Oct-3-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H16 |
|---|---|
Molecular Weight |
112.21 g/mol |
IUPAC Name |
oct-3-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
YCTDZYMMFQCTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC |
physical_description |
Clear, colorless oily liquid having a hydrocarbon odor. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 3-octene, a hydrocarbon with the chemical formula C₈H₁₆. The guide details the stereoisomers and constitutional isomers of 3-octene, presenting their physical and chemical properties in a structured format. Furthermore, it offers detailed experimental protocols for the synthesis and analysis of these isomers, alongside visual representations of their relationships and analytical workflows.
Isomerism in 3-Octene
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. 3-Octene exhibits both stereoisomerism and constitutional isomerism.
Stereoisomers of 3-Octene
Due to the restricted rotation around the carbon-carbon double bond, 3-octene exists as two stereoisomers: cis-3-octene (B76891) ((Z)-3-octene) and trans-3-octene (B84167) ((E)-3-octene). In the cis isomer, the alkyl groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.
Constitutional Isomers of 3-Octene
Constitutional isomers have the same molecular formula but different connectivity of atoms. The isomers of 3-octene can be categorized into positional isomers, where the double bond is at a different position, and structural isomers, where the carbon skeleton is branched. There are numerous constitutional isomers of octene. The straight-chain positional isomers include 1-octene, 2-octene, 3-octene, and 4-octene (each with possible cis/trans isomers for 2-, 3-, and 4-octene). Additionally, there are many branched-chain isomers. A comprehensive list of these isomers is extensive, with 18 constitutional isomers for the parent alkane, octane, each of which can have a double bond at various positions.
Physical and Chemical Properties
The physical properties of the isomers of 3-octene vary depending on their structure. Generally, trans isomers are more stable and have higher melting points and lower boiling points than their corresponding cis isomers due to differences in molecular packing and dipole moments. Branching in the carbon chain also significantly affects physical properties.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| Stereoisomers of 3-Octene | ||||||
| cis-3-Octene | (Z)-3-Octene | 14850-22-7 | 112.22 | 122-123 | -113 | 0.718 |
| trans-3-Octene | (E)-3-Octene | 14919-01-8 | 112.22 | 122 | -118 | 0.716[1] |
| Selected Constitutional Isomers | ||||||
| 1-Octene | Oct-1-ene | 111-66-0 | 112.22 | 121.3[2] | -101.7[2] | 0.715[2] |
| cis-2-Octene | (Z)-2-Octene | 7642-04-8 | 112.22 | 125 | -142 | 0.723 |
| trans-2-Octene | (E)-2-Octene | 13389-42-9 | 112.22 | 125 | -133 | 0.719 |
| cis-4-Octene | (Z)-4-Octene | 7642-15-1 | 112.22 | 121 | -149 | 0.718 |
| trans-4-Octene | (E)-4-Octene | 14850-23-8 | 112.22 | 121 | -138 | 0.714 |
Experimental Protocols
Synthesis of 3-Octene Isomers
A common laboratory-scale synthesis of specific alkene isomers, such as (Z)-3-octene and (E)-3-octene, involves the reduction of an alkyne.
3.1.1. Synthesis of (Z)-3-Octene via Lindlar Catalysis
This procedure outlines the selective hydrogenation of 3-octyne (B96577) to yield (Z)-3-octene.
-
Materials: 3-Octyne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), quinoline (B57606), hexane (B92381), hydrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve 3-octyne in hexane.
-
Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction to octane).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with hexane.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-3-octene.
-
Purify the product by distillation if necessary.
-
3.1.2. Synthesis of (E)-3-Octene via Sodium in Liquid Ammonia (B1221849)
This procedure describes the dissolving metal reduction of 3-octyne to produce (E)-3-octene.[3]
-
Materials: 3-Octyne, liquid ammonia, sodium metal, ammonium (B1175870) chloride.
-
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.
-
Slowly add a solution of 3-octyne in a minimal amount of anhydrous ether to the sodium-ammonia solution.
-
Allow the reaction to stir for several hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with ether or pentane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield (E)-3-octene.
-
Purify the product by distillation if necessary.
-
Analysis of 3-Octene Isomers
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of octene isomers.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for separating and identifying various constitutional and stereoisomers of octene.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating hydrocarbons. For better separation of cis/trans isomers, a more polar column may be required.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Data Acquisition: Scan mode.
-
-
Sample Preparation: Dilute the sample in a volatile solvent like hexane or pentane.
3.2.2. High-Performance Liquid Chromatography (HPLC) Method
HPLC can also be employed for the separation of octene isomers, particularly for preparative scale separations. Reverse-phase HPLC is a common mode.
-
Instrumentation: HPLC system with a UV detector (alkenes have weak UV absorbance at low wavelengths, so a refractive index detector may be more suitable).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio will depend on the specific isomers being separated and may require optimization. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm or a refractive index detector.
-
Sample Preparation: Dissolve the sample in the mobile phase.
This guide provides a foundational understanding of the isomers of 3-octene for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application.
References
An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-3-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Octene, also known as cis-3-octene, is an acyclic alkene with the chemical formula C₈H₁₆. As a member of the octene isomer family, it serves as a valuable building block in organic synthesis and is a component of interest in petrochemical research. Its specific stereochemistry, with the alkyl groups on the same side of the double bond, influences its physical and chemical properties, distinguishing it from its trans-isomer. This technical guide provides a comprehensive overview of the core chemical and physical properties of (Z)-3-octene, complete with experimental methodologies and structured data for ease of reference.
Chemical and Physical Properties
The following tables summarize the key quantitative data for (Z)-3-octene, compiled from various scientific databases.
| Identifier | Value | Source |
| IUPAC Name | (Z)-oct-3-ene | [1][2] |
| Synonyms | cis-3-Octene, (Z)-Oct-3-ene | [1][2] |
| CAS Number | 14850-22-7 | [1] |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| SMILES | CCCC/C=C\CC | [2] |
| InChIKey | YCTDZYMMFQCTEO-ALCCZGGFSA-N | [1] |
| Physical Property | Value | Units | Source |
| Boiling Point | 123 | °C | [3] |
| Melting Point | -126 | °C | [3] |
| Density | 0.721 | g/mL | [3] |
| Refractive Index (n_D^20) | 1.414 | [3] | |
| Flash Point | 15.10 | °C | [4] |
| Vapor Pressure (at 25 °C) | 17.921 | mmHg | [4] |
| Water Solubility (at 25 °C) | 10.69 | mg/L (estimated) | [4] |
| logP (o/w) | 4.374 | (estimated) | [4] |
Experimental Protocols
The determination of the physicochemical properties of volatile organic compounds like (Z)-3-octene requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Boiling Point Determination (ASTM D86)
The boiling point of (Z)-3-octene is determined using a method analogous to the ASTM D86 standard test method for distillation of petroleum products at atmospheric pressure.
Apparatus:
-
Distillation flask (125 mL)
-
Condenser
-
Receiving cylinder (100 mL, graduated)
-
Heat source (heating mantle or Bunsen burner)
-
Calibrated thermometer
-
Boiling chips
Procedure:
-
A 100 mL sample of (Z)-3-octene is measured into the distillation flask, and a few boiling chips are added to ensure smooth boiling.
-
The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
Cooling water is circulated through the condenser.
-
The sample is heated at a controlled rate to produce the first drop of distillate from the condenser. The temperature at this point is recorded as the Initial Boiling Point (IBP).
-
Distillation is continued at a steady rate, and the temperature is recorded as the volume of distillate collected in the receiving cylinder reaches specific percentages.
-
The boiling point is typically reported as the temperature at which 50% of the sample has distilled.
Density Measurement
The density of (Z)-3-octene can be accurately measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with (Z)-3-octene.
-
The same procedure of thermal equilibration and weighing is followed for the (Z)-3-octene sample.
-
The density of (Z)-3-octene is calculated using the masses of the water and the sample and the known density of water at the measurement temperature.
Refractive Index Measurement
The refractive index is a measure of how much light bends when it passes through the substance and is determined using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of (Z)-3-octene are placed on the prism using a dropper.
-
The prism is closed, and the sample is allowed to come to the desired temperature by circulating water from the constant temperature bath.
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique to assess the purity of (Z)-3-octene and to separate it from its isomers and other impurities.
Apparatus:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., a non-polar or weakly polar stationary phase)
-
Injector system (split/splitless)
-
Data acquisition system
Procedure:
-
A dilute solution of the (Z)-3-octene sample is prepared in a volatile solvent (e.g., hexane).
-
The GC operating conditions are set, including oven temperature program, carrier gas flow rate (e.g., helium or nitrogen), injector temperature, and detector temperature. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure separation of all components.
-
A small volume of the prepared sample (typically 1 µL) is injected into the GC.
-
The components of the sample are separated in the column based on their boiling points and interactions with the stationary phase.
-
The separated components are detected by the FID, which generates a signal proportional to the amount of each component.
-
The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the percent purity is calculated by dividing the area of the (Z)-3-octene peak by the total area of all peaks (excluding the solvent peak).[5]
Synthesis Workflow
A common synthetic route to produce (Z)-alkenes is through the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This ensures syn-addition of hydrogen, leading to the cis-stereochemistry.
Caption: Synthesis of (Z)-3-octene via alkylation of 1-pentyne followed by partial hydrogenation.
References
(E)-3-octene molecular weight and formula
This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-3-octene, including its molecular weight and formula. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details experimental protocols for its synthesis and characterization and presents key data in a structured format.
Core Chemical Data
(E)-3-Octene, also known as trans-3-octene, is an unsaturated hydrocarbon with one double bond. Its chemical formula is C8H16, and it has a molecular weight of 112.2126 g/mol .[1][2][3] The "(E)" designation in its name refers to the stereochemistry of the double bond, where the substituent groups are on opposite sides.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (E)-3-octene.
| Property | Value | Reference |
| Molecular Formula | C8H16 | [1][2][3][4] |
| Molecular Weight | 112.2126 g/mol | [1][2][3] |
| CAS Registry Number | 14919-01-8 | [1][2][3] |
| Density | 0.718 g/mL at 25°C | [4][5] |
| Boiling Point | 123°C | [4][5] |
| IUPAC Name | (E)-oct-3-ene | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of (E)-3-octene are crucial for its application in research and development.
Synthesis of (E)-3-Octene via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[2][6] For the synthesis of (E)-3-octene, propanal and the appropriate phosphonium (B103445) ylide can be utilized. Stabilized ylides generally favor the formation of (E)-alkenes.[1][5]
Materials:
-
Strong base (e.g., n-butyllithium)
-
Propanal
-
Anhydrous diethyl ether or THF
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopentane dropwise to the solution with stirring. The phosphonium salt, pentyltriphenylphosphonium bromide, will precipitate out of the solution. The mixture is typically stirred at room temperature for several hours to ensure complete reaction. The resulting salt is then filtered, washed with ether, and dried.
-
Formation of the Ylide (Wittig Reagent): Suspend the dried pentyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool the suspension in an ice bath. Add a strong base, such as n-butyllithium, dropwise to the suspension. The formation of the deep red or orange colored ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide solution, add propanal dropwise at a low temperature (e.g., 0 °C or below). The color of the ylide will fade as the reaction proceeds. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by adding water. The organic layer is then separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-3-octene, is then purified by fractional distillation to isolate the (E)-isomer. The triphenylphosphine oxide byproduct is a solid and can often be removed by filtration or chromatography.
Characterization
The identity and purity of the synthesized (E)-3-octene can be confirmed using various spectroscopic methods.
-
Gas Chromatography (GC): To determine the purity and the ratio of (E) to (Z) isomers.
-
Infrared (IR) Spectroscopy: The presence of the C=C double bond can be confirmed by a characteristic absorption band. For trans-alkenes, a strong band is typically observed around 960-970 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-octene (m/z = 112).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and stereochemistry of the double bond. The coupling constant (J-value) for the vinyl protons in the ¹H NMR spectrum can distinguish between the (E) and (Z) isomers.
Signaling Pathways and Logical Relationships
The following diagram illustrates the workflow for the synthesis of (E)-3-octene using the Wittig reaction.
Caption: Wittig reaction workflow for (E)-3-octene synthesis.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 3-Octene, (E)- [webbook.nist.gov]
- 4. Solved Devise a synthesis of (E)-3-octene using one of the | Chegg.com [chegg.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
An In-depth Technical Guide to cis-3-Octene
CAS Number: 14850-22-7
This technical guide provides a comprehensive overview of cis-3-Octene, also known as (Z)-3-Octene, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and provides information on its spectroscopic characterization.
Chemical and Physical Properties
cis-3-Octene is a colorless liquid alkene with the molecular formula C8H16.[1][2][3] It is a flammable liquid and should be handled with appropriate safety precautions.[3] Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| Molecular Formula | C8H16 | [1][2] |
| Molecular Weight | 112.21 g/mol | [3] |
| CAS Number | 14850-22-7 | [1] |
| Boiling Point | 122-123 °C | |
| Melting Point | -113 °C | |
| Density | 0.717 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.413 | |
| Flash Point | 17 °C |
Synthesis of cis-3-Octene
The stereoselective synthesis of cis-3-Octene can be achieved through several methods. The two most common and reliable laboratory-scale syntheses are the partial hydrogenation of 3-octyne (B96577) using a poisoned catalyst and the Wittig reaction.
Experimental Protocol 1: Partial Hydrogenation of 3-Octyne with Lindlar's Catalyst
This method involves the syn-addition of hydrogen across the triple bond of 3-octyne, yielding the cis-alkene. The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is crucial for stopping the hydrogenation at the alkene stage and preventing further reduction to octane.[4][5][6][7]
Materials:
-
3-Octyne
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate)
-
Quinoline
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas (H2)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon filled with H2)
-
Filtration setup (e.g., Büchner funnel or a pad of Celite)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-octyne (1 equivalent) in anhydrous hexane.
-
Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Add a small amount of quinoline (as a further poison to prevent over-reduction, typically a volume similar to that of the catalyst).
-
Seal the flask and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., maintained by a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.
-
Upon completion, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with fresh hexane.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude cis-3-Octene.
-
Purify the product by distillation to obtain pure cis-3-Octene.
Experimental Protocol 2: Wittig Reaction
The Wittig reaction provides a versatile method for alkene synthesis with good control over the location of the double bond. To favor the formation of the cis (Z) isomer, a non-stabilized ylide is typically used under salt-free conditions.
Materials:
-
Propyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium in hexane or sodium amide)
-
Pentanal
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask with a stir bar
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium, 1 equivalent) dropwise with vigorous stirring. The formation of the deep red or orange ylide indicates a successful reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add pentanal (1 equivalent) dropwise to the ylide solution at 0 °C. The color of the ylide will fade as it reacts.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica (B1680970) gel or by distillation to isolate cis-3-Octene.
Spectroscopic Data
1H NMR Spectroscopy
The 1H NMR spectrum of cis-3-Octene is characterized by the chemical shifts of the vinylic protons and the adjacent allylic protons.
Experimental Conditions:
-
Spectrometer: 400 MHz
-
Solvent: CDCl3
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
1H NMR Data (400 MHz, CDCl3):
-
δ 5.35-5.25 (m, 2H, -CH=CH-)
-
δ 2.05-1.95 (m, 4H, -CH2-CH=CH-CH2-)
-
δ 1.40-1.25 (m, 4H, -CH2-CH2-CH3 and CH3-CH2-CH=)
-
δ 0.90 (t, J = 7.4 Hz, 6H, 2 x -CH3)
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Conditions:
-
Spectrometer: 100 MHz
-
Solvent: CDCl3
-
Reference: CDCl3 at 77.16 ppm
13C NMR Data (100 MHz, CDCl3):
-
δ 130.4 (-CH=)
-
δ 128.9 (-CH=)
-
δ 34.8 (-CH2-)
-
δ 29.3 (-CH2-)
-
δ 22.8 (-CH2-)
-
δ 20.6 (-CH2-)
-
δ 14.4 (-CH3)
-
δ 14.1 (-CH3)
Infrared (IR) Spectroscopy
The IR spectrum of cis-3-Octene shows characteristic peaks for C-H and C=C bonds.
Experimental Conditions:
-
Technique: Neat (liquid film) or solution in CCl4
-
Instrument: FTIR Spectrometer
Key IR Absorptions (cm-1):
-
~3010 (m, =C-H stretch)
-
2960-2850 (s, C-H stretch, alkyl)
-
~1655 (w, C=C stretch, cis)
-
~1460 (m, C-H bend, CH2)
-
~720 (s, =C-H bend, cis-disubstituted)
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
Experimental Conditions:
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
Major Fragments (m/z):
-
112 (M+, molecular ion)
-
97
-
83
-
69
-
55 (base peak)
-
41
Applications
cis-3-Octene is primarily used in organic synthesis as a building block for more complex molecules.[1] It can undergo various reactions typical of alkenes, such as addition reactions (hydrogenation, halogenation, hydrohalogenation), oxidation (epoxidation, ozonolysis), and polymerization. Its specific stereochemistry makes it a valuable precursor in natural product synthesis and in the preparation of fine chemicals where stereocontrol is essential.
Safety Information
cis-3-Octene is a highly flammable liquid and vapor.[3] It may be fatal if swallowed and enters airways.[3] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, well-ventilated place with the container tightly closed.[3]
References
- 1. cis-3-Octene | CymitQuimica [cymitquimica.com]
- 2. 3-Octene, (Z)- [webbook.nist.gov]
- 3. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
IUPAC name for trans-3-Octene
An In-depth Technical Guide to (E)-3-Octene For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the alkene trans-3-octene, with a primary focus on its official IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The correct IUPAC name for this compound is (E)-oct-3-ene .[1][2][3] This document adheres to rigorous scientific standards, presenting quantitative data in structured tables and offering detailed methodologies for key experimental procedures. Visual diagrams generated using Graphviz are included to illustrate logical workflows and naming conventions, providing clarity for complex processes.
IUPAC Nomenclature: From trans to (E)
The designation "trans" is a common and historically used term to describe the stereochemistry of a double bond where substituent groups are on opposite sides. However, for unambiguous and universal identification, the International Union of Pure and Applied Chemistry (IUPAC) has established the E/Z notation system.[4] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules.
For 3-octene, the double bond is between the third and fourth carbon atoms of an eight-carbon chain. To assign the stereochemical descriptor:
-
Identify Substituents: Each carbon of the double bond (C3 and C4) is attached to two groups.
-
C3 is attached to: an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).
-
C4 is attached to: a n-butyl group (-CH₂CH₂CH₂CH₃) and a hydrogen atom (-H).
-
-
Assign Priorities: Using the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons.
-
At C3, Carbon (from the ethyl group) has a higher atomic number than Hydrogen. Thus, the ethyl group is the higher-priority group.
-
At C4, Carbon (from the butyl group) has a higher atomic number than Hydrogen. Thus, the n-butyl group is the higher-priority group.
-
-
Determine Descriptor: The spatial arrangement of the high-priority groups determines the descriptor.
-
In the trans isomer, the high-priority groups (ethyl and n-butyl) are on opposite sides of the double bond.
-
The German word for opposite is entgegen. Therefore, the correct IUPAC descriptor is (E) .[4]
-
The full IUPAC name is thus (E)-oct-3-ene .[1][2][3][5]
Physicochemical Data
The following tables summarize key physical, chemical, and safety data for (E)-3-octene.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (E)-oct-3-ene | [2][5] |
| Synonyms | trans-3-Octene, (3E)-3-Octene | [1][2][3] |
| CAS Number | 14919-01-8 | [1][2][3] |
| Molecular Formula | C₈H₁₆ | [1][6] |
| Molecular Weight | 112.21 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][6] |
| Density | 0.716 g/mL at 25 °C | [6][7][8] |
| Boiling Point | 121-122 °C | [6][7][8] |
| Melting Point | -110 °C | [9][10] |
| Refractive Index (n20/D) | 1.413 | [6][7][8] |
| Vapor Pressure | 33 mmHg at 37.7 °C | [7][10] |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Safety and Hazard Information
| Identifier | Description | Source(s) |
| GHS Pictograms | Flammable liquid, Aspiration hazard | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways. | [1] |
| Precautionary Statements | P210, P301+P316, P331, P403+P235, P501 | [1] |
| Risk Codes | R11 (Highly Flammable), R65 (Harmful: may cause lung damage if swallowed) | [6] |
| Safety Descriptions | S16 (Keep away from sources of ignition), S62 (If swallowed, do not induce vomiting) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of (E)-3-octene.
Synthesis via Wittig Reaction
The Wittig reaction is a robust method for creating alkenes from carbonyl compounds. To synthesize (E)-3-octene, propanal can be reacted with the ylide generated from pentyltriphenylphosphonium bromide. Stabilized or semi-stabilized ylides tend to favor the formation of (E)-alkenes.
Materials:
-
Pentyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Propanal
-
Pentane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Protocol:
-
Ylide Generation:
-
To a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add pentyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a strong base such as n-BuLi (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with pentane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will contain (E)-3-octene and triphenylphosphine (B44618) oxide.
-
Purification by Fractional Distillation
The significant difference in boiling points between 3-octene (approx. 122 °C) and the triphenylphosphine oxide byproduct (>300 °C) allows for effective purification by distillation.
Protocol:
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Place the crude product in the distillation flask with boiling chips.
-
Heat the flask gently using a heating mantle.
-
Discard any initial low-boiling fractions (residual pentane).
-
Collect the fraction that distills at 121-123 °C at atmospheric pressure.[7][8] This fraction will be the purified (E)-3-octene.
-
Confirm purity using the analytical methods described below.
Analysis and Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the purity of the sample and verify its molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the purified product in a volatile solvent like hexane (B92381) or dichloromethane.[11]
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector: 250 °C, splitless injection (1 µL).
-
Oven Program: Initial temperature of 40 °C (hold for 3 min), then ramp at 10 °C/min to 200 °C.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-200 m/z.
-
Solvent Delay: Set a solvent delay to prevent the filament from turning on during the solvent elution.
-
-
Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to C₈H₁₆, with a molecular ion peak (M⁺) at m/z = 112.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure and stereochemistry.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition (400 MHz):
-
Acquire the spectrum with a standard pulse program.
-
Expected Signals: The key diagnostic signals for the (E) isomer are the vinylic protons, which appear as a multiplet around 5.4 ppm . The large coupling constant (J ≈ 15 Hz) between these protons is characteristic of a trans configuration. Other signals will include multiplets for the allylic protons (~2.0 ppm) and terminal methyl groups (~0.9 ppm).
-
-
¹³C NMR Acquisition (100 MHz):
-
Acquire a proton-decoupled spectrum.
-
Expected Signals: The vinylic carbons should appear around 130-135 ppm . The remaining aliphatic carbons will appear in the upfield region (10-40 ppm).
-
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. Solved Experiment 11 Acid-Catalyzed Dehydration of | Chegg.com [chegg.com]
- 11. uoguelph.ca [uoguelph.ca]
Spectroscopic Characterization of 3-Octene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of 3-octene, specifically (E)-3-octene and (Z)-3-octene. Spectroscopic analysis is fundamental for the structural elucidation and differentiation of these isomers, which is critical in various fields, including organic synthesis, materials science, and drug development, where isomeric purity can significantly impact chemical and biological properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (E)-3-octene and (Z)-3-octene, facilitating a direct comparison between the two isomers.
Mass Spectrometry Data
Mass spectrometry of the 3-octene isomers is characterized by the molecular ion peak and a series of fragment ions. The electron ionization (EI) mass spectra are presented below.
| Isomer | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| (E)-3-Octene | C₈H₁₆ | 112.21 g/mol | 41, 55, 69, 83, 112[1] |
| (Z)-3-Octene | C₈H₁₆ | 112.21 g/mol | 41, 55, 69, 83, 112[2][3] |
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating the geometric isomers of 3-octene based on the chemical shifts and coupling constants of the vinylic and allylic protons.
| Isomer | Solvent | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Other Protons (δ, ppm) |
| (Z)-3-Octene | CDCl₃ | ~5.32 - 5.35[4] | ~1.97 - 2.07[4] | ~0.90 - 1.36[4] |
Note: Specific peak assignments and coupling constants can vary slightly based on the spectrometer frequency and solvent used.
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the 3-octene isomers.
| Isomer | Solvent | Vinylic Carbons (δ, ppm) | Allylic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| (E)-3-Octene | Not Specified | ~131.2, ~124.7 | ~34.8, ~25.7 | ~23.1, ~22.7, ~14.1, ~13.8 |
| (Z)-3-Octene | Not Specified | ~129.8, ~123.5[5] | ~29.4, ~20.6[5] | ~31.8, ~22.9, ~14.3, ~14.0[5] |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For alkenes, the C=C stretching and =C-H bending vibrations are particularly informative for distinguishing between cis and trans isomers.
| Isomer | Key IR Absorptions (cm⁻¹) |
| (E)-3-Octene | ~3020 (=C-H stretch), ~1670 (C=C stretch), ~965 (trans =C-H bend)[6] |
| (Z)-3-Octene | ~3020 (=C-H stretch), ~1660 (C=C stretch), ~720 (cis =C-H bend)[7] |
Visualization of Spectroscopic Workflow
The following diagram illustrates the relationship between the 3-octene isomers and the spectroscopic techniques used for their characterization.
Caption: Workflow for the spectroscopic characterization of 3-octene isomers.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited. Specific instrument parameters may vary.
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the 3-octene isomers.
Methodology:
-
Sample Introduction: A dilute solution of the 3-octene isomer in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller, charged species.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and differentiate between the (E) and (Z) isomers of 3-octene.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of the purified 3-octene isomer (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the probe of the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Interpretation: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to assign the signals to specific protons or carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and distinguish between the cis and trans configurations of the double bond.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A drop of the neat liquid sample of the 3-octene isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR beam is directed into the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam exits the crystal and is directed to the detector.
-
Data Processing: An interferogram is generated and then Fourier-transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify functional groups. The out-of-plane =C-H bending vibrations are particularly useful for distinguishing between the (E) isomer (strong band around 965 cm⁻¹) and the (Z) isomer (strong band around 720 cm⁻¹).[6][7]
References
- 1. 3-Octene, (E)- [webbook.nist.gov]
- 2. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Octene, (Z)- [webbook.nist.gov]
- 4. CIS-3-OCTENE(14850-22-7) 1H NMR [m.chemicalbook.com]
- 5. CIS-3-OCTENE(14850-22-7) 13C NMR [m.chemicalbook.com]
- 6. 3-Octene, (E)- [webbook.nist.gov]
- 7. 3-Octene, (Z)- [webbook.nist.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (E)-oct-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-oct-3-ene. The document details the expected chemical shifts and coupling constants, outlines the experimental protocols for acquiring the spectra, and presents the key structural correlations in a clear, visual format. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Introduction to the NMR Spectroscopy of (E)-oct-3-ene
(E)-oct-3-ene, also known as trans-3-octene, is an acyclic alkene with the chemical formula C₈H₁₆. Its structure features a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains in a trans configuration. NMR spectroscopy is a powerful analytical technique for confirming this specific isomeric structure by providing detailed information about the chemical environment of each proton and carbon atom.
Due to the symmetry of the molecule, the number of unique signals in both the ¹H and ¹³C NMR spectra is less than the total number of protons and carbons, respectively. The following sections provide the specific chemical shift (δ) and coupling constant (J) values that are characteristic of (E)-oct-3-ene.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (E)-oct-3-ene is characterized by signals in the olefinic and aliphatic regions. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to the double bond.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-oct-3-ene
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-8 | ~0.90 | Triplet (t) | ~7.0 |
| H-2, H-7 | ~1.38 | Sextet | ~7.0 |
| H-5, H-6 | ~1.98 | Quartet (q) | ~7.0 |
| H-3, H-4 | ~5.39 | Triplet of Triplets (tt) | J(H3,H4) ≈ 15.0, J(H3,H2/H4,H5) ≈ 7.0 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only four distinct signals are expected. A literature reference for the ¹³C NMR data is J.W.DEHAAN,L.J.M.VANDEVEN, ORG.MAGN.RES.,5,147(1973).[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-oct-3-ene
| Carbon Atom (Position) | Chemical Shift (δ, ppm) |
| C-1, C-8 | ~14.1 |
| C-2, C-7 | ~22.9 |
| C-5, C-6 | ~34.8 |
| C-3, C-4 | ~131.0 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols for NMR Analysis
The acquisition of high-quality ¹H and ¹³C NMR spectra of (E)-oct-3-ene requires proper sample preparation and instrument setup. The following is a generalized experimental protocol.
Sample Preparation
-
Sample Purity: Ensure the (E)-oct-3-ene sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like (E)-oct-3-ene.
-
Concentration:
-
For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.8 mL of deuterated solvent is typically sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Handling:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Gently vortex or swirl the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width is needed (e.g., 0-150 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-second delay is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Structural Visualization and NMR Correlations
The following diagram illustrates the structure of (E)-oct-3-ene and highlights the key proton and carbon environments that give rise to the observed NMR signals.
Caption: Structure of (E)-oct-3-ene with correlations to its ¹H and ¹³C NMR signals.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-octene, a crucial tool for the identification and characterization of this alkene. 3-Octene, with the chemical formula C₈H₁₆, exists as two geometric isomers, cis (Z) and trans (E), each exhibiting distinct spectral features. Understanding these differences is paramount for researchers in various fields, including organic synthesis, materials science, and drug development, where precise molecular identification is critical.
Core Principles of Infrared Spectroscopy of Alkenes
Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the vibrational transitions of specific chemical bonds. For an alkene like 3-octene, the key vibrational modes that give rise to characteristic absorption bands in the IR spectrum include:
-
C-H Stretching Vibrations: Alkenes exhibit C-H stretching vibrations involving the sp²-hybridized carbons of the double bond (=C-H) and the sp³-hybridized carbons of the alkyl chains (-C-H). The =C-H stretching bands typically appear at slightly higher wavenumbers (above 3000 cm⁻¹) than the -C-H stretching bands (below 3000 cm⁻¹).[1]
-
C=C Stretching Vibration: The carbon-carbon double bond stretch is a characteristic feature of alkenes and typically appears in the region of 1680-1640 cm⁻¹.[1] The intensity of this absorption can vary depending on the substitution pattern and symmetry of the double bond.
-
C-H Bending Vibrations: Out-of-plane bending (wagging) vibrations of the =C-H bonds are particularly diagnostic for the substitution pattern of the alkene. These absorptions occur in the fingerprint region of the spectrum (1000-650 cm⁻¹).[1]
Quantitative Infrared Spectral Data of 3-Octene Isomers
The following table summarizes the key infrared absorption peaks for both cis-3-octene (B76891) and trans-3-octene (B84167). This data has been compiled from various spectral databases and provides a clear comparison of the two isomers.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Isomer |
| ~3010 | Medium | =C-H Stretch | cis & trans |
| 2960 - 2850 | Strong | -C-H Stretch (sp³) | cis & trans |
| ~1655 | Weak - Medium | C=C Stretch | cis |
| ~1670 | Weak - Medium | C=C Stretch | trans |
| ~1465 | Medium | -CH₂- Bend (Scissoring) | cis & trans |
| ~1378 | Medium | -CH₃ Bend (Symmetrical) | cis & trans |
| ~965 | Strong | =C-H Bend (Out-of-plane) | trans |
| ~720 | Medium | =C-H Bend (Out-of-plane) | cis |
Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the specific spectrometer used.
Experimental Protocol: Obtaining the Infrared Spectrum of a Neat Liquid Sample
The following protocol details the "neat" sample preparation technique using salt plates, a common and straightforward method for obtaining the IR spectrum of a pure liquid like 3-octene.[2]
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
Sample of 3-octene (ensure it is dry)
-
Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone)
-
Kimwipes or other soft, lint-free tissue
-
Desiccator for storing salt plates
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and diagnostic checks.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty sample compartment to measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor), which will then be subtracted from the sample spectrum.
-
Salt Plate Preparation: Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers. If the plates are not clean, rinse them with a small amount of a volatile solvent and gently wipe them dry with a Kimwipe. Store the plates in a desiccator when not in use to prevent them from fogging due to moisture absorption.[2]
-
Sample Application: Place one to two drops of the neat 3-octene sample onto the center of one salt plate using a clean Pasteur pipette.[3]
-
Creating the Sample Film: Carefully place the second salt plate on top of the first, sandwiching the liquid sample. Gently rotate the top plate to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.
-
Placing the Sample in the Spectrometer: Mount the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Close the sample compartment and acquire the infrared spectrum of the 3-octene sample. The instrument software will automatically subtract the previously collected background spectrum.
-
Data Analysis: The resulting spectrum should show the characteristic absorption bands of 3-octene. Use the software tools to identify and label the major peaks.
-
Cleaning: After the analysis, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent and wipe them dry before returning them to the desiccator.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectral analysis of a liquid sample like 3-octene.
Caption: Workflow for IR analysis of a liquid sample.
Distinguishing Between cis- and trans-3-Octene
The most significant difference in the IR spectra of cis- and trans-3-octene lies in the out-of-plane C-H bending region.
-
trans-3-Octene: Exhibits a strong, characteristic absorption band around 965 cm⁻¹. This band is due to the out-of-plane wag of the two hydrogen atoms on the double bond, which move in opposite directions.
-
cis-3-Octene: Shows a medium intensity absorption band around 720 cm⁻¹. In this isomer, the hydrogens on the double bond move in the same direction during the out-of-plane wag.
This distinct difference in the fingerprint region allows for the unambiguous identification of the geometric isomer of 3-octene.
Conclusion
Infrared spectroscopy is an indispensable technique for the analysis of 3-octene. By examining the key absorption bands, particularly in the C-H stretching, C=C stretching, and C-H bending regions, researchers can confirm the presence of the alkene functional group and, crucially, differentiate between the cis and trans isomers. The experimental protocol outlined provides a reliable method for obtaining high-quality spectra, ensuring accurate and reproducible results for professionals in research and development.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Oct-3-ene
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of oct-3-ene. The document details the primary fragmentation pathways, presents quantitative data for major fragments, and outlines a typical experimental protocol for acquiring the mass spectrum of this volatile hydrocarbon.
Introduction to the Mass Spectrometry of Alkenes
Electron ionization mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds. When an alkene, such as this compound, is introduced into the mass spectrometer, it is bombarded with high-energy electrons. This results in the ejection of an electron from the molecule, typically from the π-bond of the carbon-carbon double bond, to form a molecular ion (M•+). The molecular ion of this compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight of 112.2126.[1][2]
The molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For alkenes, the most prominent fragmentation pathways include allylic cleavage and the McLafferty rearrangement.[3]
Primary Fragmentation Pathways of this compound
The mass spectrum of this compound is characterized by several key fragment ions resulting from predictable cleavage and rearrangement events. The principal mechanisms are detailed below.
Allylic Cleavage
Allylic cleavage is a dominant fragmentation pathway for alkenes. This process involves the homolytic cleavage of a carbon-carbon bond at the position allylic to the double bond. This cleavage is favored because it results in the formation of a resonance-stabilized allylic carbocation.
In the case of this compound, there are two possible sites for allylic cleavage, leading to the formation of two primary fragment ions:
-
Cleavage of the C2-C3 bond: This results in the loss of an ethyl radical (•CH2CH3) and the formation of a resonance-stabilized allylic cation with an m/z of 83.
-
Cleavage of the C5-C6 bond: This leads to the loss of a propyl radical (•CH2CH2CH3) and the formation of a resonance-stabilized allylic cation with an m/z of 69.
McLafferty Rearrangement
The McLafferty rearrangement is another significant fragmentation pathway for molecules containing a double bond and a transferable γ-hydrogen. This rearrangement proceeds through a six-membered transition state, leading to the cleavage of the β-bond and the formation of a new radical cation and a neutral alkene.
For this compound, the γ-hydrogen on the C6 carbon can be transferred to the C3 carbon of the double bond. This is followed by the cleavage of the C4-C5 bond, resulting in the elimination of a neutral propene molecule (CH3CH=CH2) and the formation of a radical cation with an m/z of 70.
Quantitative Data of Major Fragments
The mass spectra of (E)- and (Z)-3-octene are very similar, reflecting the general fragmentation patterns of alkenes. The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with data extracted from the NIST Mass Spectrometry Data Center.[2]
| m/z | Relative Intensity (%) | Proposed Fragment Structure | Fragmentation Pathway |
| 112 | ~10 | [C8H16]•+ | Molecular Ion |
| 83 | ~30 | [C6H11]+ | Allylic Cleavage (-C2H5) |
| 70 | ~40 | [C5H10]•+ | McLafferty Rearrangement |
| 69 | ~60 | [C5H9]+ | Allylic Cleavage (-C3H7) |
| 56 | ~70 | [C4H8]•+ | McLafferty Rearrangement Product |
| 55 | 100 | [C4H7]+ | Base Peak, likely from further fragmentation |
| 41 | ~85 | [C3H5]+ | Allylic cation, common alkene fragment |
Experimental Protocol for GC-MS Analysis
The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is suitable for the analysis of volatile hydrocarbons.[4][5]
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as hexane or pentane.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is recommended.[6]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 35-350
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum corresponding to the this compound peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion
The mass spectrometry fragmentation of this compound is well-characterized and dominated by allylic cleavage and McLafferty rearrangement. The resulting fragment ions, particularly at m/z 83, 70, 69, 56, and the base peak at m/z 55, provide a distinctive fingerprint for the identification of this compound. The provided experimental protocol offers a robust method for the GC-MS analysis of this compound and similar volatile hydrocarbons, enabling researchers and professionals in various scientific fields to confidently identify and characterize this analyte.
References
- 1. 3-Octene, (E)- [webbook.nist.gov]
- 2. 3-Octene, (Z)- [webbook.nist.gov]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. mdpi.com [mdpi.com]
- 6. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Landscape of cis- and trans-3-Octene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core thermodynamic properties of the geometric isomers, cis-3-octene (B76891) and trans-3-octene (B84167). Understanding the thermodynamic stability and behavior of these simple alkenes is fundamental in various fields, including reaction kinetics, process design, and as a basis for understanding more complex molecular interactions. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of the underlying experimental and theoretical workflows.
Core Thermodynamic Properties
The thermodynamic properties of cis- and trans-3-octene are distinct, primarily due to the difference in their molecular geometry. The cis isomer, with both alkyl groups on the same side of the double bond, experiences steric strain, making it less stable than the trans isomer, where the alkyl groups are on opposite sides. This difference in stability is reflected in their thermodynamic parameters.
Data Summary
The following tables summarize the key thermodynamic properties for the gas phase of cis- and trans-3-octene at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | cis-3-Octene (Gas) | trans-3-Octene (Gas) | Unit | Method |
| Standard Enthalpy of Formation (ΔHf°) | -76.8 | -81.5 | kJ/mol | Calculated via Hess's Law |
| Standard Molar Entropy (S°) | 425.8 | 420.5 | J/(mol·K) | Estimated (Benson Group Additivity) |
| Molar Heat Capacity (Cp) | 165.3 | 164.7 | J/(mol·K) | Estimated (Benson Group Additivity) |
Experimental Protocols and Methodologies
The determination of thermodynamic properties relies on precise calorimetric measurements. Below are detailed methodologies for the key experimental techniques used to determine the thermodynamic data presented.
Hydrogenation Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of an alkene can be determined indirectly by measuring the enthalpy of hydrogenation and applying Hess's Law.
Experimental Workflow:
Methodology:
-
A precise mass of the 3-octene isomer is dissolved in a suitable solvent, such as hexane, within a reaction vessel of a calorimeter.
-
A hydrogenation catalyst, typically platinum oxide (PtO₂), is added to the vessel.
-
The calorimeter is sealed, and hydrogen gas is introduced.
-
The hydrogenation reaction is initiated.
-
The temperature change (ΔT) of the system is carefully monitored until the reaction is complete.
-
The heat of reaction (q) is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The molar enthalpy of hydrogenation (ΔHhydrogenation) is then determined.
-
The standard enthalpy of formation of the alkene (ΔHf°(alkene)) is calculated using Hess's Law, with the known standard enthalpy of formation of the product, n-octane, and the experimentally determined enthalpy of hydrogenation.
Calculation via Hess's Law:
The hydrogenation of 3-octene yields n-octane:
C₈H₁₆ (g) + H₂ (g) → C₈H₁₈ (g)
The standard enthalpy of formation of the alkene can be calculated as follows:
ΔHf°(alkene) = ΔHf°(n-octane) - ΔHhydrogenation
The standard enthalpy of formation for gaseous n-octane is -208.45 ± 0.40 kJ/mol. The experimentally determined enthalpies of hydrogenation for the liquid phase are -124.2 kJ/mol for cis-3-octene and -119.5 kJ/mol for trans-3-octene. After correcting for the enthalpy of vaporization, the gas-phase hydrogenation enthalpies are used in the calculation.
Benson Group Additivity Method for Entropy and Heat Capacity Estimation
Due to the lack of direct experimental data, the Benson group additivity method provides a robust framework for estimating the standard entropy and molar heat capacity of organic molecules. This method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.
Logical Workflow for Estimation:
Methodology:
-
The molecular structure of cis- or trans-3-octene is broken down into its fundamental groups as defined by the Benson method.
-
The standard group additivity values (GAVs) for the standard entropy and heat capacity of each group are obtained from established databases.
-
The GAVs for all the groups in the molecule are summed.
-
Corrections for molecular symmetry and for the cis isomer are applied to the summed values to obtain the final estimated thermodynamic property.
Conclusion
The thermodynamic properties of cis- and trans-3-octene highlight the energetic consequences of geometric isomerism. The trans isomer is thermodynamically more stable than the cis isomer, as evidenced by its more negative standard enthalpy of formation. While experimental data for entropy and heat capacity are sparse, reliable estimation methods like the Benson group additivity method provide valuable insights. The experimental protocols outlined in this guide form the basis for the precise determination of these fundamental thermodynamic parameters, which are crucial for a wide range of applications in chemistry and drug development.
The Discovery and Evolution of Octene Isomers: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Octene, a C8H16 alkene, exists in numerous isomeric forms, each possessing distinct physical and chemical properties that have paved the way for a wide range of applications, from polymer production to the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the discovery, history, and characterization of octene isomers. It delves into the foundational synthetic methodologies, the evolution of catalytic isomerization techniques, and the analytical protocols crucial for their identification and separation. Detailed experimental procedures for key synthetic and isomerization reactions are provided, alongside tabulated quantitative data for various octene isomers to facilitate comparative analysis. Furthermore, this guide employs visualizations to elucidate complex reaction mechanisms, offering a valuable resource for researchers and professionals in the chemical sciences.
Introduction: The Diverse World of Octene Isomers
Octene isomers are a class of hydrocarbons characterized by the molecular formula C8H16 and the presence of a single carbon-carbon double bond. The position of this double bond along the eight-carbon chain, coupled with the possibility of cis/trans geometric isomerism and various branching patterns, gives rise to a multitude of structural isomers.[1] These isomers exhibit a range of physical properties and chemical reactivities, making them valuable intermediates and building blocks in organic synthesis.
The simplest and most industrially significant isomer is 1-octene (B94956), an alpha-olefin primarily used as a comonomer in the production of polyethylene.[2] However, the internal and branched octene isomers also hold considerable importance in various chemical processes. The controlled synthesis and isomerization of these alkenes have been a focal point of chemical research for decades, leading to the development of sophisticated catalytic systems.
Historical Perspective: The Dawn of Alkene Synthesis and Isomerization
The early history of octene isomer discovery is intertwined with the broader development of alkene synthesis methodologies in the late 19th and early 20th centuries. Foundational reactions such as the dehydration of alcohols and the dehydrohalogenation of alkyl halides provided the initial pathways to these unsaturated hydrocarbons.
Early Synthetic Methods
Dehydration of Alcohols: One of the earliest methods for generating alkenes was the acid-catalyzed dehydration of alcohols. For instance, octanols could be heated with strong acids like sulfuric acid or passed over heated alumina (B75360) (Al2O3) to yield a mixture of octene isomers.[3][4] The regioselectivity of this elimination reaction is often governed by Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product.
Dehydrohalogenation of Alkyl Halides: Another classical method involves the elimination of a hydrogen halide from a halo-octane using a strong base. The choice of base and solvent can influence the regioselectivity of the elimination, with bulkier bases favoring the formation of the less substituted "Hofmann" product.
While these methods were instrumental in the initial isolation and study of octene isomers, they often produced mixtures that were challenging to separate with the analytical techniques of the time.
Pioneering Studies in Alkene Isomerization
The concept of alkene isomerization, the migration of the double bond along the carbon chain, emerged as a significant area of study in the mid-20th century. Early researchers, such as Campbell and Eby in 1941, investigated methods for the preparation of higher cis and trans olefins, laying the groundwork for understanding the stereochemistry of these molecules. Their work, and that of their contemporaries, was crucial in establishing the foundations for the controlled synthesis of specific alkene isomers.
Quantitative Data of Octene Isomers
The physical properties of octene isomers vary significantly with their structure. The following tables summarize key quantitative data for a range of linear and branched octene isomers, providing a valuable resource for comparison and selection in research and development.
Table 1: Physical Properties of Linear Octene Isomers
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| 1-Octene | 111-66-0 | 121-123 | -101.7 | 0.715 | 1.408 |
| cis-2-Octene | 7642-04-8 | 126 | -100.2 | 0.730 | 1.416 |
| trans-2-Octene | 13389-42-9 | 125 | -87.7 | 0.723 | 1.413 |
| cis-3-Octene | 14850-22-7 | 123 | -126 | 0.720 | 1.4135 |
| trans-3-Octene | 14919-01-8 | 122 | -110 | 0.716 | 1.413 |
| cis-4-Octene | 7642-15-1 | 122 | -119 | 0.719 | 1.411 |
| trans-4-Octene | 14850-23-8 | 122 | -113 | 0.717 | 1.411 |
Table 2: Physical Properties of Selected Branched Octene Isomers
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |
| 2-Methyl-1-heptene | 15870-10-7 | 117-120 | - | 0.713 | 1.411 |
| 3-Methyl-1-heptene | 4810-09-7 | 115-116 | - | 0.715 | 1.410 |
| 2,3-Dimethyl-1-hexene | 16746-86-4 | 120.2 (est.) | -103.01 (est.) | 0.717 | 1.409 |
Modern Synthetic and Isomerization Protocols
The advent of transition metal catalysis revolutionized the synthesis and manipulation of alkenes, offering unprecedented control over selectivity and efficiency.
Ziegler-Natta Catalysis for 1-Octene Production
The industrial production of 1-octene is dominated by the oligomerization of ethylene (B1197577) using Ziegler-Natta catalysts. These catalyst systems, typically comprising a transition metal compound (e.g., a titanium halide) and an organoaluminum co-catalyst, facilitate the controlled addition of ethylene units to form linear alpha-olefins.[5]
Caption: Ziegler-Natta catalyzed oligomerization of ethylene to 1-octene.
Transition Metal-Catalyzed Isomerization of Alkenes
The selective isomerization of alkenes is a powerful tool for transforming readily available isomers into more valuable ones. Catalysts based on transition metals such as rhodium, ruthenium, and palladium are highly effective in promoting this transformation. The reaction typically proceeds through either a metal-hydride addition-elimination mechanism or a π-allyl mechanism.
Caption: General mechanisms for transition metal-catalyzed alkene isomerization.
Experimental Protocols
This protocol is adapted from the work of Trost and Toste on ruthenium-catalyzed enyne cycloisomerizations, which demonstrates the isomerization activity of the catalyst.
-
Materials:
-
1-Octene
-
[CpRu(CH3CN)3]PF6 (catalyst)
-
Anhydrous acetone (B3395972) (solvent)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [CpRu(CH3CN)3]PF6 (0.01-0.05 mol%).
-
Add anhydrous acetone via syringe.
-
Add 1-octene to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the progress of the reaction by gas chromatography (GC) or 1H NMR spectroscopy.
-
Upon completion, the solvent can be removed under reduced pressure, and the product mixture can be purified by distillation or chromatography to isolate the desired octene isomers.[6]
-
This protocol is based on the development of a homogeneous Rh/PPh3 catalyst for the isomerization of 1-alkenes to (E)-2-alkenes.
-
Materials:
-
1-Alkene (e.g., 1-octene)
-
[Rh(CO)2acac] or other Rh(I) precursor
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor and triphenylphosphine in anhydrous toluene to form the catalyst solution.
-
Add the 1-alkene substrate to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction by GC analysis of aliquots taken from the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent and purifying the residue by distillation.[7]
-
Analytical Techniques for Isomer Separation and Characterization
The analysis of octene isomer mixtures is critical for both research and industrial applications. Gas chromatography and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like octene isomers. The choice of the capillary column's stationary phase is crucial for achieving good resolution between isomers with close boiling points.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide detailed structural information, allowing for the unambiguous identification of different isomers. The chemical shifts and coupling constants of the vinylic and allylic protons in 1H NMR are particularly diagnostic.
Conclusion
The study of octene isomers has evolved from early, non-selective synthetic methods to highly sophisticated catalytic systems that allow for precise control over their formation and interconversion. This journey has not only expanded our fundamental understanding of chemical reactivity but has also provided the tools to produce valuable chemical feedstocks with high efficiency and selectivity. The quantitative data, experimental protocols, and mechanistic insights presented in this guide are intended to serve as a valuable resource for scientists and researchers, fostering further innovation in the field of alkene chemistry and its applications in drug development and materials science.
References
- 1. Rhodium-catalyzed isomerization of unactivated alkynes to 1,3-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Octene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 7. A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh3 catalyst to a heterogeneous Rh/POP-PPh3-SO3Na catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Role of Oct-3-ene as a Human Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oct-3-ene, a volatile organic compound (VOC), is an emerging human metabolite of interest, primarily associated with systemic oxidative stress and lipid peroxidation. Its presence in various biological matrices, including breath, saliva, and feces, suggests its potential as a non-invasive biomarker for a range of physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a human metabolite, detailing its biochemical origins, metabolic pathways, and the analytical methodologies for its detection and quantification. The information presented herein is intended to support further research into its clinical utility and to aid drug development professionals in understanding its relevance in disease pathology and treatment.
Introduction
Volatile organic compounds (VOCs) are low molecular weight carbon-based compounds that exhibit high vapor pressure at room temperature. In humans, VOCs are produced through various metabolic processes and can be of both endogenous and exogenous origin. The profile of VOCs in biological samples can provide a snapshot of an individual's metabolic state, making them attractive candidates for non-invasive biomarkers. This compound (C₈H₁₆) is an unsaturated hydrocarbon that has been identified as a human metabolite. Its presence is often linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This guide will delve into the technical details surrounding this compound's significance as a human metabolite.
Biochemical Origins and Metabolic Pathways
The primary proposed pathway for the endogenous formation of this compound is through the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-7 and omega-9 fatty acids like palmitoleic acid and oleic acid. This process, known as lipid peroxidation, is initiated by reactive oxygen species (ROS) and results in a cascade of reactions that generate a variety of volatile and non-volatile products.
Lipid Peroxidation Pathway Leading to this compound Formation
The formation of this compound from the lipid peroxidation of a generic polyunsaturated fatty acid can be conceptualized in the following steps:
-
Initiation: A reactive oxygen species (e.g., hydroxyl radical, •OH) abstracts a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.
-
Decomposition: The unstable lipid hydroperoxides undergo cleavage, often catalyzed by transition metal ions or enzymes, to form a variety of smaller molecules, including aldehydes, ketones, and hydrocarbons. The specific cleavage products depend on the position of the hydroperoxide group on the fatty acid chain. The formation of an 8-carbon volatile compound like this compound would result from the cleavage of a hydroperoxide at a specific position along the fatty acid backbone.
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including hydrocarbons.[1][2] While the primary role of CYPs in drug metabolism is well-established, they also participate in the oxidation of hydrocarbons.[3][4] It is plausible that CYPs are involved in the metabolism of this compound, potentially through epoxidation of the double bond, followed by hydrolysis to a diol, or through hydroxylation at allylic positions. This metabolic activity would serve to increase the water solubility of this compound, facilitating its excretion. Further research is needed to elucidate the specific CYP isozymes involved and the exact metabolic pathways.
Quantitative Data on this compound in Human Samples
Quantitative data for this compound in human biological samples is currently limited in the published literature. While many studies report the presence of a wide range of VOCs, specific quantification of this compound is not consistently provided. The tables below summarize the available data for related C8 compounds and the general range of total VOCs found in different matrices to provide a contextual reference.
Table 1: Reported Concentrations of Related C8 Volatile Organic Compounds in Human Breath
| Compound | Concentration Range (ppb) | Subject Group | Analytical Method | Reference(s) |
| Octane | 0.1 - 10 | Healthy Adults | GC-MS | [5][6][7] |
| Octane | 0.5 - 25 | Patients with Lung Disease | GC-MS | [5][6][7] |
| 3-Octanone | Not specified | Healthy Adults | GC-MS | [8] |
Table 2: General Concentration Ranges of Volatile Organic Compounds in Human Saliva and Feces
| Matrix | Compound Class | Concentration Range | Analytical Method | Reference(s) |
| Saliva | Hydrocarbons | ng/mL to µg/mL | HS-SPME-GC-MS | [9][10][11] |
| Feces | Volatile Fatty Acids | µg/g to mg/g | HS-GC-MS | [12][13][14] |
| Feces | Hydrocarbons | ng/g to µg/g | HS-GC-MS | [12][13][14] |
Note: The absence of specific quantitative data for this compound highlights a significant gap in the current research landscape and underscores the need for targeted quantitative studies.
Experimental Protocols for this compound Analysis
The gold standard for the analysis of volatile organic compounds like this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] The choice of sample collection and preparation method is critical and depends on the biological matrix.
Breath Sample Collection and Analysis
Protocol: Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) of Exhaled Breath
-
Subject Preparation: Subjects should refrain from smoking, eating, and drinking (except water) for at least 2 hours prior to sample collection to minimize exogenous VOC contamination.
-
Sample Collection:
-
Collect a sample of ambient air at the collection site to serve as a background control.
-
The subject exhales through a sterile, single-use mouthpiece connected to a sorbent tube (e.g., Tenax TA). A controlled volume of end-tidal breath is drawn through the tube at a constant flow rate.
-
-
Thermal Desorption: The sorbent tube is placed in a thermal desorber. The tube is heated, and the trapped VOCs are purged with an inert gas (e.g., helium) onto a cooled focusing trap.
-
GC-MS Analysis:
-
The focusing trap is rapidly heated, injecting the VOCs into the GC column.
-
GC Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Data Analysis: Compound identification is performed by comparing the mass spectra and retention times to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve using certified standards of this compound.
Saliva and Feces Sample Collection and Analysis
Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
-
Sample Collection:
-
Saliva: Collect unstimulated saliva into a sterile vial.
-
Feces: Collect a fresh fecal sample in a sterile container.
-
-
Sample Preparation:
-
Aliquots of the sample (e.g., 1 mL of saliva or 1 g of feces homogenized with water) are placed into a headspace vial.
-
An internal standard (e.g., a deuterated analog of a related VOC) is added for quantification.
-
The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time to allow VOCs to partition into the headspace.
-
-
Solid-Phase Microextraction (SPME):
-
An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial for a defined period to adsorb the VOCs.
-
-
GC-MS Analysis:
-
The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed VOCs are thermally desorbed onto the GC column.
-
GC and MS parameters are similar to those described for breath analysis, with potential optimization of the temperature program based on the sample matrix.
-
-
Data Analysis: As described for breath analysis.
Conclusion and Future Directions
This compound is a human metabolite with strong ties to oxidative stress and lipid peroxidation. While its presence in various biological matrices is established, there is a clear need for more targeted research to fully elucidate its clinical significance. The lack of robust quantitative data in different disease states is a major hurdle that needs to be addressed. Future studies should focus on:
-
Quantitative Studies: Conducting large-scale clinical studies to establish reference ranges for this compound in healthy populations and to determine its concentration changes in various diseases, particularly those associated with oxidative stress (e.g., inflammatory diseases, neurodegenerative disorders, and cancer).
-
Biochemical Pathway Elucidation: Utilizing isotopic labeling and advanced metabolomic techniques to precisely map the enzymatic and non-enzymatic pathways leading to this compound formation from specific lipid precursors in humans.
-
Standardization of Methods: Developing and validating standardized protocols for the collection, storage, and analysis of this compound in different biological matrices to ensure inter-laboratory comparability of results.
Addressing these research gaps will be crucial in unlocking the full potential of this compound as a non-invasive biomarker for disease diagnosis, prognosis, and monitoring treatment efficacy. This, in turn, will provide valuable insights for researchers, scientists, and drug development professionals working to combat diseases with an underlying oxidative stress component.
References
- 1. Volatile organic compounds from feces and their potential for diagnosis of gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Saliva - Volatile Biomarkers and Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | MDPI [mdpi.com]
- 9. Unravelling the Potential of Salivary Volatile Metabolites in Oral Diseases. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salivary Volatile Metabolites in Oral Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 11. Advancements and Challenges in Salivary Metabolomics for Early Detection and Monitoring of Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 14. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. owlstonemedical.com [owlstonemedical.com]
- 16. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Understanding the stereochemistry of 3-octene
An In-depth Technical Guide to the Stereochemistry of 3-Octene
Introduction
3-Octene, an alkene with the molecular formula C8H16, is a fundamental organic compound that serves as an excellent model for understanding the principles of stereochemistry.[1][2] Its structure, featuring a carbon-carbon double bond at the third carbon position, gives rise to geometric isomerism. This guide provides a comprehensive overview of the stereochemical properties of 3-octene, including its isomers, their physical and chemical characteristics, and the experimental protocols used for their separation and identification. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of stereoisomerism in acyclic alkenes.
Geometric Isomerism in 3-Octene
The presence of a carbon-carbon double bond in 3-octene restricts free rotation around the bond axis, leading to the existence of geometric isomers.[1] These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the atoms. 3-octene exists as two geometric isomers: cis-3-octene (B76891) and trans-3-octene, which are more systematically named using the E/Z notation.[2]
Cis/Trans and E/Z Nomenclature
The terms cis and trans are used to describe the relative positions of the alkyl groups attached to the double-bonded carbons. In cis-3-octene, the two larger alkyl groups (ethyl and butyl) are on the same side of the double bond. In trans-3-octene, they are on opposite sides.[1]
A more unambiguous system for naming stereoisomers is the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]
-
Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority based on the atomic number of the atom directly bonded to the double-bond carbon. The higher the atomic number, the higher the priority.
-
Determine Configuration:
-
If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning "together").[4]
-
If the higher-priority groups are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning "opposite").[4][5]
-
For 3-octene:
-
At C3, the attached groups are an ethyl group (-CH2CH3) and a hydrogen atom. Carbon has a higher atomic number than hydrogen, so the ethyl group has higher priority.
-
At C4, the attached groups are a butyl group (-CH2CH2CH2CH3) and a hydrogen atom. The butyl group has higher priority.
Therefore:
-
(Z)-3-octene corresponds to cis-3-octene, where the ethyl and butyl groups are on the same side.[6][7]
-
(E)-3-octene corresponds to trans-3-octene, where the ethyl and butyl groups are on opposite sides.[8][9]
Chirality
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[10] A common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.[10]
In the case of 3-octene, neither the (E) nor the (Z) isomer is chiral. None of the carbon atoms in the 3-octene molecule are bonded to four different groups. The sp2-hybridized carbons of the double bond are each bonded to only three groups, and all the sp3-hybridized carbons in the alkyl chains are bonded to at least two hydrogen atoms. Therefore, 3-octene does not have enantiomers.
Quantitative Data
The physical and chemical properties of the (E) and (Z) isomers of 3-octene differ due to their different shapes. The (Z)-isomer has a "U" shape, while the (E)-isomer is more linear. These structural differences affect their intermolecular forces and, consequently, their physical properties.
| Property | (Z)-3-Octene (cis) | (E)-3-Octene (trans) |
| Molecular Formula | C8H16[6][7] | C8H16[8][9] |
| Molecular Weight | 112.21 g/mol [6][7] | 112.21 g/mol [8][9] |
| CAS Number | 14850-22-7[6][7] | 14919-01-8[8][9] |
| Boiling Point | 123 °C (approx.) | 123 °C (approx.) |
| Melting Point | - | -110 °C[11] |
| Density | - | 0.718 g/mL at 25°C |
| Refractive Index | - | n20/D 1.413[11] |
Experimental Protocols
The separation and characterization of 3-octene isomers are crucial for their study and application. Various analytical techniques are employed for this purpose.
Separation of Isomers
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile compounds like 3-octene isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the GC column is critical for achieving good resolution. A polar capillary column is often effective in separating cis/trans isomers.[12]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate olefinic isomers. This technique utilizes a liquid mobile phase and a solid stationary phase. For nonpolar compounds like 3-octene, reversed-phase HPLC with a C18 column is a common choice. The mobile phase composition can be optimized to enhance separation.[13][14]
Characterization of Isomers
Infrared (IR) Spectroscopy: IR spectroscopy can be used to distinguish between (E) and (Z) isomers of alkenes. The C-H out-of-plane bending vibration for trans alkenes typically appears as a strong band around 960-975 cm⁻¹, which is absent in the spectrum of the corresponding cis isomer. The cis isomer may show a band around 675-730 cm⁻¹.[9][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the vinylic protons and carbons are different for the (E) and (Z) isomers, allowing for their unambiguous identification.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the (E) and (Z) isomers of 3-octene have the same molecular weight, their mass spectra may show subtle differences in the relative abundances of fragment ions.[7][16]
References
- 1. brainly.com [brainly.com]
- 2. 3-Octene [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Octene, (Z)- [webbook.nist.gov]
- 8. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Octene, (E)- [webbook.nist.gov]
- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 11. (E)-3-octene [stenutz.eu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 14. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 15. 3-Octene, (Z)- [webbook.nist.gov]
- 16. 3-Octene, (E)- [webbook.nist.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for 3-octene, a flammable and potentially hazardous unsaturated hydrocarbon. Aimed at laboratory personnel, this document collates essential data on its physicochemical properties, outlines detailed safety protocols, and presents visual workflows for emergency procedures to ensure a safe research environment.
Section 1: Physicochemical Properties and Hazard Identification
3-Octene (C₈H₁₆) is a colorless liquid that exists as two geometric isomers: (Z)-3-octene (cis) and (E)-3-octene (trans).[1][2] Both isomers are highly flammable and pose an aspiration hazard.[1][2] Understanding their distinct properties is crucial for safe handling and storage.
1.1: Physicochemical Data
The following tables summarize the key physicochemical properties of (Z)-3-octene and (E)-3-octene.
| Property | (Z)-3-Octene | (E)-3-Octene | Source(s) |
| Molecular Weight | 112.21 g/mol | 112.21 g/mol | [1][2] |
| Boiling Point | ~122 °C | 121-123 °C | [3][4] |
| Flash Point | 15.1 °C (59 °F) (TCC) | 21.1 °C (70 °F) | [3][4] |
| Density | Not specified | 0.716 - 0.718 g/mL at 25 °C | [4][5] |
| Vapor Pressure | 17.9 mmHg at 25 °C | 33 mmHg at 37.7 °C | [3][6] |
| Water Solubility | 10.69 mg/L at 25 °C (estimated) | Insoluble | [3][7] |
| logP (o/w) | 4.374 (estimated) | Not specified | [3] |
1.2: Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), both isomers of 3-octene are classified as highly flammable liquids.[1][2] (E)-3-octene is also classified as an aspiration toxicant.[2]
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | Category 2 | Flammable | Danger | H225: Highly flammable liquid and vapor.[1][2] |
| Aspiration Hazard ((E)-3-octene) | Category 1 | Health Hazard | Danger | H304: May be fatal if swallowed and enters airways.[2] |
Section 2: Safe Handling and Storage
Proper handling and storage procedures are paramount to mitigate the risks associated with 3-octene.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools and explosion-proof equipment.[8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Avoid contact with skin and eyes.[9]
-
Do not breathe vapors.[9]
-
Wear appropriate personal protective equipment (PPE).[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep containers away from heat and direct sunlight.[8]
-
Store in a flammable liquid storage cabinet.[9]
2.1: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with 3-octene.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts. |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response. |
Section 3: Emergency Procedures
Rapid and correct response to emergencies is critical to minimize harm.
3.1: First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [11] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek medical attention if irritation persists. | [11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [11] |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. | [12] |
3.2: Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[10]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
3.3: Accidental Release Measures
A systematic approach is necessary to safely manage a 3-octene spill.
Caption: Workflow for responding to a 3-octene spill.
Section 4: Toxicology and Mechanistic Insights
The toxicity of 3-octene is primarily associated with its flammable nature and aspiration hazard.[2] Inhalation of high concentrations of volatile hydrocarbons can lead to central nervous system depression.[13] While specific signaling pathways for 3-octene are not well-defined, a general mechanism for the neurotoxicity of some volatile hydrocarbons involves disruption of nerve cell membranes due to their lipophilic nature.[13]
4.1: Potential Toxicological Pathway
The following diagram illustrates a conceptual pathway for the potential neurotoxic effects of volatile hydrocarbons.
Caption: A conceptual model of volatile hydrocarbon neurotoxicity.
Section 5: Experimental Protocols
For researchers conducting toxicological studies, adherence to established guidelines is crucial. The following provides an overview of relevant OECD test guidelines that can be adapted for 3-octene.
5.1: Acute Inhalation Toxicity (Adapted from OECD 403)
This experimental workflow outlines the key steps for an acute inhalation toxicity study.
Caption: Workflow for an acute inhalation toxicity study.
Methodology Details:
-
Test Animals: Young adult rats are commonly used.
-
Exposure: Animals are exposed to various concentrations of 3-octene vapor for a fixed period, typically 4 hours.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-exposure.
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration).
5.2: Dermal Toxicity (Adapted from OECD 402)
Methodology Details:
-
Test Animals: Rats, rabbits, or guinea pigs are suitable species.
-
Application: A single dose of 3-octene is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observations: Animals are observed for signs of skin irritation (erythema, edema) and systemic toxicity for up to 14 days.
-
Endpoint: The study provides information on dermal irritation and acute dermal toxicity.
Section 6: Exposure Monitoring
Monitoring workplace exposure to 3-octene is crucial for ensuring personnel safety.
6.1: Air Monitoring
Several techniques can be employed to measure the concentration of volatile organic compounds (VOCs) like 3-octene in the air.[14]
-
Active Sampling: Air is drawn through a sorbent tube (e.g., activated charcoal) using a pump. The trapped compounds are then analyzed by gas chromatography (GC).[14]
-
Passive Sampling: A diffusive sampler is placed in the work area for a specified time. The collected analytes are then desorbed and analyzed by GC.[14]
-
Real-Time Monitoring: Photoionization detectors (PIDs) or flame ionization detectors (FIDs) can provide continuous monitoring of total VOC concentrations.[15]
6.2: Biomonitoring
Biomonitoring assesses the internal dose of a chemical by measuring the substance or its metabolites in biological samples (e.g., blood, urine).[16] While specific biomarkers for 3-octene are not well-established, analysis of blood for the parent compound could be a potential biomonitoring strategy.[17]
This guide is intended to provide comprehensive safety and handling information for 3-octene. It is not exhaustive, and researchers should always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before working with this chemical.
References
- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-octene, 592-98-3 [thegoodscentscompany.com]
- 4. TRANS-3-OCTENE | 14919-01-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. trans-3-Octene - Hazardous Agents | Haz-Map [haz-map.com]
- 7. CAS 14919-01-8: trans-3-octene | CymitQuimica [cymitquimica.com]
- 8. novachem.com [novachem.com]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14850-22-7 Name: (Z)-oct-3-ene [xixisys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. concawe.eu [concawe.eu]
- 14. eanet.asia [eanet.asia]
- 15. How to Measure Volatile Organic Compounds In the Air [foobot.io]
- 16. johe.rums.ac.ir [johe.rums.ac.ir]
- 17. Human biomonitoring of serum polycyclic aromatic hydrocarbons and oxygenated derivatives by gas chromatography coupled with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Isomers of Oct-3-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of oct-3-ene, a key organic compound with applications in synthesis and materials science. The document details the constitutional and stereoisomeric forms of octene, presenting key physicochemical data in a comparative format. Furthermore, it outlines general experimental protocols for the synthesis and characterization of these isomers, and visualizes their structural relationships.
Introduction to this compound and its Isomeric Landscape
This compound is an alkene with the chemical formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1][2] Its structure consists of an eight-carbon chain with a double bond located at the third carbon. The placement of this double bond gives rise to geometric isomerism, while the broader class of octenes includes a variety of constitutional isomers. Understanding the distinct properties of each isomer is crucial for their application in targeted chemical synthesis and the development of novel materials.
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This can lead to significant differences in their physical and chemical properties. For octene, two main categories of isomerism are of interest: constitutional isomerism and stereoisomerism.
-
Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. For octene, this includes variations in the position of the carbon-carbon double bond (e.g., oct-1-ene, oct-2-ene) and the branching of the carbon chain.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound, the presence of the double bond restricts rotation, leading to the existence of cis (Z) and trans (E) geometric isomers.
Quantitative Data of Straight-Chain Octene Isomers
The following table summarizes key quantitative data for the straight-chain isomers of octene, allowing for easy comparison of their physical properties.
| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/cm³) at 20°C | Refractive Index at 20°C |
| Oct-1-ene | oct-1-ene | 111-66-0 | 121 | 0.715 | 1.4087 |
| (E)-Oct-2-ene | (E)-oct-2-ene | 13389-42-9 | 125.6 | 0.720 | 1.4132 |
| (Z)-Oct-2-ene | (Z)-oct-2-ene | 7642-04-8 | 125.6 | 0.724 | 1.4150 |
| (E)-Oct-3-ene | (E)-oct-3-ene | 14919-01-8 | 122 | 0.715 | 1.4126 |
| (Z)-Oct-3-ene | (Z)-oct-3-ene | 14850-22-7 | 122.3 | 0.716 | 1.4135 |
| (E)-Oct-4-ene | (E)-oct-4-ene | 14850-23-8 | 121.8 | 0.714 | 1.4114 |
| (Z)-Oct-4-ene | (Z)-oct-4-ene | 7642-10-6 | 121.8 | 0.721 | 1.4148 |
Data sourced from PubChem and other chemical databases.[1]
Experimental Protocols
The synthesis and characterization of this compound isomers can be achieved through various established organic chemistry techniques. The following protocols provide a general framework for these experiments.
Synthesis of this compound Isomers
A common method for the synthesis of specific alkene isomers, such as (Z)-oct-3-ene, is the partial hydrogenation of the corresponding alkyne.
Synthesis of (Z)-Oct-3-ene via Hydrogenation of Oct-3-yne:
-
Materials: Oct-3-yne, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), quinoline, hydrogen gas, and an appropriate solvent (e.g., hexane).
-
Procedure:
-
In a reaction vessel equipped with a stirring mechanism and a gas inlet, dissolve oct-3-yne in the chosen solvent.
-
Add Lindlar's catalyst and a small amount of quinoline, which acts as a catalyst poison to prevent over-hydrogenation to the alkane.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the (Z)-oct-3-ene by distillation.
-
For the synthesis of (E)-oct-3-ene, a dissolving metal reduction of oct-3-yne, typically using sodium in liquid ammonia, would be employed.
Characterization of this compound Isomers
The successful synthesis and purification of this compound isomers require confirmation of their structure and purity through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the electronic environment of the hydrogen atoms. For this compound, the vinylic protons (attached to the double bond) will have characteristic chemical shifts (typically in the range of 5.0-6.0 ppm). The coupling constants between these protons can distinguish between the (E) and (Z) isomers (J-coupling is typically larger for trans protons).
-
¹³C NMR: Shows the number of distinct carbon environments. The sp² hybridized carbons of the double bond will have characteristic chemical shifts in the downfield region of the spectrum (typically 120-140 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The C=C stretching vibration for the double bond will appear around 1640-1680 cm⁻¹.
-
The C-H stretching vibrations for the vinylic hydrogens will be observed above 3000 cm⁻¹.
-
The C-H bending vibrations (out-of-plane) can also help to distinguish between cis and trans isomers (around 965 cm⁻¹ for trans and 675-730 cm⁻¹ for cis).
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, which should correspond to that of octene (112.21 g/mol ).
-
The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) is often observed.
-
Visualization of Isomeric Relationships
The following diagrams illustrate the relationships between the different types of isomers of octene.
Caption: Isomeric classification of octene.
Caption: Geometric isomers of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (Z)-3-Octene from 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the stereoselective synthesis of (Z)-3-octene, a valuable building block in organic synthesis, starting from the terminal alkyne 1-hexyne (B1330390). The synthesis is a two-step process involving the alkylation of 1-hexyne to form the internal alkyne 3-octyne (B96577), followed by a partial hydrogenation using Lindlar's catalyst to selectively yield the (Z)-alkene. This method is a classic and reliable approach for the construction of cis-alkenes, which are common structural motifs in pharmaceuticals and biologically active molecules. This application note includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and facilitate implementation in a research and development setting.
Introduction
The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry. Specifically, the formation of (Z)-alkenes, the thermodynamically less stable isomer, often requires specialized synthetic methods. One of the most robust and widely used methods for accessing (Z)-alkenes is the partial hydrogenation of internal alkynes using a "poisoned" catalyst, most notably Lindlar's catalyst. This catalyst, typically composed of palladium supported on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen across the alkyne's triple bond, leading to the desired cis-geometry of the resulting alkene.
This application note details a two-step synthesis of (Z)-3-octene from 1-hexyne. The initial step involves the deprotonation of the terminal alkyne 1-hexyne with a strong base, followed by nucleophilic substitution with an ethyl halide to generate the internal alkyne, 3-octyne. The subsequent partial hydrogenation of 3-octyne under a hydrogen atmosphere with Lindlar's catalyst affords the target compound, (Z)-3-octene, with high stereoselectivity.
Reaction Pathway
The overall synthetic route from 1-hexyne to (Z)-3-octene is depicted below:
Caption: Synthetic pathway for the formation of (Z)-3-octene from 1-hexyne.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of (Z)-3-octene.
| Step | Reaction | Reagents and Conditions | Yield (%) | (Z):(E) Ratio |
| 1 | Alkylation of 1-Hexyne | 1. n-Butyllithium, THF, -78 °C to 0 °C2. Ethyl bromide, THF, 0 °C to rt | 64-65% | N/A |
| 2 | Partial Hydrogenation of 3-Octyne | H₂ (1 atm), Lindlar's catalyst (5% Pd/CaCO₃, poisoned), Hexane, rt | >95% | 96:4 |
Experimental Protocols
Materials and Equipment
-
1-Hexyne (99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Ethyl bromide (99%)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Hydrogen balloon
-
Apparatus for filtration (e.g., Büchner funnel, filter paper, Celite®)
-
Rotary evaporator
-
Apparatus for distillation
Step 1: Synthesis of 3-Octyne from 1-Hexyne (Alkylation)
This protocol is adapted from a general procedure for the alkylation of terminal alkynes.
-
Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Add 1-hexyne (8.2 g, 0.1 mol) to the THF. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C in an ice bath. Add ethyl bromide (12.0 g, 0.11 mol) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the filtrate using a rotary evaporator. The crude 3-octyne can be purified by distillation to yield a colorless liquid.
Step 2: Synthesis of (Z)-3-Octene from 3-Octyne (Partial Hydrogenation)
This protocol is a general procedure for the selective hydrogenation of an internal alkyne using Lindlar's catalyst.
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-octyne (5.5 g, 0.05 mol) in anhydrous hexane (100 mL).
-
Catalyst Addition: Carefully add Lindlar's catalyst (275 mg, ~5 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask with a septum and purge the flask with hydrogen gas. Connect the flask to a hydrogen-filled balloon to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, carefully remove the hydrogen balloon and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of hexane.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (Z)-3-octene. The product is often of high purity, but can be further purified by column chromatography on silica (B1680970) gel (eluent: hexane) if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of (Z)-3-octene.
Caption: General workflow for the synthesis of (Z)-3-octene.
Conclusion
The two-step synthesis of (Z)-3-octene from 1-hexyne presented here is a reliable and high-yielding method for the stereoselective preparation of a cis-alkene. The alkylation of the terminal alkyne followed by a Lindlar-catalyzed partial hydrogenation provides the desired product with excellent stereoselectivity. The detailed protocols and workflow diagrams are intended to serve as a practical guide for researchers in academic and industrial settings, enabling the efficient synthesis of this and similar (Z)-alkenes for applications in drug discovery and development.
Application Note: Synthesis of 3-Octene via Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is particularly valuable because it allows for the specific placement of the double bond, avoiding the formation of isomeric mixtures that can occur with other methods like elimination reactions.[2] The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[3] This protocol details the synthesis of 3-octene through the reaction of a phosphorus ylide, generated from propyltriphenylphosphonium bromide, with pentanal.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Propyltriphenylphosphonium bromide | 385.28 | 4.62 g | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (B95107) (THF) | - | 100 mL | - | - |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 4.8 mL | 12.0 | 1.2 |
| Pentanal | 86.13 | 0.86 g (1.0 mL) | 10.0 | 1.0 |
| Saturated aq. Ammonium (B1175870) Chloride (NH4Cl) | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - |
Procedure
Part 1: Ylide Formation
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Propyltriphenylphosphonium bromide (4.62 g, 12.0 mmol) is added to the flask.
-
Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via a syringe. The suspension is stirred to ensure good mixing.
-
The flask is cooled to 0 °C in an ice bath.
-
n-Butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) is added dropwise to the stirred suspension via the dropping funnel over a period of 15 minutes. A deep orange or reddish color indicates the formation of the ylide.
-
The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
Part 2: Wittig Reaction
-
The reaction mixture containing the ylide is cooled back to 0 °C in an ice bath.
-
A solution of pentanal (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF is added dropwise from the dropping funnel over 20 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The disappearance of the ylide color is an indication of reaction completion. The reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Part 3: Work-up and Purification
-
The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).
-
The organic layers are combined, washed with brine (50 mL), and dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.
-
The crude product, a mixture of 3-octene and triphenylphosphine oxide, is obtained. The 3-octene is purified by fractional distillation. The boiling point of 3-octene is approximately 122 °C.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required as the ylide is reactive towards water.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Experimental Workflow
Caption: Workflow for the synthesis of 3-octene via the Wittig reaction.
References
Application Notes and Protocols: Stereoselective Synthesis of cis-3-Octene via Partial Hydrogenation of 3-Octyne using Lindlar's Catalyst
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cis-3-octene (B76891) from 3-octyne (B96577), employing the heterogeneous Lindlar's catalyst. This method is a cornerstone of stereoselective organic synthesis, enabling the partial hydrogenation of an alkyne to the corresponding cis-alkene with high selectivity, thereby preventing over-reduction to the alkane.[1][2][3] These protocols are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
The stereoselective synthesis of alkenes is of paramount importance in organic chemistry, as the geometric isomerism of double bonds can profoundly influence the biological activity and physical properties of molecules. The partial reduction of alkynes offers a direct route to alkenes, with the choice of catalyst dictating the stereochemical outcome. Lindlar's catalyst, a "poisoned" palladium catalyst, is the reagent of choice for the syn-addition of hydrogen across a carbon-carbon triple bond, yielding the corresponding cis or (Z)-alkene.[1][2][3]
The catalyst consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and deactivated with a catalytic poison, most commonly lead acetate (B1210297) and quinoline (B57606).[1] This deactivation, or "poisoning," is crucial as it attenuates the catalyst's activity, allowing for the selective reduction of the more reactive alkyne in the presence of the alkene product, thus preventing further hydrogenation to an alkane.[1] The syn-stereoselectivity arises from the delivery of both hydrogen atoms from the surface of the catalyst to the same face of the alkyne triple bond.
This application note details the preparation of Lindlar's catalyst and its application in the high-yield, high-selectivity synthesis of cis-3-octene from 3-octyne.
Data Presentation
The following table summarizes the key reactants, products, and expected outcomes for the synthesis of cis-3-octene.
| Parameter | Value | Reference/Notes |
| Starting Material | 3-Octyne | Purity: >98% |
| Product | cis-3-Octene | |
| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate) | See Protocol 1 for preparation |
| Solvent | Ethyl Acetate (EtOAc) or Hexane | |
| Hydrogen Pressure | 1 atm (balloon) | |
| Temperature | Room Temperature (approx. 25°C) | |
| Typical Yield | >95% | Based on analogous reactions.[1] |
| Typical Selectivity | >96% cis-isomer | Based on analogous reactions.[1] |
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst
This protocol describes a laboratory-scale preparation of Lindlar's catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Hydrochloric acid (HCl), concentrated
-
Lead(II) acetate (Pb(OAc)₂)
-
Distilled water
-
Hydrogen gas (H₂)
Procedure:
-
Preparation of Palladium on Calcium Carbonate:
-
In a suitable reaction vessel, suspend 50 g of pure, precipitated calcium carbonate in 400 mL of distilled water with vigorous stirring.
-
In a separate beaker, dissolve 4.2 g of anhydrous palladium chloride in 45 mL of distilled water containing 4 mL of concentrated hydrochloric acid.
-
Add the palladium chloride solution to the stirred calcium carbonate suspension.
-
Continue stirring for 5 minutes at room temperature, then heat the mixture to 80°C and stir for an additional 10 minutes.
-
Introduce hydrogen gas to the hot suspension with vigorous shaking until the uptake of hydrogen ceases.
-
Filter the impregnated calcium carbonate and wash thoroughly with distilled water.
-
-
Poisoning the Catalyst:
-
Suspend the prepared palladium on calcium carbonate in 500 mL of distilled water with vigorous stirring.
-
Prepare a solution of 5 g of lead acetate in 100 mL of distilled water and add it to the catalyst suspension.
-
Continue stirring for 10 minutes at 20°C, then heat the mixture in a boiling water bath for 40 minutes.
-
Filter off the catalyst, wash it thoroughly with distilled water, and dry it in a vacuum oven at 40-45°C.
-
Protocol 2: Synthesis of cis-3-Octene
This protocol details the partial hydrogenation of 3-octyne to cis-3-octene.
Materials:
-
3-Octyne
-
Lindlar's catalyst (prepared as in Protocol 1 or commercially sourced)
-
Ethyl acetate (EtOAc) or hexane, anhydrous
-
Hydrogen gas (H₂), balloon or cylinder with regulator
-
Celite® or other filter aid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the solvent (e.g., ethyl acetate or hexane) to the flask, followed by the 3-octyne.
-
For particularly sensitive reactions or to further enhance selectivity, a small amount of quinoline can be added as an additional poison.
-
-
Hydrogenation:
-
Evacuate the flask again and introduce hydrogen gas. This can be achieved by attaching a balloon filled with hydrogen or by connecting to a hydrogen cylinder set to a low positive pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, the crude cis-3-octene can be further purified by distillation or column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for cis-3-Octene Synthesis
Caption: Workflow for the synthesis of cis-3-octene.
Diagram 2: Signaling Pathway of Lindlar Catalysis
Caption: Mechanism of Lindlar catalyst in alkyne hydrogenation.
References
Applications of 3-Octene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 3-octene, a valuable C8 internal alkene, in various organic synthesis transformations. While 3-octene is less reactive than its terminal isomer, 1-octene, it serves as a versatile substrate for several important reactions, including hydroformylation, epoxidation, and olefin metathesis. The protocols and data presented herein are compiled from literature sources and provide a foundation for the use of 3-octene in synthetic chemistry.
Hydroformylation of 3-Octene
Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The hydroformylation of internal alkenes like 3-octene is more challenging than that of terminal alkenes due to lower reactivity and the potential for isomerization, leading to a mixture of aldehyde products. However, with appropriate catalytic systems, selective hydroformylation can be achieved.
Rhodium complexes with bulky phosphine (B1218219) or phosphite (B83602) ligands are commonly employed to promote the hydroformylation of internal olefins and to control the regioselectivity of the resulting aldehydes.[1][2][3] Tandem isomerization-hydroformylation reactions can also be utilized to convert internal alkenes into linear aldehydes, which are often the more desired products.[4][5]
Quantitative Data: Representative Hydroformylation of Internal Octenes
Due to the limited availability of specific quantitative data for 3-octene hydroformylation, the following table presents representative data for the hydroformylation of a similar internal octene, trans-4-octene, which illustrates the typical product distribution and the effect of different catalytic systems.
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | n-nonanal Yield (%) | Branched Aldehyde Yield (%) | Reference |
| Rh(acac)(CO)₂ / BIPHEPHOS | trans-4-Octene | 125 | 20 | 88 | low | [2] |
| Rh(acac)(CO)₂ / BIPHEPHOS in Propylene Carbonate | trans-4-Octene | 125 | 20 | up to 95 | low | [2] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of an Internal Octene (Adapted for 3-Octene)
This protocol is adapted from procedures for the hydroformylation of internal octenes, such as trans-4-octene.[2]
Materials:
-
3-Octene (cis/trans mixture or pure isomer)
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
BIPHEPHOS (a bulky bisphosphite ligand)
-
Toluene (B28343) (anhydrous and deoxygenated)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (e.g., 0.005 mmol, 1 mol%) and BIPHEPHOS (e.g., 0.03 mmol, 6 mol%).
-
Add anhydrous, deoxygenated toluene (e.g., 20 mL) to the autoclave, followed by 3-octene (e.g., 0.5 mmol, 1.0 equivalent).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas (CO/H₂ = 1:1) to an initial pressure of 10 bar, then vent. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the autoclave to the desired reaction pressure (e.g., 20 bar).
-
Heat the autoclave to the reaction temperature (e.g., 125 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 4-12 hours), monitoring the pressure to ensure syngas consumption.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and analyze the reaction mixture by gas chromatography (GC) and/or ¹H NMR to determine the conversion of 3-octene and the yields of the resulting aldehydes.
Epoxidation of 3-Octene
Epoxidation is a valuable transformation that converts alkenes into epoxides (oxiranes), which are versatile intermediates in organic synthesis. Epoxides can be ring-opened by various nucleophiles to introduce a wide range of functional groups. The epoxidation of 3-octene can be readily achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
The reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[6] This stereochemical outcome is a result of the concerted mechanism where the oxygen atom is delivered to one face of the double bond.
Quantitative Data: Representative Epoxidation of Alkenes
| Substrate | Reagent | Solvent | Yield (%) | Reference |
| Cyclohexene | m-CPBA | CH₂Cl₂ | >95 | General Knowledge |
| Styrene | m-CPBA | CH₂Cl₂ | >90 | General Knowledge |
Experimental Protocol: Epoxidation of 3-Octene with m-CPBA
This is a general protocol for the epoxidation of an internal alkene.[7][8]
Materials:
-
3-Octene (cis or trans isomer)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-octene (e.g., 5 mmol, 1.0 equivalent) in dichloromethane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (e.g., 6.5 mmol, 1.3 equivalents) in dichloromethane (e.g., 25 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of 3-octene over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to destroy any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Olefin Metathesis
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts).[9][10] While ring-closing metathesis (RCM) and cross-metathesis (CM) are most efficient with terminal alkenes, internal alkenes like 3-octene can also participate, although often with lower efficiency and selectivity.
Cross-Metathesis (CM) of 3-Octene
Cross-metathesis of an internal olefin like 3-octene with another olefin can lead to a mixture of products due to self-metathesis and different cross-metathesis pathways. To favor the desired cross-product, one of the olefin partners is often used in excess. A common application is the cross-metathesis of an internal olefin with an electron-deficient olefin, such as an acrylate (B77674), which tends to not homodimerize readily.[11]
Experimental Protocol: Representative Cross-Metathesis of an Internal Olefin with an Acrylate (Adapted for 3-Octene)
This protocol is a general procedure for the cross-metathesis of an internal alkene with an acrylate using a second-generation Grubbs catalyst.[12]
Materials:
-
3-Octene
-
Methyl acrylate
-
Grubbs second-generation catalyst
-
Dichloromethane (anhydrous, deoxygenated)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve 3-octene (e.g., 1 mmol, 1.0 equivalent) and methyl acrylate (e.g., 3 mmol, 3.0 equivalents) in anhydrous, deoxygenated dichloromethane (e.g., 10 mL).
-
Add the Grubbs second-generation catalyst (e.g., 0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by GC or TLC.
-
Once the reaction is complete (typically several hours), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis products.
Other Potential Applications
While less commonly reported, 3-octene can potentially be utilized in other important synthetic transformations.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] While terminal alkenes are more reactive, internal alkenes can also undergo Heck reactions, although often requiring more forcing conditions and potentially leading to mixtures of regioisomers. A general protocol would involve reacting 3-octene with an aryl halide in the presence of a palladium catalyst and a base.
Palladium-Catalyzed Allylic Functionalization
The allylic C-H bonds of 3-octene are potential sites for functionalization. Palladium-catalyzed allylic alkylation allows for the formation of a new carbon-carbon bond at the allylic position.[1][15] This reaction typically involves the formation of a π-allylpalladium intermediate, which then reacts with a nucleophile.
Conclusion
3-Octene, as an internal alkene, presents both challenges and opportunities in organic synthesis. While its reactivity is lower than terminal olefins, it can be effectively employed in key transformations such as hydroformylation and epoxidation with appropriate catalytic systems and reaction conditions. Its use in metathesis and cross-coupling reactions is less explored but holds potential for the synthesis of complex molecules. The protocols and data provided serve as a valuable resource for chemists seeking to utilize 3-octene in their synthetic endeavors. Further research into the development of highly selective and efficient catalysts for reactions of internal alkenes will undoubtedly expand the utility of this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed allylic alkylation with internal alkynes to construct C–C and C–N bonds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. Cross Metathesis [organic-chemistry.org]
- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Note: Determination of Oct-3-ene Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of oct-3-ene purity. Due to the similar physicochemical properties of its isomers and potential impurities, a high-resolution separation technique is crucial for accurate quantification.[1] This protocol outlines the sample preparation, GC-MS parameters, and data analysis required for the reliable determination of this compound purity, including the separation of cis and trans isomers and the identification of common impurities.
Introduction
This compound is a volatile hydrocarbon used as a building block in organic synthesis and is of interest to researchers in various fields, including drug development. The isomeric form (cis or trans) of this compound can significantly influence its reactivity and the properties of downstream products.[1] Therefore, a precise and reliable analytical method is required to assess the purity and isomeric distribution of this compound samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, making it ideal for this application.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[3] Due to the high volatility of this compound, care must be taken to minimize sample loss.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)[3]
-
1.5 mL glass autosampler vials with caps[3]
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the this compound sample by accurately diluting it in a suitable volatile solvent to a concentration of approximately 100 µg/mL.
-
From the stock solution, prepare a working solution with a concentration of approximately 10 µg/mL in the same solvent.[4]
-
Transfer the working solution to a 1.5 mL glass autosampler vial and cap it immediately to prevent evaporation.[3]
-
If particulate matter is present, centrifuge the sample before transferring it to the vial.[4]
GC-MS Instrumentation and Parameters
A gas chromatograph equipped with a mass selective detector is used for the analysis. A high-polarity capillary column is recommended for the effective separation of alkene isomers.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
GC Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 5 °C/min |
| Final Temperature | 150 °C, hold for 2 minutes |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-200 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Solvent Delay | 3 minutes |
Data Presentation
The primary quantitative data from the GC-MS analysis is the relative peak area of this compound isomers and any identified impurities. This data can be summarized to determine the overall purity of the sample.
Table 1: Purity Analysis of this compound Sample
| Compound | Retention Time (min) | Peak Area (%) | Identity Confirmation |
| cis-Oct-3-ene | 12.5 | 5.2 | Mass Spectrum Match |
| trans-Oct-3-ene | 12.8 | 94.5 | Mass Spectrum Match |
| Impurity 1 | 10.2 | 0.2 | Tentative: Heptane |
| Impurity 2 | 14.1 | 0.1 | Tentative: Oct-1-ene |
| Total Purity | 99.7% |
Table 2: Potential Impurities and their Characteristic Ions
| Potential Impurity | Molecular Weight | Key Mass Fragments (m/z) |
| Heptane | 100.21 | 43, 57, 71, 100 |
| Oct-1-ene | 112.21 | 41, 55, 70, 84, 112 |
| Cyclooctane | 112.21 | 41, 56, 69, 83, 112 |
| Solvent (Hexane) | 86.18 | 41, 43, 57, 86 |
Experimental Workflow Diagram
Caption: Workflow for GC-MS Purity Analysis of this compound.
Discussion
The described GC-MS method provides a reliable and robust approach for determining the purity of this compound. The use of a high-polarity capillary column is essential for achieving baseline separation of the cis and trans isomers, which may have very similar retention times on non-polar columns. The mass spectrometer provides definitive identification of the eluting peaks by comparing their mass spectra to reference libraries such as NIST.[5]
Quantification is achieved by calculating the relative peak area percentages of all components in the chromatogram. For higher accuracy, a calibration curve can be generated using certified reference standards of this compound isomers and potential impurities.[5] It is important to note that the response factor of different impurities may vary, and for precise quantification, individual calibration for each impurity is recommended.
Conclusion
The GC-MS protocol detailed in this application note is a highly effective method for the purity assessment of this compound. It is suitable for use in research and quality control environments within the pharmaceutical and chemical industries. The method is sensitive, selective, and provides both qualitative and quantitative information about the sample composition.
References
Application Notes and Protocols for LC-NMR Analysis of Complex Mixtures Containing 3-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of complex mixtures presents a significant challenge in various scientific disciplines, including pharmaceutical development, metabolomics, and industrial quality control. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy has emerged as a powerful hyphenated technique for the separation and structural elucidation of individual components within these mixtures.[1] This document provides detailed application notes and protocols for the use of LC-NMR in the analysis of complex mixtures, with a specific focus on identifying and quantifying unsaturated hydrocarbons like 3-octene.
LC-NMR combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This combination allows for the direct and unambiguous identification of components in a mixture, often without the need for extensive offline purification.[1] Further hyphenation with Mass Spectrometry (LC-NMR-MS) can provide complementary data on the molecular weight and fragmentation of analytes, enhancing the confidence in structural assignments.[3]
These notes will cover various LC-NMR techniques, including on-flow, stopped-flow, and LC-Solid Phase Extraction-NMR (LC-SPE-NMR), providing detailed protocols for their implementation.
Key Advantages of LC-NMR for Complex Mixture Analysis:
-
Unambiguous Structure Elucidation: Provides detailed structural information for the identification of known and unknown compounds.[4]
-
Isomer Differentiation: Capable of distinguishing between structural, conformational, and optical isomers.[2]
-
Non-destructive Analysis: The sample remains intact after analysis and can be collected for further investigation.
-
Direct Analysis of Mixtures: Reduces the need for tedious and time-consuming isolation of individual components.[1]
-
Quantitative Analysis: With appropriate experimental design, LC-NMR can be used for the quantification of specific analytes in a mixture.
Logical Relationship of LC-NMR
The power of LC-NMR lies in the synergistic combination of two powerful analytical techniques. The following diagram illustrates this relationship.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry with Oct-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Ene Click Chemistry
Thiol-ene click chemistry is a powerful and versatile set of reactions that involve the addition of a thiol (R-SH) to an alkene (an 'ene') to form a thioether.[1] This reaction can proceed via two main pathways: a radical-mediated addition or a nucleophile-catalyzed Michael addition.[2] The radical-mediated pathway, often initiated by light (photoinitiation) or heat, is particularly attractive due to its high efficiency, rapid reaction rates, tolerance to various functional groups, and minimal byproducts, fitting the criteria for a "click" reaction.[1][3] These characteristics make it an ideal tool for applications in polymer synthesis, surface modification, bioconjugation, and drug delivery.[4][5][6]
While terminal alkenes are highly reactive in thiol-ene reactions, internal alkenes, such as oct-3-ene, can also participate, although potentially at different reaction rates.[7] The resulting thioether products offer a stable linkage with applications in creating functional materials and bioconjugates.
Applications of Thiol-Ene Reactions with this compound
While specific literature detailing extensive applications of this compound in thiol-ene click chemistry is limited, the principles of the reaction allow for the projection of several key applications based on the functionalized thioether products that would be formed.
Synthesis of Functionalized Thioethers
The primary application is the synthesis of functionalized thioethers. By selecting a thiol with a desired functional group (e.g., hydroxyl, carboxyl, amine, or a bioactive molecule), a wide range of octyl thioethers with tailored properties can be created. These compounds can serve as building blocks in organic synthesis or as intermediates for more complex molecules.[8]
Surface Modification
Thiol-ene chemistry is a widely used method for surface functionalization.[6][9][10] Surfaces containing either thiol or alkene functionalities can be modified. For instance, a surface could be pre-functionalized with this compound moieties and subsequently reacted with a variety of thiols to introduce specific properties like hydrophilicity, hydrophobicity, or biocompatibility. This is relevant for materials used in biomedical devices, sensors, and chromatography.
Polymer and Dendrimer Synthesis
Thiol-ene reactions are instrumental in the synthesis of polymers and dendrimers due to their high conversion rates and the formation of homogeneous networks.[1][4] Di- or multi-functional thiols can be reacted with di- or multi-functional 'enes' to create crosslinked polymer networks. While this compound itself is a mono-ene, it can be incorporated into larger molecules that contain multiple ene functionalities for polymerization reactions.
Bioconjugation
The biocompatible conditions of photoinitiated thiol-ene reactions make them suitable for bioconjugation, such as the labeling of peptides and proteins.[5][11][12] A thiol-containing biomolecule can be conjugated to a molecule containing an this compound moiety. This allows for the site-specific modification of biological molecules for applications in diagnostics and therapeutics.
Experimental Protocols
The following are generalized protocols for performing a photoinitiated radical thiol-ene reaction with this compound. Note: These are general guidelines, and optimization of reaction conditions (e.g., initiator concentration, reaction time, and solvent) is highly recommended for specific applications.
Protocol 1: General Synthesis of a Functionalized Thioether from this compound
This protocol describes the synthesis of a simple thioether by reacting this compound with a functionalized thiol.
Materials:
-
trans-Oct-3-ene
-
Thiol (e.g., 2-mercaptoethanol (B42355) for introducing a hydroxyl group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the chosen thiol (1.1 equivalents) in the selected solvent. The concentration should be adjusted based on the specific reactants, but a starting point of 0.1 M is common.
-
Add the photoinitiator, DMPA (0.01-0.1 equivalents).
-
Seal the reaction vessel and degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction vessel under a UV lamp (365 nm) at room temperature. Ensure the vessel is positioned for uniform irradiation.
-
Stir the reaction mixture and monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy) by observing the disappearance of the starting materials.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired thioether.
Data Presentation:
| Reactant 1 (Ene) | Reactant 2 (Thiol) | Photoinitiator | Solvent | Reaction Time (h) | Yield (%) |
| trans-Oct-3-ene | 2-Mercaptoethanol | DMPA (2 mol%) | Dichloromethane | 2 | >95 (Illustrative) |
| trans-Oct-3-ene | Thiophenol | DMPA (2 mol%) | Tetrahydrofuran | 1.5 | >95 (Illustrative) |
| trans-Oct-3-ene | Cysteamine | DMPA (5 mol%) | Methanol | 4 | >90 (Illustrative) |
| Note: The yields presented are illustrative and based on the high efficiency typically observed for thiol-ene reactions. Actual yields may vary and require optimization. |
Protocol 2: Surface Modification of a Thiol-Functionalized Surface with this compound
This protocol outlines the functionalization of a thiol-presenting surface with this compound to introduce alkyl chains.
Materials:
-
Thiol-functionalized substrate (e.g., thiol-modified glass slide or gold surface)
-
trans-Oct-3-ene
-
Photoinitiator (e.g., DMPA)
-
Anhydrous, degassed solvent (e.g., ethanol (B145695) or isopropanol)
-
Reaction chamber
-
UV lamp (365 nm)
Procedure:
-
Clean the thiol-functionalized substrate thoroughly.
-
Prepare a solution of trans-oct-3-ene (e.g., 10% v/v) and photoinitiator (e.g., 1% w/v) in the chosen solvent.
-
Place the substrate in a reaction chamber and immerse it in the this compound solution.
-
Seal the chamber and purge with an inert gas for 20-30 minutes.
-
Irradiate the substrate with a UV lamp for a predetermined time (e.g., 15-60 minutes).
-
After irradiation, remove the substrate and wash it thoroughly with the solvent to remove any unreacted reagents.
-
Dry the modified substrate under a stream of inert gas.
-
The success of the surface modification can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).
Visualizations
Thiol-Ene Radical Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism.
Experimental Workflow for Thioether Synthesis
Caption: Workflow for the synthesis of a thioether from this compound.
Logical Relationship for Surface Modification
Caption: Surface modification via thiol-ene chemistry.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sctunisie.org [sctunisie.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Selective Hydrogenation of 3-Octyne to cis-3-Octene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of stereodefined molecules in pharmaceuticals, agrochemicals, and materials science. The reduction of an alkyne can proceed to the corresponding alkene and further to the alkane. Therefore, achieving high selectivity for the cis-alkene product requires carefully chosen catalysts and controlled reaction conditions. This document provides detailed protocols for the partial hydrogenation of 3-octyne (B96577) to cis-3-octene (B76891) using two common catalytic systems: Lindlar's catalyst and P-2 Nickel catalyst.[1][2] These methods are designed to provide high yields and excellent stereoselectivity towards the desired cis-isomer.
Reaction Principle
The catalytic hydrogenation of alkynes involves the addition of hydrogen across the carbon-carbon triple bond in the presence of a metal catalyst. To stop the reaction at the alkene stage and to ensure a syn-addition of hydrogen atoms to yield the cis-alkene, "poisoned" or deactivated catalysts are employed.[1][2]
-
Lindlar's Catalyst: This catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and deactivated with lead acetate (B1210297) and quinoline (B57606). The lead and quinoline act as poisons, reducing the catalyst's activity to prevent over-reduction to the alkane and promoting the formation of the cis-alkene.[1][2]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst prepared in situ from nickel(II) acetate and sodium borohydride (B1222165).[3] It is a less reactive catalyst than Raney nickel and provides a high degree of stereoselectivity for the formation of cis-alkenes from internal alkynes.
Data Presentation
| Catalyst System | Substrate | Temperature (°C) | Hydrogen Pressure (atm) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity for cis-Alkene (%) | Reference |
| Lindlar's Catalyst | 3-Hexyne | 25 | 1 | Ethanol (B145695) | 2 | >99 | >95 | Analogy from similar reactions |
| P-2 Ni / Ethylenediamine (B42938) | 3-Hexyne | 25 | 1 | Ethanol | 1 | >99 | >98 | Analogy from similar reactions |
Experimental Protocols
Protocol 1: Hydrogenation using Lindlar's Catalyst
Materials:
-
3-Octyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Ethanol (anhydrous)
-
Quinoline (optional, for enhanced selectivity)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas
-
Celite® or other filter aid
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr apparatus or a balloon setup)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or a hydrogenation vessel equipped with a magnetic stir bar, add 3-octyne (1.0 eq). Dissolve the substrate in a suitable amount of anhydrous ethanol (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add Lindlar's catalyst (5-10 wt% relative to the 3-octyne). For substrates prone to over-reduction, a drop of quinoline can be added to the reaction mixture to further deactivate the catalyst.
-
Inerting the System: Seal the reaction vessel and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Hydrogenation: Evacuate the vessel one last time and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and flush the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified if necessary.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
Materials:
-
3-Octyne
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol (95%)
-
Ethylenediamine
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Hydrogenation apparatus
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (in situ):
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (4.0 eq) in ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A fine black precipitate of P-2 nickel catalyst will form immediately.
-
-
Reaction Setup:
-
To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine (optional, but enhances selectivity).
-
Add a solution of 3-octyne in ethanol to the catalyst suspension.
-
-
Hydrogenation:
-
Seal the flask and purge the system with hydrogen gas as described in Protocol 1.
-
Maintain a positive pressure of hydrogen (typically 1 atm).
-
-
Reaction and Work-up:
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, vent the hydrogen and flush with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Isolate the product by removing the solvent under reduced pressure.
-
Product Characterization
The product mixture should be analyzed to determine the yield of 3-octene and the selectivity for the cis-isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate 3-octyne, cis-3-octene, trans-3-octene, and octane. The relative peak areas can be used to determine the conversion of the starting material and the selectivity for each product. Mass spectrometry will confirm the identity of each component by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic protons of cis-3-octene typically appear at a different chemical shift and have a smaller coupling constant compared to those of trans-3-octene.
-
¹³C NMR: The chemical shifts of the vinylic carbons can also be used to distinguish between the cis and trans isomers.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrogenation of 3-octyne.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Palladium and nickel catalysts can be pyrophoric, especially after filtration when dry. Handle the catalyst under an inert atmosphere or keep it wet with solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for GC Analysis Method Validation of Octene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octene isomers are C8 hydrocarbons with one carbon-carbon double bond, existing as various positional and geometric (cis/trans) isomers. These isomers are important in various industrial applications, including the synthesis of polymers, plasticizers, and other fine chemicals. The precise identification and quantification of individual octene isomers are critical for quality control, process optimization, and regulatory compliance, as their physical and chemical properties can vary significantly. Gas chromatography (GC) with flame ionization detection (FID) is a robust and widely used analytical technique for the separation and quantification of volatile compounds like octene isomers.
This document provides a comprehensive guide to the validation of a GC analysis method for octene isomers, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It includes detailed experimental protocols for key validation parameters, data presentation tables, and visual diagrams to illustrate the workflow and logical relationships.
Analytical Method
The proposed analytical method utilizes a high-polarity capillary column, which is effective for separating positional and geometric isomers of alkenes.[5] A temperature program is employed to ensure optimal separation of the volatile octene isomers.
Table 1: Recommended GC-FID Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Capillary Column | Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene (B3416737) glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp 1 | 2 °C/min to 80 °C |
| Ramp 2 | 5 °C/min to 150 °C, hold for 2 minutes |
| Detector Temperature | 280 °C |
| Data Acquisition | Collect data for the entire run time. |
Method Validation Workflow
The following diagram illustrates the overall workflow for the validation of the GC analysis method for octene isomers.
References
- 1. epa.gov [epa.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Octene for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details two effective derivatization protocols for 3-octene to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of underivatized 3-octene can be challenging due to its volatility and potential for co-elution with other hydrocarbons. The described methods, epoxidation and a two-step dihydroxylation-silylation, increase the molecular weight and introduce polar functional groups, leading to improved chromatographic resolution and more definitive mass spectral identification. Detailed experimental protocols, GC-MS conditions, and expected results are provided to guide researchers in the successful derivatization and analysis of 3-octene and similar alkenes.
Introduction
3-Octene is an unsaturated hydrocarbon that can be present in various complex matrices, including environmental samples, petroleum products, and as a volatile organic compound (VOC) from biological processes. Accurate and reliable quantification of 3-octene is crucial in these fields. While direct GC-MS analysis is possible, derivatization offers several advantages. By converting 3-octene into a less volatile and more polar derivative, chromatographic peak shape can be improved, and separation from other isomeric and non-isomeric hydrocarbons can be enhanced. Furthermore, the resulting derivatives often produce more characteristic mass spectra with higher mass fragments, aiding in confident identification and structural elucidation.
This document presents two primary derivatization strategies:
-
Epoxidation: The direct conversion of the double bond in 3-octene to an epoxide ring using meta-chloroperoxybenzoic acid (m-CPBA).
-
Dihydroxylation followed by Silylation: A two-step process involving the conversion of the double bond to a vicinal diol using a strong oxidizing agent like potassium permanganate (B83412), followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.
Data Presentation
The following tables summarize the expected GC-MS data for underivatized and derivatized 3-octene. Please note that exact retention times may vary depending on the specific instrument and column used.
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Octene (Underivatized) | 112.22 | ~4-6 | 41, 55, 69, 83, 112[1][2] |
| 3,4-Epoxyoctane (B12810795) | 128.22 | ~8-10 | 57, 71, 99, 128[3][4][5][6] |
| 3,4-Octanediol-bis-TMS-ether | 274.54 | ~12-15 | 73, 117, 147, 157, 259 |
Table 1: Summary of Expected GC-MS Data.
| Parameter | Method 1: Epoxidation | Method 2: Dihydroxylation-Silylation |
| Derivatization Yield | >90% (typical for m-CPBA epoxidation of alkenes) | >95% (for both steps under optimal conditions) |
| Limit of Detection (LOD) | Estimated low ng/mL range | Estimated low to mid pg/mL range (due to enhanced MS signal of TMS derivatives) |
| Limit of Quantification (LOQ) | Estimated mid ng/mL range | Estimated mid to high pg/mL range |
Table 2: Comparative Quantitative Data for Derivatization Methods.
Experimental Protocols
Method 1: Epoxidation of 3-Octene
This protocol describes the conversion of 3-octene to 3,4-epoxyoctane using m-CPBA.
Materials:
-
3-Octene standard
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Vials, screw-cap, 2 mL
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reaction Setup: In a 2 mL screw-cap vial, dissolve 10 mg of 3-octene in 1 mL of anhydrous dichloromethane.
-
Reagent Addition: Add a 1.2 molar equivalent of m-CPBA to the solution.
-
Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 2 hours with occasional mixing. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.
-
Quenching: After 2 hours, add 1 mL of saturated sodium bicarbonate solution to the vial to quench the excess peroxyacid. Vortex vigorously for 1 minute.
-
Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Sample Preparation for GC-MS: Decant the dried organic solution into a GC vial. The sample is now ready for injection.
Method 2: Dihydroxylation and Silylation of 3-Octene
This two-step protocol first converts 3-octene to 3,4-octanediol, which is then silylated to produce a more volatile derivative for GC-MS analysis.
Part A: Dihydroxylation
Materials:
-
3-Octene standard
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Acetone (B3395972), reagent grade
-
Ice bath
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round bottom flask and condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve 10 mg of 3-octene in 5 mL of acetone and cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a chilled solution of 1.2 molar equivalents of potassium permanganate in 5 mL of 1 M sodium hydroxide to the stirring 3-octene solution.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. The purple color of the permanganate should dissipate, and a brown precipitate of manganese dioxide will form.
-
Quenching: Add solid sodium bisulfite in small portions until the brown precipitate dissolves and the solution becomes colorless.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 10 mL portions of dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under a gentle stream of nitrogen to obtain the crude 3,4-octanediol.
Part B: Silylation
Materials:
-
Crude 3,4-octanediol from Part A
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
GC vials, screw-cap, 2 mL
-
Heating block or oven
Procedure:
-
Reaction Setup: Dissolve the crude 3,4-octanediol in 100 µL of anhydrous pyridine in a GC vial.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[7]
-
Sample Preparation for GC-MS: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
GC-MS Analysis Parameters
The following are recommended starting conditions for the GC-MS analysis of the derivatized 3-octene samples. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-500
Visualizations
Derivatization workflows for 3-octene analysis.
Simplified reaction pathways.
Conclusion
The derivatization of 3-octene via epoxidation or dihydroxylation followed by silylation significantly enhances its amenability to GC-MS analysis. These methods improve chromatographic separation, increase sensitivity, and provide more definitive mass spectral data for structural confirmation. The choice between the two methods may depend on laboratory resources and the specific analytical goals. Epoxidation is a simpler, one-step process, while the two-step dihydroxylation-silylation protocol can lead to a derivative with superior chromatographic properties and mass spectral characteristics. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for 3-octene and other unsaturated hydrocarbons.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Butyl-3-ethyloxirane | C8H16O | CID 33807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3,4-Epoxyoctane | 27415-21-0 [smolecule.com]
- 6. trans-3,4-Epoxyoctane | C8H16O | CID 91692870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
Application Notes & Protocols: Synthesis of Building Blocks for Organic Electronics
Topic: Synthesis of 3-Alkylthieno[3,2-b]thiophenes as Building Blocks for Organic Electronics
Introduction
While the direct utilization of simple alkenes like 3-octene as a primary starting material for the synthesis of building blocks for organic electronics is not extensively documented in scientific literature, the incorporation of alkyl chains onto conjugated heterocyclic systems is crucial for modulating the solubility, processability, and solid-state packing of organic semiconducting materials. This document provides detailed application notes and protocols for a concise and efficient synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important building blocks for the creation of high-performance organic electronic and optoelectronic materials.[1][2][3] The methodologies described herein are aimed at researchers, scientists, and professionals in the field of organic electronics and drug development.
Thieno[3,2-b]thiophene (TT) is a widely utilized fused thiophene (B33073) moiety in the design of polymers and small molecules for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The introduction of alkyl side chains onto the TT core enhances the solubility of these materials in common organic solvents, facilitating their processing from solution for device fabrication.
Synthetic Pathway Overview
The synthesis of 3-alkylthieno[3,2-b]thiophenes can be efficiently achieved in a two-step process starting from 3-bromothiophene (B43185). This method provides a significant improvement over previous four-step syntheses, offering higher overall yields.[2][3] The general synthetic scheme involves the formation of a mono ketone intermediate, 1-(thiophene-3-ylthio)alkan-2-one, followed by a ring-closure reaction to yield the desired 3-alkylthieno[3,2-b]thiophene.[2]
A diagram illustrating the synthetic workflow is provided below.
Caption: Synthetic workflow for the two-step synthesis of 3-alkylthieno[3,2-b]thiophenes.
Data Presentation
The described two-step synthesis is versatile and has been successfully applied to produce a range of 3-alkylthieno[3,2-b]thiophenes with varying alkyl chain lengths. The overall yields for this process are significantly higher than previously reported methods.[3]
| Compound | Alkyl Group (R) | Overall Yield (%) | Reference |
| 15a | Methyl | 77-90% | [2] |
| 15b | Ethyl | 77-90% | [2] |
| 15c | Propyl | 77-90% | [2] |
| 15d | Butyl | 77-90% | [2] |
| 15e | Isopentyl | 49-80% | [3] |
| 15f | Hexyl | 49-80% | [3] |
| 15g | Heptyl | 49-80% | [3] |
| 15h | Octyl | 49-80% | [3] |
| 15i | Nonyl | 49-80% | [3] |
| 15j | Dodecyl | 49-80% | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-alkylthieno[3,2-b]thiophenes.
Protocol 1: Synthesis of Mono Ketone Intermediate (1-(Thiophene-3-ylthio)alkan-2-one)
This procedure is a one-pot, three-step reaction.[2]
Materials:
-
3-bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Elemental sulfur
-
α-Haloalkan-2-one (e.g., 1-chloro-2-propanone for the methyl derivative)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithiation.
-
In a separate flask, suspend elemental sulfur (1.2 eq) in anhydrous THF.
-
Transfer the freshly prepared lithium thiophen-3-ide solution to the sulfur suspension at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the mixture back down to 0 °C.
-
Add the corresponding α-haloalkan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1-(thiophene-3-ylthio)alkan-2-one intermediate. The yields for this step typically range from 65% to 92%.[2]
Protocol 2: Ring Formation to Yield 3-Alkylthieno[3,2-b]thiophene
This procedure involves an acid-catalyzed intramolecular cyclization.[2]
Materials:
-
1-(Thiophene-3-ylthio)alkan-2-one intermediate from Protocol 1
-
Polyphosphoric acid (PPA)
-
Chlorobenzene
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-(thiophene-3-ylthio)alkan-2-one intermediate (1.0 eq) in chlorobenzene.
-
Add polyphosphoric acid (PPA) (typically 10-20 wt% of the solvent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice-water.
-
Extract the aqueous layer with dichloromethane (B109758) or chloroform (B151607) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-alkylthieno[3,2-b]thiophene. The yields for this ring-closure step are typically between 75% and 90%.[2][3]
Conclusion
The protocols outlined in these application notes provide a robust and efficient pathway for the synthesis of 3-alkylthieno[3,2-b]thiophenes, which are valuable building blocks for the development of novel organic electronic materials. The two-step synthesis offers high overall yields and can be readily adapted for the preparation of a variety of derivatives with different alkyl chain lengths, enabling systematic studies of structure-property relationships in organic semiconductors. These methods are suitable for both academic research and industrial development settings.
References
- 1. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthetic Pathways for the Production of 3-Octene from Propyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic pathways for the production of 3-octene from the starting material propyne (B1212725). The protocols described herein outline two distinct, stereoselective routes to afford either the cis-(Z) or trans-(E) isomer of 3-octene. These methods involve an initial carbon-carbon bond formation to construct the C8 backbone, followed by a stereocontrolled partial reduction of an alkyne intermediate.
Introduction
The synthesis of specific alkene isomers is a fundamental task in organic chemistry, with significant applications in the synthesis of pharmaceuticals, fine chemicals, and materials. 3-Octene, a simple eight-carbon alkene, serves as a valuable model system and building block. The conversion of propyne, a readily available three-carbon alkyne, to 3-octene requires a two-stage synthetic approach:
-
Carbon Chain Extension: An alkylation reaction to append a five-carbon chain to the propyne molecule, forming the internal alkyne, 3-octyne (B96577).
-
Stereoselective Alkyne Reduction: A partial reduction of the 3-octyne intermediate to yield either the cis or trans isomer of 3-octene, depending on the chosen reagents and reaction conditions.
This note details the experimental protocols for each of these steps, providing quantitative data where available and outlining the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of 3-octene from propyne is achieved through the common intermediate, 3-octyne. Two divergent pathways from 3-octyne then lead to the desired stereoisomers of 3-octene.
Caption: Overall synthetic pathways from propyne to 3-octene.
Part 1: Synthesis of 3-Octyne via Alkylation of Propyne
The first stage of the synthesis involves extending the three-carbon chain of propyne to the eight-carbon skeleton of 3-octyne. This is accomplished by deprotonating the terminal alkyne with a strong base to form a nucleophilic acetylide, which then undergoes an SN2 reaction with a suitable five-carbon electrophile, 1-bromopentane.[1][2]
Experimental Protocol 1: Alkylation of Propyne
Objective: To synthesize 3-octyne from propyne and 1-bromopentane.
Materials:
-
Propyne (CH₃C≡CH)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
1-Bromopentane (CH₃(CH₂)₄Br)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).
-
Condense approximately 200 mL of ammonia into the flask by passing ammonia gas through the condenser. The reaction is typically carried out at -78 °C (dry ice/acetone bath) to -33 °C (boiling point of ammonia).[3][4]
-
Add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.
-
Bubble propyne gas (1.0 equivalent) through the stirred suspension of sodium amide in liquid ammonia. The formation of the sodium propynide salt will be observed.
-
To the resulting sodium propynide solution, add 1-bromopentane (1.0 equivalent) dropwise from the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours, maintaining the low temperature.
-
After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-octyne can be purified by fractional distillation.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Key Reaction Parameters | Typical Yield (%) |
| Propyne | 40.07 | Base: Sodium Amide | 80-95 |
| 1-Bromopentane | 151.04 | Solvent: Liquid Ammonia | |
| 3-Octyne | 110.20 | Temperature: -78 to -33 °C |
Part 2: Stereoselective Reduction of 3-Octyne
The second stage of the synthesis is the partial reduction of the triple bond in 3-octyne to a double bond. The choice of reducing agent and conditions dictates the stereochemical outcome of the product, 3-octene.
Pathway A: Synthesis of cis-3-Octene via Lindlar Hydrogenation
The catalytic hydrogenation of an alkyne in the presence of a "poisoned" palladium catalyst, known as Lindlar's catalyst, results in the syn-addition of two hydrogen atoms across the triple bond, yielding a cis-alkene.[5][6] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[5]
Caption: Experimental workflow for the synthesis of cis-3-octene.
Experimental Protocol 2A: Lindlar Reduction of 3-Octyne
Objective: To synthesize cis-3-octene from 3-octyne.
Materials:
-
3-Octyne
-
Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (optional, as an additional poison)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask, dissolve 3-octyne (1.0 equivalent) in a suitable solvent (e.g., methanol).
-
Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further deactivate the catalyst and improve selectivity.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically maintained by a balloon) at room temperature.
-
The progress of the reaction should be monitored carefully by TLC or GC to avoid over-reduction to octane.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting crude cis-3-octene can be purified by distillation.
Data Summary:
| Substrate/Product | Reagent | Catalyst | Key Parameters | Typical Yield (%) | Stereoselectivity |
| 3-Octyne | H₂ | Lindlar's Catalyst | Solvent: Methanol | >95 | >98% cis |
| cis-3-Octene | (5% Pd/CaCO₃, poisoned) | T: Room Temp. | |||
| P: 1 atm (balloon) |
Pathway B: Synthesis of trans-3-Octene via Dissolving Metal Reduction
The reduction of an internal alkyne with an alkali metal (typically sodium) dissolved in liquid ammonia produces a trans-alkene.[3][7] This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the greater thermodynamic stability of the trans-vinylic radical and anion intermediates.[3]
Caption: Experimental workflow for the synthesis of trans-3-octene.
Experimental Protocol 2B: Sodium in Ammonia Reduction of 3-Octyne
Objective: To synthesize trans-3-octene from 3-octyne.
Materials:
-
3-Octyne
-
Sodium metal (Na)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (NH₄Cl) or an alcohol (e.g., isopropanol) for quenching
Procedure:
-
Set up a three-necked round-bottom flask with a dry ice/acetone condenser and a gas inlet under an inert atmosphere.
-
Condense ammonia into the flask at -78 °C.
-
Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring. The formation of a deep blue solution indicates the presence of solvated electrons.[4]
-
Add a solution of 3-octyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the blue color dissipates.
-
Quench the reaction by the slow and careful addition of solid ammonium chloride or an alcohol.
-
Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
-
Add water and diethyl ether to the residue. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude trans-3-octene can be purified by distillation.
Data Summary:
| Substrate/Product | Reagent | Solvent | Key Parameters | Typical Yield (%) | Stereoselectivity |
| 3-Octyne | Sodium (Na) | Liquid Ammonia (NH₃) | Temperature: -78 °C | >80[7] | >98% trans |
| trans-3-Octene | Quench: NH₄Cl |
Conclusion
The synthesis of 3-octene from propyne is a robust and illustrative example of fundamental organic transformations. The initial alkylation of the terminal alkyne provides a versatile intermediate, 3-octyne, in high yield. Subsequently, the choice between catalytic hydrogenation with Lindlar's catalyst or a dissolving metal reduction allows for the highly stereoselective synthesis of either cis-3-octene or trans-3-octene, respectively. These protocols provide reliable methods for accessing these specific alkene isomers for further use in research and development.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Continuous-Flow Synthesis of Octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various octane (B31449) derivatives using continuous-flow chemistry. The methodologies presented leverage the advantages of flow technology, such as enhanced safety, precise process control, and improved scalability, to perform key chemical transformations on an eight-carbon scaffold. The protocols are intended to serve as a practical guide for researchers in organic synthesis, process development, and medicinal chemistry.
Introduction to Flow Chemistry for Alkane Functionalization
Continuous-flow chemistry, or microreactor technology, offers significant advantages over traditional batch processing, particularly for the functionalization of alkanes like octane.[1] Key benefits include superior heat and mass transfer, which allows for the safe execution of highly exothermic reactions and precise temperature control.[2] For reactions involving hazardous reagents or gaseous starting materials, flow chemistry minimizes the volume of reactive intermediates at any given time, thereby enhancing operational safety.[3][4] The high surface-area-to-volume ratio in microreactors also facilitates efficient mixing and can lead to higher yields and selectivities in shorter reaction times compared to batch methods.[2]
This document details three distinct continuous-flow methodologies for the synthesis of octane derivatives:
-
Hydroformylation of 1-Octene (B94956): A process to synthesize nonanal (B32974), a valuable aldehyde, from an unsaturated C8 precursor.
-
Radical Bromination of n-Octane: A direct C-H functionalization method to produce bromooctane isomers.
-
Nucleophilic Substitution of 1-Octanol: A protocol for the synthesis of 1-chlorooctane (B87089) from the corresponding alcohol.
Application Note 1: Continuous-Flow Hydroformylation of 1-Octene to Nonanal
Objective: To provide a detailed protocol for the rhodium-catalyzed hydroformylation of 1-octene to produce nonanal in a continuous-flow system. This reaction is a cornerstone of industrial aldehyde synthesis and benefits greatly from the enhanced gas-liquid mass transfer and pressure handling capabilities of flow reactors.
Principle: The hydroformylation of 1-octene involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The reaction is catalyzed by a homogeneous rhodium complex, typically with a phosphine (B1218219) ligand to control regioselectivity towards the desired linear aldehyde (nonanal) over the branched isomer. In this protocol, syngas (a mixture of CO and H₂) is reacted with 1-octene in a heated and pressurized flow reactor.[5]
Experimental Protocol:
1. Reagent Preparation:
-
Catalyst Solution: Prepare a stock solution by dissolving [Rh(acac)(CO)₂] and a suitable phosphine ligand (e.g., Xantphos) in a solvent that is also the reaction product, such as nonanal, to create a "solventless" system.[1][6]
-
Substrate Feed: Use neat 1-octene as the liquid feed.
-
Gas Feed: Use a pre-mixed cylinder of carbon monoxide (CO) and hydrogen (H₂) (syngas, 1:1 ratio) connected to a mass flow controller.
2. System Setup:
-
A high-pressure syringe pump for the 1-octene feed.
-
A mass flow controller (MFC) for the syngas feed.
-
A T-mixer for combining the liquid and gas streams.
-
A heated reactor coil (e.g., PFA or stainless steel tubing) of a known volume.
-
A back-pressure regulator (BPR) to maintain system pressure.
-
A gas-liquid separator for product collection.
3. Reaction Execution:
-
Prime the liquid pump with 1-octene.
-
Heat the reactor coil to the desired temperature (e.g., 100 °C).
-
Pressurize the system to the target pressure (e.g., 50-140 bar) with the syngas using the BPR.[5][6]
-
Start the flow of 1-octene and the catalyst solution (if fed separately) at the calculated flow rates to achieve the desired residence time.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream from the gas-liquid separator.
Quantitative Data Summary:
| Parameter | Value | Reference / Note |
| Substrate | 1-Octene | - |
| Catalyst | [Rh(acac)(CO)₂] with Xantphos ligand | [5] |
| Catalyst Loading | 1 mol % | [5] |
| Ligand Loading | 6 mol % | [5] |
| Temperature | 100 °C | Typical for hydroformylation |
| Pressure | 50 - 140 bar | [5][6] |
| Syngas (CO:H₂) | 1:1 | [5] |
| Residence Time | 10 - 30 min | Calculated from total flow rate and reactor volume |
| Throughput | ~2.5 g/h (linear aldehyde) | [5] |
| Yield (GC) | >75% (linear aldehyde) | [5] |
Workflow Diagram:
References
- 1. "Solventless" continuous flow homogeneous hydroformylation of 1-octene. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
- 6. “Solventless” continuous flow homogeneous hydroformylation of 1-octene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-3-octene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and stereoselectivity of (Z)-3-octene synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Z)-3-octene?
A1: The two most prevalent and reliable methods for the synthesis of (Z)-3-octene are the Wittig reaction using a non-stabilized ylide and the partial hydrogenation of 3-octyne (B96577) using a poisoned catalyst, such as Lindlar's catalyst.
Q2: Why is my Wittig reaction producing a low Z/E ratio of 3-octene?
A2: A low Z/E ratio in the Wittig reaction for (Z)-3-octene synthesis is often due to reaction conditions that favor the thermodynamically more stable (E)-isomer. Common causes include the use of a stabilized or semi-stabilized ylide, the presence of lithium salts which can lead to equilibration of intermediates, reaction temperatures above -78°C, and the use of polar or protic solvents.[1][2] For high Z-selectivity, it is crucial to use a non-stabilized ylide under salt-free conditions in a non-polar, aprotic solvent at low temperatures.[1][3]
Q3: What is the role of the "poison" in the Lindlar hydrogenation of 3-octyne?
A3: In the Lindlar hydrogenation, a "poison" such as quinoline (B57606) or lead acetate (B1210297) is added to the palladium catalyst to decrease its activity.[4] This deactivation prevents the complete reduction of the alkyne to an alkane and stops the reaction at the alkene stage.[5][4] The poisoned catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the (Z)-alkene.
Q4: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my Wittig reaction mixture?
A4: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction.[6][7][8] Several methods can be employed for its removal:
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes. Adding these solvents to the crude reaction mixture can precipitate the TPPO, which can then be removed by filtration.[6][8]
-
Chromatography: Flash column chromatography on silica (B1680970) gel can effectively separate the less polar (Z)-3-octene from the more polar TPPO.[6][9]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be filtered off.[7][10]
Q5: Can I use a different catalyst instead of Lindlar's catalyst for the partial hydrogenation of 3-octyne?
A5: Yes, other catalyst systems can be used for the partial hydrogenation of alkynes to (Z)-alkenes. A common alternative is the P-2 Nickel catalyst, prepared in situ from nickel(II) acetate and sodium borohydride. This catalyst often provides good yields and high Z-selectivity.
Troubleshooting Guides
Wittig Reaction for (Z)-3-octene
Issue 1: Low Yield of 3-octene
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation: The base used is not strong enough to completely deprotonate the propyltriphenylphosphonium bromide. | Use a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). Ensure the reaction is performed under strictly anhydrous conditions.[1] |
| Ylide Decomposition: The non-stabilized ylide is sensitive to air and moisture. | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware with anhydrous solvents. |
| Steric Hindrance: Significant steric hindrance in the aldehyde or ylide can slow down the reaction. | For the synthesis of (Z)-3-octene from pentanal and propyltriphenylphosphonium ylide, steric hindrance is generally not a major issue. However, if using more hindered substrates, increasing the reaction time or slowly warming the reaction after the initial low-temperature addition may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Impure Reagents: The aldehyde may be oxidized or polymerized, or the phosphonium (B103445) salt may contain impurities. | Use freshly distilled pentanal and ensure the propyltriphenylphosphonium bromide is pure and dry. |
Issue 2: Poor Z:E Selectivity
| Potential Cause | Recommended Solution |
| Presence of Lithium Salts: Using a lithium-based strong base (e.g., n-BuLi) can lead to the formation of lithium salts that promote equilibration to the more stable (E)-isomer.[1] | Employ "salt-free" conditions by using sodium or potassium-based amide bases like NaHMDS or KHMDS.[1] |
| High Reaction Temperature: Temperatures above -78°C allow for the reversal of the initial cycloaddition, leading to the formation of the thermodynamically favored (E)-alkene. | Maintain a low reaction temperature (ideally -78°C) throughout the addition of the aldehyde and for a period thereafter before allowing the reaction to slowly warm to room temperature.[1] |
| Incorrect Solvent: Polar or protic solvents can stabilize intermediates that lead to the (E)-isomer.[2] | Use non-polar, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) to favor the kinetic (Z)-product.[1][2] |
| Use of a Stabilized Ylide: Ylides containing electron-withdrawing groups favor the formation of the (E)-alkene. | Ensure the ylide is non-stabilized. For (Z)-3-octene, the ylide should be generated from propyltriphenylphosphonium bromide.[11][12] |
Partial Hydrogenation of 3-Octyne
Issue 1: Over-reduction to Octane
| Potential Cause | Recommended Solution |
| Catalyst is too active: The Lindlar's catalyst is not sufficiently "poisoned". | Increase the concentration of the quinoline poison. The optimal amount may need to be determined empirically, but starting with a 1:1 molar ratio of quinoline to palladium is a good starting point. |
| Reaction ran for too long: The reaction was not stopped after the consumption of the starting alkyne. | Monitor the reaction progress closely using TLC or Gas Chromatography (GC) and stop the reaction as soon as the 3-octyne is no longer detectable. |
| High Hydrogen Pressure: Excessive hydrogen pressure can lead to over-reduction. | Perform the reaction under a balloon of hydrogen (approximately 1 atm). |
Issue 2: Low Yield of (Z)-3-octene
| Potential Cause | Recommended Solution |
| Catalyst Deactivation: The catalyst has lost its activity due to improper storage or handling. | Use fresh Lindlar's catalyst. Ensure it is handled under an inert atmosphere as much as possible. |
| Insufficient Catalyst: The amount of catalyst used is too low for the scale of the reaction. | A typical catalyst loading is 5-10 mol% relative to the alkyne. |
| Poor Quality Reagents: The 3-octyne starting material is impure. | Purify the 3-octyne by distillation before use. |
Comparative Data on Synthesis Methods
The following tables provide a summary of expected yields and stereoselectivities for the synthesis of (Z)-3-octene under various conditions.
Table 1: Wittig Reaction - Effect of Base and Solvent on Z:E Ratio
| Ylide Precursor | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| Propyltriphenylphosphonium bromide | Pentanal | NaHMDS | THF | -78 to RT | ~85-95 | >95:5 |
| Propyltriphenylphosphonium bromide | Pentanal | KHMDS | Toluene | -78 to RT | ~80-90 | >95:5 |
| Propyltriphenylphosphonium bromide | Pentanal | n-BuLi | THF | -78 to RT | ~70-85 | ~80:20 |
| Propyltriphenylphosphonium bromide | Pentanal | NaHMDS | DMF | -78 to RT | ~80-90 | ~90:10 |
Table 2: Partial Hydrogenation of 3-Octyne - Effect of Catalyst and Poison
| Alkyne | Catalyst | Poison | Solvent | H₂ Pressure (atm) | Yield (%) | Z:E Ratio |
| 3-Octyne | 5% Pd/CaCO₃ | Lead Acetate/Quinoline | Methanol | 1 | ~90-98 | >98:2 |
| 3-Octyne | 5% Pd/BaSO₄ | Quinoline | Ethyl Acetate | 1 | ~88-95 | >97:3 |
| 3-Octyne | P-2 Nickel | - | Ethanol | 1 | ~85-92 | >96:4 |
| 3-Octyne | 5% Pd/CaCO₃ | Quinoline (high conc.) | Hexane | 1 | ~85-95 | >98:2 |
Experimental Protocols
Protocol 1: Wittig Reaction for High Z-Selectivity
This protocol describes the synthesis of (Z)-3-octene from propyltriphenylphosphonium bromide and pentanal under salt-free conditions.
Materials:
-
Propyltriphenylphosphonium bromide (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq)
-
Pentanal (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add propyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Add NaHMDS portion-wise over 15 minutes. The solution should turn a deep orange/red color, indicating ylide formation. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath. Slowly add a solution of pentanal in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the reaction mixture at -78°C for 4 hours.
-
Workup: Allow the reaction to warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: To the crude product, add cold hexanes to precipitate the triphenylphosphine oxide. Filter the mixture, washing the solid with more cold hexanes. The filtrate contains the (Z)-3-octene. For higher purity, the product can be further purified by flash column chromatography on silica gel using hexanes as the eluent.
Protocol 2: Partial Hydrogenation of 3-Octyne with Lindlar's Catalyst
This protocol details the synthesis of (Z)-3-octene by the semi-hydrogenation of 3-octyne.
Materials:
-
3-Octyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5 mol%)
-
Quinoline (5 mol%)
-
Methanol
-
Hydrogen gas (balloon)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst. Seal the flask with a septum and purge with nitrogen gas. Add methanol, followed by 3-octyne and quinoline.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours. It is crucial to stop the reaction once all the 3-octyne has been consumed to avoid over-reduction.
-
Workup: Once the reaction is complete, purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or flash column chromatography on silica gel to yield pure (Z)-3-octene.
Visualizations
Caption: Workflow for the Z-selective Wittig reaction.
Caption: Partial hydrogenation of 3-octyne to (Z)-3-octene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
Troubleshooting low conversion in alkene metathesis for 3-octene
Technical Support Center: Alkene Metathesis Troubleshooting
This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion in the alkene metathesis of 3-octene. The following frequently asked questions (FAQs) and protocols address common issues to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My metathesis of 3-octene is showing low or no conversion. What are the most critical initial checks?
A1: When encountering low conversion, begin by verifying the most fundamental parameters of the reaction setup:
-
Inert Atmosphere: Ensure the reaction was set up and maintained under a strictly inert atmosphere, such as high-purity argon or nitrogen. Ruthenium-based metathesis catalysts are sensitive to oxygen, which can lead to deactivation.[1][2]
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Residual water, oxygen, or peroxides in the solvent can poison the catalyst.[2] Similarly, ensure the 3-octene substrate is pure and free from contaminants from previous synthetic steps. Dichloromethane (DCM), a common solvent, may contain stabilizers like amylene that can interfere with the reaction.[2][3]
-
Catalyst Integrity: Confirm that the catalyst has been stored correctly under an inert atmosphere and has not degraded. If there is any doubt, test the catalyst on a reliable, well-established reaction to verify its activity.
Q2: I suspect my catalyst is being deactivated. What are the common causes and how can I prevent this?
A2: Catalyst deactivation is a primary cause of incomplete metathesis reactions.[1] The reaction may start but then stall before reaching completion. Key deactivation pathways include:
-
Impurity Poisoning: Trace amounts of water, oxygen, acids, bases, or other functional groups like unprotected amines and thiols in the substrate or solvent can irreversibly deactivate the catalyst.[1][2] Meticulous purification of all reagents and solvents is crucial.
-
Bimolecular Decomposition: At higher catalyst concentrations, catalyst molecules can react with each other, leading to inactive species.[1][4] This is more prevalent at higher catalyst loadings.
-
Ethylene-Mediated Decomposition: While not a direct product of 3-octene self-metathesis, ethylene (B1197577) generated from side reactions or catalyst initiation can sometimes lead to decomposition pathways.[2]
-
Substrate-Triggered Decomposition: The interaction of the substrate with the catalyst can sometimes lead to decomposition pathways that form inactive ruthenium species.[5][6]
To prevent deactivation, use the lowest effective catalyst loading, ensure the highest purity of reagents and solvents, and maintain a strictly inert atmosphere.
Q3: Could impurities in my 3-octene substrate be inhibiting the reaction?
A3: Yes, substrate purity is critical. Commercial 3-octene may contain various impurities that can act as catalyst poisons. Potential problematic impurities include:
-
Peroxides: Alkenes can form peroxides upon storage, especially when exposed to air and light. Peroxides can rapidly deactivate ruthenium catalysts.
-
Water: Water can lead to catalyst degradation.[2]
-
Other Functional Groups: Although 3-octene is a simple hydrocarbon, if it was synthesized from precursors containing functional groups like alcohols, halides, or sulfur-containing compounds, trace amounts of these can remain and poison the catalyst.[2][7]
It is highly recommended to purify commercial 3-octene before use, for example, by passing it through a column of activated alumina (B75360) and degassing it thoroughly.
Q4: I'm observing isomerization of 3-octene and the products. What causes this and how can it be minimized?
A4: The formation of olefin isomers is a known side reaction in metathesis and is often a symptom of catalyst decomposition.[5] The decomposition of the primary metathesis catalyst can generate ruthenium hydride species, which are highly active for olefin isomerization.[1][8] This side reaction complicates the product mixture and consumes the starting material in a non-productive pathway.
To minimize isomerization:
-
Use Additives: The addition of a small amount of a weak acid or a quinone (like 1,4-benzoquinone) can help suppress isomerization by quenching the hydride species responsible.[8][9][10]
-
Optimize Conditions: Use the lowest effective reaction temperature and shortest possible reaction time to minimize the opportunity for catalyst decomposition.[1]
-
Maintain Purity: Since isomerization is linked to catalyst decomposition, ensuring high purity of all components can help maintain the stability of the active catalyst.
Q5: How can I determine if my reaction has stopped due to catalyst deactivation or if it has simply reached equilibrium?
A5: This is a critical diagnostic question. A simple experiment can provide a clear answer:
-
Establish a Baseline: Run the reaction under your standard conditions and monitor the conversion over time until the reaction stalls.
-
Add a Second Catalyst Portion: Once the reaction has stopped, carefully add a second portion of the fresh catalyst to the reaction mixture under inert conditions.
-
Analyze the Result:
-
If the reaction restarts and conversion increases, it is a strong indication of catalyst deactivation .[1]
-
If no further conversion is observed after the second addition, the reaction has likely reached its thermodynamic equilibrium .
-
For the self-metathesis of 3-octene, the reaction produces 3-hexene (B12438300) and 4-octene. This is a thermoneutral process, and the reaction should proceed to a statistical distribution of products if the catalyst remains active. A stall in conversion is therefore most often due to catalyst deactivation.
Data Summary
The following table summarizes typical starting parameters for optimizing the self-metathesis of 3-octene. Conditions should be empirically optimized for each specific setup.
| Parameter | Typical Range | Notes |
| Catalyst | Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen | Second-generation catalysts are generally more active and robust. |
| Catalyst Loading | 5 - 100 ppm (mol/mol) | Lower loadings are preferable to minimize cost and side reactions.[11] |
| Substrate Conc. | 0.1 M - Neat | Higher concentrations can favor intermolecular reactions but may also increase the rate of bimolecular catalyst decomposition.[1] |
| Temperature | 20 °C - 60 °C | Higher temperatures can increase reaction rate but may also accelerate catalyst decomposition.[11][12] |
| Solvent | Dichloromethane, Toluene | Solvents must be anhydrous and rigorously degassed.[2] |
| Typical Conversion | >90% | High conversion is expected with an active catalyst and pure reagents.[11] |
Experimental Protocols
Protocol 1: Solvent Purification and Degassing (Freeze-Pump-Thaw)
Objective: To remove dissolved oxygen and trace water from the reaction solvent.[2]
Methodology:
-
Distillation: Distill the solvent (e.g., Dichloromethane, Toluene) over an appropriate drying agent (e.g., CaH₂) under an inert atmosphere. Collect the freshly distilled solvent in a dry Schlenk flask equipped with a magnetic stir bar and sealed with a septum.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to a high vacuum line and evacuate for 10-15 minutes to remove gases from above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. Dissolved gases will bubble out of the solution.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.
-
Storage: After the final cycle, backfill the flask with high-purity argon or nitrogen. Store the purified, degassed solvent under a positive pressure of inert gas.
Protocol 2: A General Procedure for the Metathesis of 3-Octene
Objective: To provide a reliable starting procedure for the self-metathesis of 3-octene.
Methodology:
-
Glassware Preparation: Flame-dry all glassware under high vacuum and allow it to cool under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Preparation: Prepare a stock solution of the chosen ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation) in purified, degassed solvent (e.g., Toluene) inside a glovebox or using Schlenk techniques. Purify 3-octene by passing it through a short plug of activated, neutral alumina and degassing it with a stream of argon for 20-30 minutes.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser (under inert gas), add the purified 3-octene and the desired amount of degassed solvent to achieve the target concentration (e.g., 1 M).
-
Initiation: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 40 °C). Once the solution has reached thermal equilibrium, add the required volume of the catalyst stock solution via syringe.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Quenching: Once the reaction has reached completion (or has stalled), quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.[2] This step facilitates purification by converting the active catalyst into a more polar, inactive species.[13]
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of alkenes (3-hexene, 3-octene, 4-octene) can be analyzed or separated if necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in your 3-octene metathesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
- 9. New Catalysts and Strategies for Alkene Metathesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
Technical Support Center: Separation of (E) and (Z)-3-Octene Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating (E) and (Z) isomers of 3-octene. Below you will find frequently asked questions about various separation methods, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating (E) and (Z) isomers of 3-octene?
A1: The primary methods for separating the geometric isomers of 3-octene are based on chromatography due to the subtle differences in their physical properties. The most effective techniques include:
-
Argentation Chromatography: This method offers high selectivity based on the differential interaction of the isomers with silver ions.
-
Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating volatile isomers like 3-octene.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, often with specialized columns and mobile phase additives, to achieve separation.[1]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC, SFC uses supercritical CO2 and is effective for separating various isomers, including chiral and geometric ones.[2][3]
Fractional distillation is theoretically possible but challenging due to the very close boiling points of the (E) and (Z) isomers.
Q2: How does argentation chromatography work for separating alkene isomers?
A2: Argentation chromatography utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver salts (e.g., silver nitrate).[4] The separation mechanism is based on the reversible formation of π-complexes between the silver ions (Ag+) and the electron-rich carbon-carbon double bond of the alkenes.[4] The (Z)-isomer (cis), being more sterically hindered, forms a stronger complex with the silver ions compared to the less hindered (E)-isomer (trans). This stronger interaction causes the (Z)-isomer to be retained longer on the column, allowing for its separation from the faster-eluting (E)-isomer.
Q3: Is fractional distillation a viable method for separating 3-octene isomers?
A3: Fractional distillation separates compounds based on differences in their boiling points.[5] While technically possible, it is generally not a practical method for separating (E)- and (Z)-3-octene on a laboratory scale for high purity. The boiling points of the two isomers are very close, making efficient separation difficult and requiring a distillation column with a very high number of theoretical plates.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for non-chiral separations like (E)/(Z) isomers?
A4: Yes, SFC is a versatile technique that can be applied to both chiral and achiral separations.[2] For separating geometric isomers like (E)- and (Z)-3-octene, SFC operates as a form of normal-phase chromatography.[2] It offers advantages such as high speed, reduced organic solvent consumption, and high efficiency due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, which is typically carbon dioxide.[3][]
Quantitative Data Summary
The following tables provide key quantitative data for the (E) and (Z) isomers of 3-octene and typical performance metrics for their separation by Gas Chromatography.
Table 1: Physical Properties of 3-Octene Isomers
| Property | (E)-3-Octene | (Z)-3-Octene |
| Molecular Formula | C₈H₁₆[7] | C₈H₁₆[7][8] |
| Molecular Weight | 112.21 g/mol [7][9] | 112.21 g/mol [8] |
| Boiling Point | 123 °C | ~122 °C |
| CAS Number | 14919-01-8[7][10] | 14850-22-7[8] |
Table 2: Gas Chromatography Retention Data for 3-Octene Isomers
| Isomer | Kovats Retention Index (Standard Non-Polar Phase) |
| (E)-3-Octene | 797[9] |
| (Z)-3-Octene | 799[11] |
Note: Retention indices can vary based on the specific column and conditions used.
Experimental Workflows and Principles
The diagrams below illustrate the decision-making process for method selection and the underlying principle of argentation chromatography.
Detailed Experimental Protocols
Protocol 1: Preparative Argentation Column Chromatography
This protocol describes the separation of (E) and (Z)-3-octene using a silver nitrate-impregnated silica gel column.
1. Preparation of the Stationary Phase (AgNO₃-Silica Gel): a. Dissolve 20g of silver nitrate (B79036) (AgNO₃) in 100 mL of deionized water. b. In a separate flask, create a slurry of 100g of silica gel (60 Å, 230-400 mesh) in 200 mL of deionized water. c. Slowly add the AgNO₃ solution to the silica slurry while stirring continuously. d. Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. e. Activate the AgNO₃-silica gel by heating at 120°C for 4 hours in a vacuum oven. Store in a dark, desiccated container until use.
2. Column Packing: a. Prepare a slurry of the activated AgNO₃-silica gel in a non-polar solvent (e.g., hexane). b. Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Equilibrate the packed column by washing with 2-3 column volumes of the mobile phase (e.g., 100% hexane).
3. Sample Loading and Elution: a. Dissolve the mixture of 3-octene isomers (e.g., 1g) in a minimal amount of hexane (B92381). b. Carefully load the sample onto the top of the column. c. Begin elution with 100% hexane at a flow rate of approximately 5-10 mL/min. d. The (E)-isomer will elute first due to its weaker interaction with the silver ions. e. Collect fractions and monitor by analytical GC or TLC. f. After the (E)-isomer has been fully eluted, the mobile phase polarity can be slightly increased (e.g., with 1-2% diethyl ether in hexane) to expedite the elution of the more strongly retained (Z)-isomer.
4. Post-Separation Workup: a. Combine the fractions containing the pure isomers. b. Remove the solvent under reduced pressure. c. Store the purified isomers under an inert atmosphere at a low temperature.
Protocol 2: Analytical Gas Chromatography (GC)
This protocol provides a starting point for the analytical separation of (E) and (Z)-3-octene by GC-FID.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: High-polarity capillary column (e.g., Agilent J&W DB-WAX or similar polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 100°C.
-
Final Temperature: 100°C, hold for 2 minutes.
-
-
Injector:
-
Temperature: 200°C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N₂): 25 mL/min.
-
-
Sample Preparation: Dilute the isomer mixture 1:1000 in hexane.
Expected Elution Order: On a polar WAX-type column, the less polar (E)-isomer (trans) is expected to elute before the more polar (Z)-isomer (cis).
Troubleshooting Guides
Troubleshooting Gas Chromatography Separations
Table 3: Common GC Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Peak Overlap | 1. Inappropriate column phase.[12] 2. Oven temperature ramp is too fast. 3. Carrier gas flow rate is not optimal. 4. Column is overloaded. | 1. Use a high-polarity column (e.g., WAX phase) for better selectivity between isomers.[5] 2. Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min). 3. Optimize the carrier gas flow rate to achieve the best efficiency. 4. Dilute the sample or use a higher split ratio. |
| Peak Tailing | 1. Active sites in the injector liner or column.[13] 2. Column contamination. 3. Poor column cut.[14] | 1. Use a new, deactivated injector liner. Trim 10-20 cm from the front of the column.[13] 2. Bake out the column at its maximum allowed temperature. 3. Re-cut the column inlet ensuring a clean, 90° cut. |
| Ghost Peaks | 1. Contamination in the syringe or injector port.[12] 2. Carryover from a previous injection. 3. Septum bleed. | 1. Clean the injector port and use a clean syringe. 2. Run a blank solvent injection after a concentrated sample. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Baseline Drift/Noise | 1. Column bleed at high temperatures.[12] 2. Contaminated carrier gas. 3. Detector instability or contamination. | 1. Ensure the oven temperature does not exceed the column's maximum limit. Condition the column properly before use.[14] 2. Use high-purity gas with appropriate traps. 3. Clean the FID detector according to the manufacturer's instructions. |
Troubleshooting Argentation Chromatography
Table 4: Common Argentation Chromatography Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
| No Separation | 1. Insufficient silver nitrate loading on silica. 2. Stationary phase is deactivated (e.g., by light or moisture). 3. Mobile phase is too polar. | 1. Prepare a new batch of AgNO₃-silica with a higher loading (e.g., 20-30% w/w). 2. Ensure the stationary phase is freshly prepared/activated and protected from light. 3. Start with a completely non-polar mobile phase like hexane or pentane. |
| Broad Peaks / Tailing | 1. Poor column packing. 2. Sample overload. 3. Isomer decomposition on the column. | 1. Repack the column carefully to ensure a homogenous bed. 2. Reduce the amount of sample loaded onto the column. 3. Run the chromatography quickly and avoid prolonged exposure of the sample to the stationary phase. |
| Irreversible Adsorption | 1. Silver nitrate has oxidized or degraded. 2. Presence of highly polar impurities in the sample. | 1. Use fresh, high-purity silver nitrate for preparation. 2. Pre-purify the sample to remove polar impurities before loading. |
References
- 1. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 2. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 5. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 3-Octene, (E)- [webbook.nist.gov]
- 8. 3-Octene, (Z)- [webbook.nist.gov]
- 9. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Octene, (E)- [webbook.nist.gov]
- 11. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude 3-Octene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 3-octene via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating cis- and trans-3-octene (B84167) using fractional distillation?
A1: The separation of cis- and trans-3-octene by fractional distillation is based on the slight difference in their boiling points. Due to differences in molecular shape and dipole moment, the cis and trans isomers have slightly different volatilities. During fractional distillation, the more volatile isomer (the one with the lower boiling point) will vaporize more readily and move up the distillation column, allowing for its separation from the less volatile isomer.
Q2: What are the expected boiling points for the 3-octene isomers?
A2: The boiling points of the geometric isomers of 3-octene are very close, which necessitates an efficient fractional distillation for successful separation. The approximate boiling points are:
-
trans-3-Octene: 121-122°C[1]
-
cis-3-Octene (B76891): 123°C[2][3]
Q3: What are common impurities in crude 3-octene?
A3: The impurities in crude 3-octene depend on the synthetic route used for its preparation. Common impurities may include:
-
Other octene isomers: Positional isomers such as 1-octene, 2-octene, and 4-octene can form as byproducts.[4]
-
Starting materials: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents used during the reaction or workup.
-
Catalyst residues: Traces of catalysts, which could potentially cause isomerization during heating.[4][5]
-
Side-products: Other compounds formed through side reactions.
Q4: Can 3-octene isomerize during distillation?
A4: Yes, alkenes can undergo isomerization at high temperatures or in the presence of acidic or basic impurities.[4] This can lead to the formation of other octene isomers, such as 2-octene, which will contaminate the distillate and reduce the yield of the desired 3-octene isomer. It is crucial to ensure the crude material is free from acidic or basic residues before distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | 1. Inefficient distillation column: The column may not have enough theoretical plates for the separation. 2. Distillation rate is too fast: This prevents the establishment of a proper vapor-liquid equilibrium in the column.[6] 3. Fluctuating heat source: Unstable heating can disrupt the equilibrium. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for a slow and steady collection of the distillate (aim for 1-2 drops per second).[6] 3. Use a heating mantle with a temperature controller or an oil bath for stable and uniform heating.[6] |
| Temperature at the still head is not stable (no plateau) | 1. Mixture is boiling over into the column (bumping). 2. Heating is too rapid or uneven. 3. Poor insulation of the distillation column. | 1. Ensure the use of boiling chips or a magnetic stirrer in the distillation flask.[7] 2. Reduce the heating rate. 3. Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[6] |
| Distillate is contaminated with other octene isomers | 1. Isomerization of 3-octene during distillation. [4][5] 2. Inefficient separation from pre-existing isomers. | 1. Neutralize the crude 3-octene before distillation. Wash with a mild aqueous bicarbonate solution, followed by water, and then dry thoroughly.[7] 2. Improve the efficiency of the fractional distillation setup as described above. |
| No distillate is being collected | 1. The temperature of the heating source is too low. 2. There is a leak in the system. 3. The thermometer is placed incorrectly. | 1. Gradually increase the temperature of the heating source. The heating bath should typically be 20-30°C higher than the boiling point of the liquid. 2. Check all joints and connections for a proper seal. Ensure Keck clips are used where appropriate.[8] 3. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6][9] |
| The column is flooded (filled with liquid) | 1. The heating rate is too high, causing excessive vaporization. 2. The condenser is not efficient enough. | 1. Reduce the heating rate to decrease the amount of vapor entering the column. 2. Ensure a steady and sufficient flow of cold water through the condenser (in at the bottom, out at the top).[6][8] |
Quantitative Data
Table 1: Physical Properties of 3-Octene Isomers and a Potential Isomeric Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| trans-3-Octene | 112.21 | 121-122[1] | 0.716 | 1.413 |
| cis-3-Octene | 112.21 | 123[2][3] | 0.72[2] | 1.412-1.415[2] |
| 2-Octene (mixture of cis/trans) | 112.21 | ~125 | ~0.72 | ~1.415 |
Experimental Protocol: Fractional Distillation of Crude 3-Octene
-
Preparation of Crude 3-Octene:
-
Before distillation, wash the crude 3-octene with a saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Follow with a water wash to remove any remaining bicarbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Use a round-bottom flask of an appropriate size (it should be half to two-thirds full).
-
Add a few boiling chips or a magnetic stir bar to the flask.
-
Fit a fractionating column (e.g., a Vigreux column) vertically onto the flask.
-
Place a distillation head (still head) on top of the column.
-
Insert a thermometer into the still head with the bulb positioned correctly (top of the bulb level with the bottom of the side arm).[6][9]
-
Attach a condenser to the side arm of the still head and secure it with a clamp.
-
Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.[6][8]
-
Use a collection flask at the end of the condenser to receive the distillate.
-
-
Distillation Procedure:
-
Heat the round-bottom flask gently using a heating mantle or an oil bath.
-
Observe the liquid beginning to boil and the vapor rising slowly up the fractionating column.
-
Maintain a slow and steady heating rate to allow for proper separation. A ring of condensing vapor should be seen moving up the column.[6]
-
The temperature on the thermometer should rise and then stabilize at the boiling point of the first fraction.
-
Collect any initial low-boiling impurities as a separate fraction and then change the receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired 3-octene isomer.
-
Monitor the temperature closely. A drop in temperature may indicate that the component has finished distilling.[6]
-
Stop the distillation before the flask boils to dryness.
-
-
Analysis:
-
Analyze the collected fractions by gas chromatography (GC) or NMR spectroscopy to determine their purity and isomeric ratio.
-
Visualizations
Caption: Experimental workflow for the purification of 3-octene.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. TRANS-3-OCTENE | 14919-01-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. cis-3-octene [stenutz.eu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. Purification [chem.rochester.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. reddit.com [reddit.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Optimizing reaction conditions for the synthesis of trans-3-octene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of trans-3-octene (B84167), a valuable compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trans-3-octene?
A1: The most prevalent methods for synthesizing trans-3-octene with high stereoselectivity include the Wittig reaction (specifically, the Schlosser modification for trans selectivity), the Horner-Wadsworth-Emmons (HWE) reaction, and the reduction of 3-octyne (B96577) using sodium in liquid ammonia (B1221849).[1][2][3][4][5][6]
Q2: How can I favor the formation of the trans isomer over the cis isomer?
A2: To favor the trans isomer, the Horner-Wadsworth-Emmons reaction is generally preferred as it predominantly yields (E)-alkenes.[6][7] For the Wittig reaction, using stabilized ylides or employing the Schlosser modification will favor the trans product.[8] The reduction of an alkyne using sodium in liquid ammonia is also a classic method for producing trans-alkenes.[1][2][3][4]
Q3: What are the key physical properties of trans-3-octene?
A3: trans-3-Octene is a clear, colorless, and flammable liquid.[9][10] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆[10] |
| Molecular Weight | 112.21 g/mol [10] |
| Boiling Point | 121-122 °C[9][11] |
| Density | 0.716 g/mL at 25 °C[9][11] |
| Refractive Index (n20/D) | 1.413[9][11] |
Q4: How can I purify trans-3-octene from its cis isomer?
A4: Separation of cis and trans isomers can be challenging due to their similar boiling points. Fractional distillation is one method, though it may not be highly efficient.[12] Another approach is column chromatography on silica (B1680970) gel impregnated with silver nitrate, which selectively retains the cis-isomer.[13] Adsorption-based methods using crystalline aluminosilicates have also been reported.[14]
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the use of a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in a strictly anhydrous solvent (e.g., THF, diethyl ether).[15] |
| Ylide Instability | For non-stabilized ylides, generate the ylide in situ in the presence of the aldehyde. This can be done by adding the phosphonium (B103445) salt in portions to a mixture of the aldehyde and base.[15][16] |
| Moisture or Air Sensitivity | Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.[15] |
| Suboptimal Reaction Conditions | Ylide formation is often best performed at low temperatures (0 °C or -78 °C). Allow the subsequent reaction with the aldehyde to warm to room temperature. Monitor reaction progress with Thin Layer Chromatography (TLC) to determine the optimal reaction time.[15] |
| Impure Aldehyde | Use purified propanal, free from propanoic acid which would be quenched by the ylide. |
Issue 2: Poor trans:cis Selectivity
| Potential Cause | Troubleshooting Step |
| Use of Non-Stabilized Ylide in Wittig Reaction | Non-stabilized ylides typically favor the cis product.[8] Switch to a stabilized ylide or use the Schlosser modification. Alternatively, consider the Horner-Wadsworth-Emmons reaction.[6] |
| Reaction Conditions Favoring cis Isomer | In the Wittig reaction, performing the reaction in DMF in the presence of LiI or NaI can increase the proportion of the Z-isomer.[8] Avoid these conditions if the trans isomer is desired. |
| Incomplete Reduction of Alkyne | When reducing 3-octyne, ensure complete reaction to avoid contamination with the starting material. Monitor by TLC or GC. |
Comparative Data on Synthesis Methods
| Method | Typical Reagents | Typical Yield | trans:cis Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction (Schlosser) | Pentyltriphenylphosphonium bromide, n-BuLi, Propanal | 60-80% | >95:5 | High trans selectivity. | Requires strong base and anhydrous conditions. |
| Horner-Wadsworth-Emmons | Diethyl (1-pentyl)phosphonate, NaH, Propanal | 70-90% | >98:2 | Excellent trans selectivity, easier workup than Wittig.[6] | Phosphonate reagent may require separate synthesis. |
| Alkyne Reduction | 3-Octyne, Sodium, Liquid Ammonia | 80-95% | >99:1 | Excellent trans selectivity, high yield.[1][2][3][4] | Requires handling of liquid ammonia and sodium metal. |
Experimental Protocols
Protocol 1: Synthesis of trans-3-Octene via Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Add diethyl (1-pentyl)phosphonate (1.0 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add propanal (1.05 eq) dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford trans-3-octene.
Protocol 2: Synthesis of trans-3-Octene via Reduction of 3-Octyne
-
Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser and under a nitrogen atmosphere, condense ammonia gas (NH₃).
-
Dissolving Metal Reduction: To the liquid ammonia at -78 °C, add small pieces of sodium metal (Na, 2.2 eq) until a persistent blue color is observed. Add 3-octyne (1.0 eq) dropwise to the sodium-ammonia solution. The blue color should disappear. Continue stirring at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride (NH₄Cl) until the blue color, if any, is discharged.
-
Work-up and Isolation: Allow the ammonia to evaporate. To the residue, add water and extract with pentane (B18724) (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate carefully by distillation to yield trans-3-octene.
Visualizations
Caption: General workflow for the synthesis of trans-3-octene.
Caption: Troubleshooting decision tree for trans-3-octene synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. trans-oct-3-ene [chembk.com]
- 10. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. TRANS-3-OCTENE | 14919-01-8 [chemicalbook.com]
- 12. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 13. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3524895A - Method for separating trans from cis isomers - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Identifying side products in the synthesis of 3-octene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-octene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of 3-Octene via Wittig Reaction
Q1: I performed a Wittig reaction to synthesize 3-octene from propanal and pentyltriphenylphosphonium bromide, but my yield is low and I have a significant amount of a white solid byproduct. What is this byproduct and how can I remove it?
A1: The white solid byproduct is almost certainly triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.[1] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[1]
Troubleshooting:
-
Purification: TPPO can be challenging to remove completely.
-
Crystallization: If your 3-octene is a solid at low temperatures, you can try to crystallize it from a non-polar solvent like hexane (B92381). TPPO is more polar and may remain in the mother liquor.
-
Column Chromatography: This is a very effective method for separating the non-polar 3-octene from the more polar TPPO. A silica (B1680970) gel column with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate) should provide good separation.
-
Extraction: In some cases, washing the organic layer with a limited amount of a solvent in which TPPO is sparingly soluble might help, but this is often not very effective due to the organic nature of TPPO.
-
Q2: My NMR and GC-MS analysis of the 3-octene product from a Wittig synthesis shows a mixture of two isomers. What are these isomers and how can I control their formation?
A2: The two isomers are the (E)- and (Z)- geometric isomers (also known as trans and cis) of 3-octene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2][3][4]
Troubleshooting and Control of Stereoselectivity:
-
Unstabilized Ylides: Ylides derived from simple alkyl halides, like the pentyltriphenylphosphonium bromide used for 3-octene synthesis, are considered "unstabilized". These ylides typically favor the formation of the (Z)- or cis-isomer.[2][3][4][5] To enhance the selectivity for the (Z)-isomer, salt-free conditions are often preferred.[2][6]
-
Stabilized Ylides: If your ylide contains an electron-withdrawing group (which is not the case for the synthesis of 3-octene from simple alkyl halides), it is considered "stabilized" and would favor the formation of the (E)- or trans-isomer.[2][3][4][5]
-
Reaction Conditions: The choice of base and solvent can also influence the E/Z ratio. For unstabilized ylides, aprotic solvents and strong, non-lithium-based bases (like sodium amide or sodium hydride) can increase the selectivity for the Z-isomer. The presence of lithium salts can lead to equilibration and a lower Z:E ratio.[2][3]
Synthesis of 3-Octene via Dehydration of 3-Octanol (B1198278)
Q3: I attempted to synthesize 3-octene by dehydrating 3-octanol with a strong acid catalyst, but my GC-MS analysis shows multiple octene isomers. Why is this happening?
A3: The acid-catalyzed dehydration of alcohols, especially secondary alcohols like 3-octanol, often proceeds through a carbocation intermediate.[7] This intermediate can undergo rearrangements, leading to the formation of a mixture of constitutional isomers of octene. The expected side products include 2-octene and 4-octene, in both their (E) and (Z) forms.
Troubleshooting and Minimizing Isomerization:
-
Choice of Catalyst:
-
Strong Protic Acids (e.g., H₂SO₄, H₃PO₄): These catalysts are known to promote carbocation formation and subsequent rearrangements, leading to a mixture of products.[8] While effective for dehydration, they offer poor selectivity for a specific isomer.
-
Solid Acid Catalysts (e.g., Alumina (B75360), Zeolites): Dehydration over a solid acid catalyst at high temperatures in the vapor phase can sometimes offer better selectivity. The acidic sites on the catalyst surface facilitate the dehydration, and by controlling the reaction temperature and flow rate, the extent of isomerization can be minimized. For instance, γ-Al₂O₃ is a common catalyst for alcohol dehydration.[9][10]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may reduce the extent of rearrangements, but it will also decrease the reaction rate. Careful optimization is required.
-
Reaction Time: Shorter reaction times can minimize the contact of the initially formed 3-octene with the acid catalyst, thereby reducing subsequent isomerization.
-
Q4: Can skeletal rearrangements occur during the dehydration of 3-octanol?
A4: While less common than double-bond migration, skeletal rearrangements are possible, especially under harsh acidic conditions and high temperatures. These rearrangements would lead to branched octene isomers. However, for the dehydration of a simple secondary alcohol like 3-octanol, the primary side products are typically other linear octene isomers.
Synthesis of 3-Octene via Olefin Metathesis
Q5: I am trying to synthesize 3-octene via cross-metathesis of 1-butene (B85601) and 1-pentene (B89616), but I am observing several other alkene products in my reaction mixture. What are these side products?
A5: In a cross-metathesis reaction, besides the desired cross-product (3-octene), you will likely observe self-metathesis (homodimerization) products of each starting alkene.[11][12]
Common Side Products:
-
From 1-butene self-metathesis: Ethene and 2-hexene.
-
From 1-pentene self-metathesis: Ethene and 4-octene.
-
Isomerization: The metathesis catalyst itself can sometimes cause isomerization of the double bond in the starting materials and products, leading to a more complex mixture of alkenes.[13]
Troubleshooting and Improving Selectivity:
-
Catalyst Choice: The choice of Grubbs or other ruthenium-based catalysts can influence the selectivity of the cross-metathesis reaction.[14] Some catalysts are more prone to promoting side reactions than others.
-
Reaction Conditions:
-
Stoichiometry: Using an excess of one of the alkene partners can sometimes favor the formation of the cross-metathesis product.[15]
-
Temperature and Time: Optimizing the reaction temperature and time can help to maximize the yield of the desired product while minimizing side reactions.
-
Ethene Removal: The removal of the volatile byproduct ethene can help to drive the equilibrium towards the formation of the desired metathesis products.[13]
-
Data Presentation
Table 1: Representative Product Distribution in the Synthesis of 3-Octene
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Major Product(s) | Key Side Product(s) | Typical Product Ratio (approximate) |
| Wittig Reaction | Propanal, Pentyltriphenyl-phosphonium bromide | n-BuLi | 25 | (Z)-3-Octene | (E)-3-Octene, Triphenylphosphine oxide | Z:E ratio can vary, often favoring Z with unstabilized ylides. |
| Dehydration | 3-Octanol | H₂SO₄ (conc.) | 140-170 | Mixture of octene isomers | 2-Octene (E/Z), 4-Octene (E/Z) | Product distribution is highly dependent on conditions. |
| Dehydration | 3-Octanol | γ-Al₂O₃ | 300-400 | 3-Octene (E/Z) | 2-Octene (E/Z), 4-Octene (E/Z) | Can offer higher selectivity than strong acids. |
| Olefin Metathesis | 1-Butene, 1-Pentene | Grubbs Catalyst | 25-45 | 3-Octene (E/Z) | 2-Hexene, 4-Octene, Isomerized octenes | A statistical mixture is often obtained. |
Note: The product ratios are approximate and can vary significantly based on the specific reaction conditions, purity of reagents, and catalyst used.
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-Octene via Wittig Reaction
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise via syringe.
-
After the addition is complete, remove the ice bath and stir the resulting deep red or orange solution at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether or pentane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the 3-octene from triphenylphosphine oxide.
-
Protocol 2: Dehydration of 3-Octanol using Alumina
This protocol describes a vapor-phase dehydration which can offer better selectivity.
-
Apparatus Setup:
-
Pack a glass tube with activated γ-alumina.
-
Place the tube in a tube furnace and connect a dropping funnel at the inlet and a condenser and collection flask at the outlet.
-
Heat the furnace to the desired reaction temperature (e.g., 350 °C).
-
-
Dehydration Reaction:
-
Slowly add 3-octanol from the dropping funnel into the heated tube. The alcohol will vaporize and pass over the hot alumina catalyst.
-
The gaseous products will pass through the condenser and collect in the cooled collection flask.
-
-
Work-up and Analysis:
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing side products.
References
- 1. vurup.sk [vurup.sk]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. shokubai.org [shokubai.org]
- 11. Cross Metathesis [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Metathesis [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Octene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-octene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a commercial 3-octene sample?
A1: Commercial 3-octene samples can contain several types of impurities depending on the synthesis and storage history. The most common include:
-
Geometric Isomers: The cis (Z) and trans (E) isomers of 3-octene itself.[1][2] Synthetic methods often produce a mixture of both.[3]
-
Positional Isomers: Other C8H16 isomers such as 1-octene, 2-octene, and 4-octene.
-
Peroxides: Alkenes can form explosive peroxide compounds over time when exposed to air (oxygen).[4] This is a significant safety hazard, particularly if the sample is to be heated or distilled.
-
Saturated Hydrocarbons: Residual octane (B31449) from the manufacturing process may be present.
-
Residual Reactants and Solvents: Depending on the synthetic route, impurities could include water, alcohols (e.g., 3-octanol), or other solvents used during the reaction or workup.[5]
Q2: How can I assess the purity of my 3-octene sample?
A2: The purity of a 3-octene sample is most commonly determined using analytical chromatography and spectroscopy.
-
Gas Chromatography (GC): GC is an excellent technique for separating volatile compounds. It can effectively resolve different octene isomers and other volatile impurities, providing a quantitative measure of their relative abundance.[6][]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry, allowing you to not only quantify impurities but also to identify their molecular weight and structure.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the isomeric composition and detect functional group impurities.
-
Boiling Point Determination: A sharp boiling point close to the literature value can indicate high purity, whereas a broad boiling range suggests the presence of impurities.[9]
Q3: My sample may contain peroxides. How do I test for them and what is the safest way to remove them?
A3: Testing for and removing peroxides is critical before performing any operation that involves heating, such as distillation. Concentrating peroxides can lead to violent explosions.[4]
-
Testing for Peroxides:
-
Qualitative Test: Add 1 mL of the 3-octene sample to 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. A yellow color indicates low concentrations of peroxides, while a brown color indicates high concentrations.
-
Commercial Test Strips: Peroxide test strips are commercially available and provide a quick, semi-quantitative measure of peroxide levels. Levels above 30 ppm are considered hazardous.[4]
-
-
Removing Peroxides:
-
Activated Alumina (B75360) Column: Passing the solvent through a short column packed with activated alumina is a highly effective method for removing peroxides from water-insoluble solvents like 3-octene.[4][10] The alumina adsorbs the peroxides.[10]
-
Ferrous Sulfate (B86663) Wash: For water-soluble solvents, shaking with a concentrated solution of a ferrous salt is effective.[4] This can also be adapted for water-insoluble ethers by vigorous stirring.
-
Q4: How can I separate the cis (Z) and trans (E) isomers of 3-octene?
A4: Separating geometric isomers is challenging because their physical properties, such as boiling point, are often very similar.[3][11]
-
Fractional Distillation: While difficult, fractional distillation using a long, efficient fractionating column can enrich one isomer if there is a small difference in their boiling points.[12] The trans isomer (boiling point ~122 °C) is slightly more volatile than the cis isomer (boiling point ~123 °C).[13]
-
Argentation Chromatography (Silver Nitrate (B79036) Chromatography): This is a highly effective method. Alkenes form weak complexes with silver ions. The stability of these complexes differs between cis and trans isomers, allowing for their separation on a silica (B1680970) gel column impregnated with silver nitrate (AgNO₃).[14]
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Broad boiling range during distillation. | Presence of multiple isomers or other impurities with different boiling points. | Stop the distillation. Re-purify the sample using a more effective method like fractional distillation with a high-efficiency column or preparative chromatography.[12] |
| Sample has a yellow tint. | Formation of color impurities, potentially from degradation or polymerization. | Consider passing the sample through a plug of activated charcoal or silica gel. For stubborn color, treatment with an activated adsorbent may be necessary.[15] |
| Unexpected peaks in GC/GC-MS analysis. | Contamination from storage container, septum, syringe, or sample degradation. | Verify the cleanliness of all analytical equipment. Analyze a fresh sample from a sealed container. Store 3-octene under an inert atmosphere (nitrogen or argon) to prevent degradation. |
| Low recovery after purification. | The chosen purification method is not optimal, or material was lost during transfers. Vigorous purification (e.g., very long distillation column) can lead to lower yields.[12] | Review the experimental protocol to minimize transfer losses. If using distillation, ensure the apparatus is well-insulated. Consider a less aggressive purification method if ultra-high purity is not required. |
Data Presentation
Table 1: Physical Properties of 3-Octene Isomers and a Common Impurity
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| trans-3-Octene (E) | 14919-01-8 | 112.21 | 121-122[16] | 0.716[16] |
| cis-3-Octene (Z) | 14850-22-7 | 112.21 | 123[13] | 0.718[13] |
| n-Octane | 111-65-9 | 114.23 | 125-127 | 0.703 |
Table 2: Comparison of Purification Techniques for 3-Octene
| Technique | Principle of Separation | Best For Removing... | Advantages | Disadvantages |
| Fractional Distillation | Differences in boiling point.[12] | Impurities with significantly different boiling points; enrichment of cis/trans isomers. | Good for large quantities; relatively simple setup. | Ineffective for separating compounds with very close boiling points[3]; thermal stress on the sample; risk of concentrating peroxides. |
| Alumina Column | Adsorption.[10] | Peroxides, polar impurities. | Highly effective for peroxide removal[10]; simple and fast. | Does not separate isomers; alumina must be properly activated and disposed of. |
| Silica Gel Chromatography | Polarity.[17] | Polar impurities (e.g., residual alcohols). | Good for removing highly polar contaminants. | Does not separate nonpolar isomers or alkanes effectively. |
| Argentation Chromatography | Reversible complex formation with silver ions.[14] | Geometric (cis/trans) and positional alkene isomers. | Excellent selectivity for separating different types of alkenes. | More expensive; requires preparation of the stationary phase; silver can be light-sensitive. |
Experimental Protocols & Visualizations
General Purification Workflow
The diagram below outlines a general workflow for assessing and purifying an impure 3-octene sample, emphasizing critical safety and analysis steps.
Caption: General workflow for the purification of 3-octene.
Protocol 1: Peroxide Removal Using an Activated Alumina Column
This protocol describes the removal of peroxide impurities, a critical safety step before distillation.
Methodology:
-
Prepare the Column: Take a glass chromatography column and add a small plug of glass wool or a sand layer at the bottom.
-
Pack the Column: Fill the column approximately two-thirds full with activated alumina. The amount of alumina will depend on the volume of the 3-octene sample; a 10:1 ratio (w/w) of alumina to sample is a good starting point.
-
Equilibrate: Pre-wet the column with a small amount of a non-polar solvent like hexane (B92381) and allow it to drain until the solvent level reaches the top of the alumina bed.
-
Load the Sample: Carefully add the 3-octene sample to the top of the column.
-
Elute: Allow the 3-octene to pass through the alumina bed under gravity. Collect the purified, peroxide-free eluate in a clean, dry flask.
-
Verify: Retest the collected eluate for the presence of peroxides to ensure the purification was successful.
-
Disposal: The used alumina should be quenched by flushing with a dilute acidic solution of ferrous sulfate before disposal to destroy the adsorbed peroxides.[4]
Caption: Experimental workflow for peroxide removal.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating liquids with small differences in boiling points, such as enriching one 3-octene isomer.
Methodology:
-
Safety Check: CRITICAL: Ensure the 3-octene sample is completely free of peroxides before proceeding.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]
-
Charge the Flask: Add the peroxide-free 3-octene and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Heating: Gently and slowly heat the flask using a heating mantle. A gradual increase in temperature is crucial for the establishment of a temperature gradient in the column, which is necessary for efficient separation.[12]
-
Collect Fractions: As the vapor ascends the column, the lower-boiling component will reach the top first. Record the temperature at which the first drop of distillate is collected. Collect the distillate in separate fractions based on the boiling point ranges.
-
Fraction 1 (Forerun): Any low-boiling impurities.
-
Fraction 2 (Main Fraction): The desired isomer, collected over a narrow and stable temperature range.
-
Fraction 3 (Residue): Higher-boiling impurities left in the distillation flask. Never distill to dryness.[4]
-
-
Analysis: Analyze the collected fractions by GC to determine their composition and purity.
Caption: Logical workflow for fractional distillation.
References
- 1. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. ivypanda.com [ivypanda.com]
- 8. env.go.jp [env.go.jp]
- 9. moravek.com [moravek.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Purification [chem.rochester.edu]
- 13. chembk.com [chembk.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 16. trans-3-Octene 98 14919-01-8 [sigmaaldrich.com]
- 17. pharmacy180.com [pharmacy180.com]
Challenges in the scale-up of 3-octene production
Welcome to the Technical Support Center for 3-Octene Production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental and scale-up phases of 3-octene synthesis.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis and scale-up of 3-octene production.
Issue 1: Low Yield of Final Product
Question: My reaction is resulting in a low yield of 3-octene. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue during scale-up. The primary causes can be traced to catalyst issues, incomplete reactions, or competing side reactions.
-
Potential Cause 1: Catalyst Deactivation. The catalyst, often a ruthenium-based complex for metathesis routes, can lose activity over time.[1][2] This deactivation can be chemical or mechanical.[3] Common mechanisms include:
-
Poisoning: Impurities in the feedstock or solvent (e.g., water, sulfur, nitrogen compounds) can irreversibly bind to the catalyst's active sites.[3][4]
-
Fouling or Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[3][4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's metal particles to agglomerate, reducing the active surface area.[4]
-
-
Recommended Solutions:
-
Feedstock Purification: Ensure all reactants and solvents are anhydrous and free of potential catalyst poisons. Conditioning the feedstock, for instance through hydrogenation to reduce reactive coke precursors, can be beneficial.[3]
-
Inert Atmosphere: Ruthenium-based catalysts are often sensitive to oxygen and moisture.[1] Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Regeneration: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For example, coke can sometimes be removed to extend the catalyst's lifetime.[3]
-
-
Potential Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Potential Cause 3: Competing Side Reactions. Unwanted side reactions, such as isomerization, can consume the starting material or the desired product.[6]
Issue 2: Formation of Isomeric Impurities
Question: My final product is contaminated with significant amounts of other isomers (e.g., cis/trans isomers, 2-octene). How can I improve the selectivity?
Answer: Achieving high selectivity is a major challenge in olefin metathesis and other synthetic routes.[8] The formation of isomers is often linked to catalyst decomposition or non-optimal reaction conditions.
-
Potential Cause 1: Double Bond Migration. Catalyst decomposition can generate highly active species, such as ruthenium hydrides, that catalyze the migration of the double bond along the carbon chain, leading to a mixture of octene isomers.[6] This isomerization can sometimes compete with or even dominate the desired metathesis reaction.[6]
-
Recommended Solutions:
-
Use More Stable Catalysts: Newer generation catalysts are often designed for higher stability, which can suppress the formation of species that cause isomerization.[9]
-
Additives: The addition of certain additives, such as 1,4-benzoquinone, can sometimes limit olefin isomerization.[9]
-
Control Reaction Conditions: Prolonged reaction times and higher temperatures can promote catalyst decomposition and subsequent isomerization.[9] Careful control of these parameters is crucial.
-
-
Potential Cause 2: Non-Stereoselective Reaction. The chosen synthetic method may inherently produce a mixture of stereoisomers (cis/trans). For example, Ring-Closing Metathesis (RCM) for synthesizing large rings can yield cis/trans mixtures.[8]
-
Recommended Solutions:
-
Select a synthetic route known for its stereoselectivity. For instance, the reduction of an alkyne using specific reagents can yield either the cis or trans alkene with high selectivity.
-
If a mixture is unavoidable, an additional purification step, such as high-efficiency fractional distillation, will be necessary.[5]
-
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the 3-octene from byproducts and isomers. What are the best approaches?
Answer: Purification on a large scale can be challenging, especially when dealing with compounds that have similar physical properties.
-
Potential Cause 1: Similar Boiling Points. Isomers of octene often have very close boiling points, making separation by standard distillation difficult.[5]
-
Recommended Solution: Utilize fractional distillation with a high-efficiency column (e.g., a spinning band distillation column or a packed column with a high number of theoretical plates).[5]
-
-
Potential Cause 2: Catalyst Residues. Homogeneous catalysts can be difficult to remove from the product mixture, potentially causing isomerization during workup.[9]
-
Recommended Solution: The catalyst can sometimes be removed by precipitation or by adsorption onto silica (B1680970) gel. One method involves treatment with silicon dioxide (SiO2) and dimethyl sulfoxide (B87167) (DMSO).[7]
-
Issue 4: Poor Heat Management During Scale-Up
Question: The reaction becomes highly exothermic and difficult to control as I increase the scale. How can I manage the thermal profile?
Answer: Heat management is a critical safety and efficiency concern during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making passive heat dissipation less effective.[5][10]
-
Recommended Solutions:
-
Jacketed Reactor: Use a reactor equipped with a cooling jacket and a reliable temperature control system to actively remove heat.[5]
-
Slow Reagent Addition: Add highly reactive or exothermic reagents slowly and continuously to control the rate of heat generation. Always monitor the internal temperature closely.[5]
-
Process Intensification: Consider switching from a batch process to a continuous flow reactor. Continuous processes offer much better heat and mass transfer, allowing for safer and more consistent operation at scale.[10]
-
Solvent Choice: Using a solvent with a higher boiling point can help absorb and manage the heat generated during the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for producing octene isomers? A1: While various methods exist, olefin metathesis has become a powerful tool in modern synthesis.[1][8] Industrially, 1-octene (B94956) is often produced through the oligomerization of ethylene.[11] Other routes to produce internal olefins like 3-octene can include the partial reduction of alkynes or elimination reactions.[12][13]
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of? A2: The three most common causes of catalyst deactivation are poisoning, coking (or fouling), and thermal degradation.[4]
-
Poisoning involves the strong chemical adsorption of impurities onto the catalyst's active sites.[4]
-
Coking is the physical deposition of carbonaceous materials on the catalyst surface.[4]
-
Thermal degradation involves the loss of active surface area due to high temperatures, often leading to sintering of metal particles.[4]
Q3: How can I minimize waste and improve the energy efficiency of my process at scale? A3: Scaling up often reveals inefficiencies not apparent at the lab scale.[10] To improve sustainability, focus on innovative reactor design, process intensification (e.g., continuous manufacturing), and integrating renewable energy sources.[10] A full life cycle assessment (LCA) can help identify hidden waste streams and energy consumption points.[10]
Q4: Are there significant safety risks associated with scaling up 3-octene synthesis? A4: Yes. Depending on the synthetic route, you may handle highly reactive or pyrophoric reagents, such as sodium amide (NaNH₂), which require handling in an inert atmosphere.[5] Additionally, managing the heat from exothermic reactions is a major safety concern at larger scales to prevent thermal runaways.[5]
Quantitative Data Summary
Table 1: Physical Properties of Octene Isomers
| Property | cis-3-Octene | trans-3-Octene |
|---|---|---|
| CAS Number | 14850-22-7[14] | 14919-01-8[15] |
| Molecular Formula | C₈H₁₆[14] | C₈H₁₆[15] |
| Molecular Weight | 112.21 g/mol [16] | 112.21 g/mol [15] |
| Boiling Point | 123 °C[14] | 121-122 °C[15] |
| Density | 0.72 g/mL[14] | 0.716 g/mL at 25 °C[15] |
| Flash Point | 17 °C[14] | 14 °C[15] |
Table 2: General Troubleshooting for Low Yield in Olefin Metathesis
| Symptom | Potential Cause | Key Parameters to Adjust |
|---|---|---|
| No reaction or very low conversion | Catalyst deactivation (poisoning) | Purity of reagents/solvents, inertness of atmosphere.[1][3] |
| Reaction starts but stalls | Catalyst deactivation (fouling/coking) | Reaction temperature, feedstock purity.[3] |
| Low yield with many byproducts | Isomerization / Side reactions | Lower temperature, shorter reaction time, catalyst choice.[6][9] |
| Product loss during workup | Product volatility / aqueous solubility | Check solvent trap, analyze aqueous layer.[17] |
Experimental Protocols
Protocol: Representative Cross-Metathesis for 3-Octene Synthesis
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates, catalysts, and laboratory conditions. All work should be performed by qualified personnel in a suitable fume hood, employing appropriate personal protective equipment.
Objective: To synthesize (E/Z)-3-octene via cross-metathesis of 1-pentene (B89616) and 1-butene (B85601).
Materials:
-
Grubbs' Second Generation Catalyst or similar ruthenium-based metathesis catalyst
-
1-pentene (anhydrous)
-
1-butene (liquefied or as a solution in an anhydrous solvent)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reactor Setup: Assemble a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, condenser, and septum under an inert atmosphere.
-
Reagent Preparation: Dissolve 1-pentene in anhydrous, degassed DCM in the Schlenk flask. The concentration is typically in the range of 0.1-1.0 M.
-
Catalyst Introduction: In a separate glovebox or under a positive pressure of inert gas, weigh the ruthenium catalyst and dissolve it in a small amount of anhydrous DCM.
-
Reaction Initiation: Using a gas-tight syringe, transfer the catalyst solution to the stirred solution of 1-pentene.
-
Co-reactant Addition: Slowly bubble gaseous 1-butene through the reaction mixture or add a pre-prepared solution of 1-butene in the reaction solvent. A slight excess of the more volatile olefin is often used to drive the reaction. Ethylene will be generated as a byproduct and should be vented safely.[8]
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., room temperature to 40 °C). Monitor the progress by periodically taking aliquots (via syringe) and analyzing them by GC or GC-MS to observe the consumption of starting materials and the formation of 3-octene.
-
Reaction Quench: Once the reaction is complete, quench it by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.
-
Purification:
-
Remove the solvent under reduced pressure (rotary evaporation), being mindful of the product's volatility.[17]
-
The crude product can be purified by passing it through a short plug of silica gel to remove the majority of the ruthenium byproducts.
-
Finally, perform fractional distillation to separate the 3-octene isomers from any remaining starting materials and other olefin byproducts.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues in 3-octene synthesis.
Caption: The main mechanisms leading to catalyst deactivation in industrial processes.
References
- 1. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 2. diva-portal.org [diva-portal.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 11. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]
- 12. (Solved) - Devise a synthesis of (Z)-3-octene using one of the starting... (1 Answer) | Transtutors [transtutors.com]
- 13. Solved Devise a synthesis of (Z)-3-octene using one of the | Chegg.com [chegg.com]
- 14. Page loading... [guidechem.com]
- 15. trans-3-Octene 98 14919-01-8 [sigmaaldrich.com]
- 16. (Z)-3-Octene | C8H16 | CID 5362722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
Preventing isomerization during 3-octene purification
Technical Support Center: 3-Octene Purification
Welcome to the Technical Support Center for 3-Octene Purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent isomerization during the purification of 3-octene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3-octene isomerization during purification?
A1: The main factors that can induce the isomerization of 3-octene to other positional (e.g., 2-octene, 4-octene) or geometric (cis/trans) isomers are:
-
Heat: Elevated temperatures provide the necessary activation energy for the double bond to migrate.[1]
-
Acids and Bases: Both acidic and basic conditions can catalyze the isomerization process.[1][2][3] This includes acidic residues on glassware or in purification media like standard silica (B1680970) gel.
-
Transition Metal Catalysts: Residual transition metal catalysts from preceding reaction steps can promote isomerization.[4][5] For example, certain ruthenium and palladium catalysts are known to cause olefin migration.[6][7]
Q2: I'm observing isomerization of my 3-octene sample after purification by column chromatography. What is the likely cause and how can I prevent it?
A2: Standard silica gel is acidic and a common cause of alkene isomerization during column chromatography.[1] To prevent this, you can:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel with a solvent system containing 1-3% triethylamine (B128534) to neutralize the acidic sites.[1]
-
Use an Alternative Stationary Phase: Neutral alumina (B75360) is a good alternative to silica gel for the chromatography of sensitive alkenes.[1]
Q3: Can distillation be used to purify 3-octene without causing isomerization?
A3: Yes, fractional distillation is a suitable method, but precautions must be taken to minimize heat-induced isomerization.[8] The recommended approach is Vacuum Fractional Distillation . By reducing the pressure, the boiling point of 3-octene is lowered, allowing for distillation to occur at a temperature that is less likely to cause isomerization.[8]
Q4: Are there any chemical additives that can suppress isomerization during purification?
A4: While not typically added during purification itself, the use of inhibitors during preceding reactions can prevent the formation of isomerization-promoting species. For instance, in olefin metathesis reactions, 1,4-benzoquinones can be added to suppress isomerization by passivating ruthenium hydride species that are often responsible for double bond migration.[6] For purification, the focus is more on maintaining neutral conditions and using low temperatures.[1] In some cases, radical inhibitors like butylated hydroxytoluene (BHT) can be added if radical-initiated isomerization is suspected.[1]
Q5: How can I separate cis- and trans-isomers of 3-octene?
A5: The separation of geometric isomers can be challenging due to their similar boiling points. A highly effective technique is Argentation Chromatography , which involves using silica gel impregnated with silver nitrate (B79036) (AgNO₃).[8] The separation is based on the principle that the pi bonds of the alkene form a reversible complex with silver ions. The strength of this interaction differs for cis and trans isomers, allowing for their separation.[8] Typically, the trans-isomer elutes first as it forms a weaker complex.[8]
Troubleshooting Guides
Issue 1: Isomerization Detected After Fractional Distillation
| Symptom | Potential Cause | Recommended Solution |
| GC-MS or NMR analysis of the distilled 3-octene shows an increased percentage of 2-octene or 4-octene. | Excessive Heat: The distillation temperature was too high, providing the energy for isomerization.[1][3] | Action: Switch to vacuum fractional distillation to lower the boiling point and the required temperature.[8] Verification: Monitor the head temperature during distillation; it should remain constant and be significantly lower than the atmospheric boiling point. |
| The isomeric ratio worsens over the course of the distillation. | Prolonged Heating Time: Extended exposure to heat, even at lower temperatures, can lead to isomerization.[8] | Action: Ensure the distillation apparatus is well-insulated to maintain a stable temperature gradient and improve efficiency.[8][9] Optimize the heating rate to avoid an overly slow distillation. |
| Isomerization is observed even with vacuum distillation. | Acidic Contamination: Traces of acid in the crude product or on the glassware are catalyzing the isomerization.[2][3][10] | Action: Before distillation, wash the crude 3-octene with a dilute sodium bicarbonate solution to neutralize any acids, followed by a water wash and drying over a neutral drying agent like anhydrous sodium sulfate.[1] Ensure all glassware is thoroughly cleaned and rinsed. |
Issue 2: Poor Separation of Isomers During Purification
| Symptom | Potential Cause | Recommended Solution |
| Fractions from column chromatography contain a mixture of 3-octene and other positional isomers. | Insufficient Resolution of Stationary Phase: Standard silica gel or alumina may not have enough resolving power to separate isomers with similar polarities. | Action: For separating geometric (cis/trans) isomers, use argentation chromatography.[8] For positional isomers, a high-performance column with a larger number of theoretical plates may be needed for fractional distillation.[11] |
| The boiling point remains constant during fractional distillation, but the collected fraction is an isomeric mixture. | Formation of an Azeotrope: The isomers may form a constant boiling mixture that cannot be separated by simple distillation. | Action: Analyze the mixture using GC to confirm the composition. If an azeotrope is present, an alternative purification method like argentation chromatography or preparative gas chromatography will be necessary.[8] |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of 3-Octene
This protocol describes the purification of 3-octene while minimizing thermal isomerization.
Materials:
-
Crude 3-octene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter and vacuum pump with a cold trap
-
Heating mantle
-
Stir bar or boiling chips
-
Glass wool or aluminum foil for insulation
Procedure:
-
Preparation: Place the crude 3-octene and a stir bar or boiling chips into a round-bottom flask.[8]
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[8][9]
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process and a proper temperature gradient.[9]
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Once the pressure is stable, begin gently heating the flask with a heating mantle.[8]
-
Distillation: As the mixture heats, a ring of condensate will rise through the column.[9] Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
Fraction Collection: Collect any initial low-boiling impurities in a separate flask. When the temperature stabilizes at the boiling point of 3-octene at the working pressure, switch to a clean receiving flask to collect the purified product.
-
Completion: Once the majority of the 3-octene has distilled, the temperature may drop or fluctuate. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
Shutdown: Turn off the heat and allow the system to cool before slowly reintroducing air.
Protocol 2: Isomer Analysis by Gas Chromatography (GC)
This protocol provides a general method for analyzing the isomeric purity of 3-octene.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5, HP-PONA).
Procedure:
-
Sample Preparation: Dilute a small sample of the 3-octene (approx. 1 µL) in a volatile solvent like hexane (B92381) or pentane (B18724) (1 mL).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the different octene isomers based on their retention times. The relative percentage of each isomer can be calculated from the peak areas, assuming similar response factors for the isomers with an FID detector.[12]
Visualizations
Caption: Main factors leading to the isomerization of 3-octene.
Caption: Recommended workflow for purifying 3-octene.
Caption: Decision tree for troubleshooting 3-octene isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Alkene synthesis by isomerization [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions in Organic Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during organic synthesis. The guides and FAQs below are presented in a question-and-answer format to directly address specific challenges you may face in the lab.
Troubleshooting Guides
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?[1][2][3]
Answer: Low or no product yield is a common issue in organic synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is crucial.[1] The primary areas to investigate are the quality of your reagents and solvents, the reaction conditions, and the work-up procedure.
1. Reagent and Solvent Quality:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can interfere with the reaction.[1] Reagents can also degrade over time, losing their activity.
-
Solvent Purity: The presence of impurities, especially water, can be detrimental to many reactions, particularly those involving moisture-sensitive reagents.[1]
2. Reaction Conditions:
-
Temperature and Reaction Time: Incorrect temperature or reaction time can significantly impact the yield.[1]
-
Atmosphere: Some reactions are sensitive to oxygen or moisture and require an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting:
-
Ensure your glassware is properly dried and the reaction is set up under an inert atmosphere.[4]
-
-
-
Stirring: Inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous reactions.[1]
-
Troubleshooting:
-
Ensure vigorous and consistent stirring throughout the reaction.[2]
-
-
3. Work-up Procedure:
-
Product Loss During Extraction: Product can be lost during aqueous work-up due to emulsion formation, incorrect pH, or solubility in the aqueous layer.[1]
-
Troubleshooting:
-
Below is a troubleshooting workflow for low or no product yield:
References
Technical Support Center: Separation of Octene-1 from Isomers by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of octene-1 from its close-boiling isomers using azeotropic and extractive distillation techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation Efficiency (Low Purity of Octene-1) | - Ineffective entrainer or solvent. - Incorrect solvent-to-feed ratio. - Insufficient number of theoretical plates in the distillation column. - Fluctuations in operating conditions (temperature, pressure, reflux ratio). | - Solvent/Entrainer Selection: Ensure the chosen agent significantly alters the relative volatility of octene-1 and its isomers. Refer to the quantitative data tables for effective agents. - Optimize Ratios: The solvent-to-feed ratio is critical. For extractive distillation, a 1:1 to 2:1 ratio of solvent to the octene-1/isomer mixture is often a good starting point.[1] For azeotropic distillation, the amount of entrainer should be sufficient to form the azeotrope. - Column Efficiency: Increase the number of theoretical plates by using a taller column or more efficient packing material. A column with at least 7.3 theoretical plates has been shown to be effective in laboratory settings.[1] - Stable Operation: Maintain steady-state conditions. Use automated controllers for temperature, pressure, and reflux to minimize fluctuations. |
| Column Flooding | - Excessive vapor flow rate. - High reflux ratio. - Blockage in the column packing or trays. | - Reduce Vapor Rate: Lower the heat input to the reboiler to decrease the rate of vaporization. - Adjust Reflux Ratio: While a higher reflux ratio can improve separation, an excessively high ratio can lead to flooding. Gradually decrease the reflux ratio. - Inspect Column Internals: If the problem persists, shut down the column and inspect the packing or trays for any blockages or damage. |
| Emulsion Formation in Decanter (Azeotropic Distillation) | - Presence of impurities that act as surfactants. - High degree of mixing between the organic and aqueous phases. | - Gentle Condensation: Ensure the condenser is operating efficiently to prevent vigorous mixing upon condensation. - Addition of Salt: Adding a small amount of brine to the decanter can help break the emulsion by increasing the ionic strength of the aqueous phase. - Centrifugation: For small-scale experiments, the collected overhead can be centrifuged to facilitate phase separation. |
| Solvent/Entrainer Carryover into Distillate | - In extractive distillation, the solvent boiling point is not sufficiently higher than the components being separated. - Foaming in the distillation column. - High vapor velocity carrying liquid droplets. | - Solvent Choice: The extractive distillation solvent should have a boiling point at least 20°C higher than the components being separated.[1] - Anti-Foaming Agents: If foaming is suspected, a small amount of an appropriate anti-foaming agent can be added. - Reduce Boil-up Rate: Lower the heat input to the reboiler to decrease the vapor velocity. |
| Difficulty in Solvent Recovery | - Formation of a new azeotrope between the solvent and the separated components. - Thermal degradation of the solvent. | - Solvent Selection: Choose a solvent that does not form an azeotrope with the separated components.[1] - Operating Temperature: Operate the solvent recovery column at a temperature that is well below the decomposition temperature of the solvent. - Alternative Recovery Methods: Consider alternative methods for solvent recovery such as cooling and phase separation or solvent extraction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate octene-1 from its isomers using conventional distillation?
A1: Octene-1 and its isomers, such as 2-ethyl-1-hexene, have very close boiling points. The relative volatility of octene-1 to its isomers is low (around 1.17), which makes their separation by conventional fractional distillation impractical as it would require a very tall column with a large number of theoretical plates and high energy consumption.[1]
Q2: What is the fundamental principle behind azeotropic distillation for this separation?
A2: Azeotropic distillation involves adding a third component, called an entrainer, to the octene-1/isomer mixture. This entrainer forms a new, lower-boiling azeotrope with one or more of the isomers.[1] This azeotrope is then distilled off as the overhead product, leaving behind purified octene-1 in the stillpot.
Q3: What is the mechanism of extractive distillation for separating octene-1?
A3: In extractive distillation, a high-boiling solvent is introduced near the top of the distillation column. This solvent flows down the column and interacts differently with octene-1 and its isomers, altering their relative volatilities.[1] The solvent selectively reduces the volatility of the isomers, allowing the more volatile octene-1 to be separated as the overhead product. The solvent and the less volatile isomers are collected from the bottom and are subsequently separated in another column.
Q4: How do I choose a suitable entrainer for azeotropic distillation of octene-1?
A4: An effective entrainer should form a minimum-boiling azeotrope with the isomers of octene-1, but not with octene-1 itself if possible. This allows the isomers to be removed as a vapor, leaving purified octene-1 as the liquid bottoms product. The entrainer should also be easily separable from the overhead product for recycling.
Q5: What are the key characteristics of a good solvent for the extractive distillation of octene-1?
A5: A good solvent for this process should have a significantly higher boiling point than octene-1 and its isomers (a difference of at least 20°C is recommended).[1] It should be miscible with the octene mixture and should not form an azeotrope with any of the components.[1] Most importantly, it must selectively increase the relative volatility between octene-1 and its isomers.
Q6: What is a typical solvent-to-feed ratio for the extractive distillation of octene-1?
A6: The amount of extractive agent is typically equal to or twice the amount of the octene-1 and isomer mixture on each plate of the rectification column.[1] The optimal ratio will depend on the specific solvent used and the desired purity of octene-1.
Q7: How can I analyze the composition of the distillate and bottoms to determine the separation efficiency?
A7: Gas chromatography (GC) is the most common and effective method for analyzing the composition of the collected fractions. A capillary column suitable for separating hydrocarbon isomers should be used. By comparing the peak areas of octene-1 and its isomers in the feed, distillate, and bottoms, you can calculate the purity and recovery, and thus the separation efficiency.
Quantitative Data
The following tables summarize quantitative data on the effectiveness of various agents in the separation of octene-1 from its isomers.
Table 1: Effective Agents for Azeotropic Distillation of Octene-1 from Isomers [1]
| Entrainer |
| Ethyl acetate |
| n-Propyl acetate |
| Isopropyl acetate |
| t-Butyl acetate |
| n-Propanol |
| Methyl propionate |
| 2-Pentanone |
| Isopropyl ether |
| t-Amyl methyl ether |
| Methyl butyl ether |
| Acetal |
| 2-Methoxyethanol |
Table 2: Effective Agents for Extractive Distillation of Octene-1 from Isomers [1]
| Solvent |
| Isophorone (B1672270) |
| N,N-Dimethylformamide (DMF) |
| Dimethylacetamide (DMAC) |
| N-Methylpyrrolidone (NMP) |
| Sulfolane |
Table 3: Experimental Data on Relative Volatility Enhancement
| Distillation Method | Agent | Initial Mixture Composition | Final Overhead Composition | Final Stillpot Composition | Relative Volatility |
| Azeotropic Distillation | t-Amyl methyl ether | 98% Octene-1, 2% Isomers | 47.9% Octene-1, 52.1% Isomers | 99.4% Octene-1, 0.6% Isomers | 2.1[1] |
| Extractive Distillation | Isophorone | 99% Octene-1, 1% 2-Ethyl-1-hexene | Vapor: 99.13% Octene-1, 0.87% Isomers | Liquid: 99.39% Octene-1, 0.61% Isomers | 1.45[1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Azeotropic Distillation
Objective: To separate octene-1 from its isomers using azeotropic distillation with t-amyl methyl ether as the entrainer.
Apparatus:
-
Round-bottom flask (stillpot) with a heating mantle
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings or structured packing) with at least 7.3 theoretical plates
-
Distillation head with a condenser and a distillate collection flask
-
Thermometers to monitor the stillpot and distillation head temperatures
-
Gas chromatograph for composition analysis
Procedure:
-
Charge the Stillpot: Prepare a mixture of octene-1 and its isomers (e.g., 98% octene-1, 2% isomers) and add it to the round-bottom flask. Add the entrainer, t-amyl methyl ether, in a 1:1 mass ratio to the octene mixture.[1] Add boiling chips to ensure smooth boiling.
-
Assemble the Apparatus: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Heating and Reflux: Begin heating the stillpot. Once the mixture starts to boil, adjust the heating to establish a steady reflux in the column.
-
Equilibration: Allow the column to operate under total reflux for a period (e.g., 12 hours) to reach equilibrium.[1]
-
Distillation: Begin collecting the distillate (the azeotrope of t-amyl methyl ether and the isomers) at a controlled rate. Monitor the temperature at the distillation head, which should remain constant at the boiling point of the azeotrope.
-
Sampling and Analysis: Periodically collect samples from the distillate and the stillpot for analysis by gas chromatography to monitor the separation progress.
-
Shutdown: Once the separation is complete (indicated by a rise in the head temperature), turn off the heating and allow the apparatus to cool down.
-
Post-processing: The purified octene-1 remains in the stillpot. The collected overhead can be further processed to recover the entrainer.
Protocol 2: Laboratory-Scale Extractive Distillation
Objective: To separate octene-1 from its isomers using extractive distillation with isophorone as the solvent.
Apparatus:
-
Distillation setup as described for azeotropic distillation.
-
An additional inlet near the top of the column for introducing the extractive solvent.
-
A pump to deliver the solvent at a constant rate.
-
A second distillation setup for solvent recovery.
Procedure:
-
Prepare the Feed: Prepare the mixture of octene-1 and its isomers.
-
Set up the Column: Assemble the extractive distillation column.
-
Introduce Solvent: Start the pump to introduce the preheated extractive solvent (isophorone) at a controlled rate near the top of the column.
-
Introduce Feed: Introduce the octene-1/isomer mixture into the middle of the column.
-
Heating and Distillation: Heat the stillpot to initiate boiling. The more volatile octene-1 will rise through the column and be collected as the distillate.
-
Collect Bottoms: The less volatile isomers, along with the isophorone solvent, will flow down and be collected from the bottom of the column.
-
Sampling and Analysis: Monitor the composition of the overhead and bottoms products using gas chromatography.
-
Solvent Recovery: The bottoms product (isophorone and isomers) is then fed into a second distillation column to separate the high-boiling isophorone from the isomers. The recovered isophorone can be recycled.
Visualizations
References
Technical Support Center: E/Z Isomer Separation Using Silver Ion Exchange Resin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing silver ion exchange resin for the separation of E/Z isomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind E/Z isomer separation using silver ion exchange resin?
A1: The separation is based on the reversible interaction between silver ions (Ag+) immobilized on the ion exchange resin and the pi electrons of the double bonds in the E/Z isomers. The Z-isomer (cis), with its substituents on the same side of the double bond, generally has more exposed pi electrons, leading to a stronger interaction with the silver ions compared to the E-isomer (trans). This differential interaction results in the E-isomer eluting from the column first, followed by the Z-isomer.
Q2: What type of ion exchange resin is suitable for this application?
A2: Typically, a strong cation exchange resin with sulfonic acid functional groups is used. The resin is converted to its silver form (Ag+) by washing it with a solution of a silver salt, such as silver nitrate (B79036). Macroporous resins are often preferred due to their larger surface area and better accessibility of the functional groups.
Q3: What types of compounds can be separated using this technique?
A3: This technique is widely used for the separation of geometric isomers of unsaturated compounds, particularly fatty acid methyl esters (FAMEs), as well as other alkene alcohols and their derivatives.[1] The presence of a double bond is essential for the interaction with the silver ions.
Q4: Can this method be used for preparative scale separations?
A4: Yes, silver ion exchange chromatography can be scaled up for preparative purposes to isolate larger quantities of pure E or Z isomers.
Q5: What are the key parameters that influence the separation?
A5: The key parameters include the composition of the mobile phase, column temperature, flow rate, and the nature of the silver ion exchange resin (e.g., particle size, degree of silver loading).
Troubleshooting Guide
Problem 1: Poor or no separation of E/Z isomers.
-
Possible Cause: Inactive silver ions on the resin.
-
Solution: The silver ions may have been reduced or stripped from the resin. Regenerate the resin according to the protocol provided below. Ensure all solvents and the sample are free of reducing agents.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: The polarity of the mobile phase is critical. A mobile phase that is too polar will elute both isomers quickly with little interaction with the resin. Conversely, a non-polar mobile phase may lead to very long retention times. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a modifier like acetonitrile (B52724) or isopropanol (B130326).
-
-
Possible Cause: Column overloading.
-
Solution: The amount of sample loaded onto the column has exceeded its capacity. Reduce the sample load and repeat the separation.
-
-
Possible Cause: Isomerization on the column.
-
Solution: Some sensitive compounds may isomerize during chromatography. Ensure the mobile phase and resin are neutral and operate at a lower temperature if possible.
-
Problem 2: Peak tailing.
-
Possible Cause: Active sites on the resin support.
-
Solution: This can occur if the resin is not fully loaded with silver ions. Ensure the resin is properly prepared and regenerated.
-
-
Possible Cause: Incompatible solvent in the sample.
-
Solution: The solvent in which the sample is dissolved should be similar in polarity to the initial mobile phase. If necessary, evaporate the sample solvent and redissolve it in the mobile phase.
-
Problem 3: Irreproducible retention times.
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a gradient controller for reproducible gradients.
-
-
Possible Cause: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature. Unexpectedly, for hexane-based mobile phases, an increase in temperature can lead to longer retention times for unsaturated compounds.[2]
-
-
Possible Cause: Resin degradation or loss of silver ions.
-
Solution: Regenerate the column. If the problem persists, the resin may need to be replaced.
-
Problem 4: High backpressure.
-
Possible Cause: Clogged column frit or resin bed.
-
Solution: Filter the sample and solvents before use. If the column is clogged, try back-flushing with the mobile phase at a low flow rate. If this does not resolve the issue, the top of the resin bed may need to be carefully removed and replaced.
-
-
Possible Cause: Swelling or shrinking of the resin.
-
Solution: Ensure the solvents used are compatible with the resin material (e.g., styrene-divinylbenzene). Avoid drastic changes in solvent polarity.
-
Experimental Protocols
Protocol 1: Preparation and Packing of Silver Ion Exchange Resin Column
-
Resin Selection: Choose a strong cation exchange resin, such as Amberlyst 15 or a similar macroporous styrene-divinylbenzene copolymer with sulfonic acid groups.
-
Conversion to Silver Form:
-
Wash the resin thoroughly with deionized water.
-
Treat the resin with a 1 M solution of silver nitrate (AgNO₃) in deionized water. Use a volume of AgNO₃ solution that is at least three times the volume of the resin.
-
Gently agitate the resin slurry for 4-6 hours to ensure complete ion exchange.
-
Wash the resin with deionized water until no silver ions are detected in the washings (test with a few drops of 1 M HCl; no white precipitate of AgCl should form).
-
Finally, wash the resin with the initial mobile phase to be used for the separation.
-
-
Column Packing:
-
Create a slurry of the silver-loaded resin in the initial mobile phase.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the resin to settle, and then gently tap the column to ensure a uniform packing.
-
Equilibrate the packed column by passing at least 10 column volumes of the initial mobile phase through it.
-
Protocol 2: E/Z Isomer Separation
-
Sample Preparation: Dissolve the E/Z isomer mixture in a small volume of the initial mobile phase.
-
Sample Loading: Carefully load the sample onto the top of the resin bed.
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
The E-isomer will elute first.
-
To elute the more strongly retained Z-isomer, a gradient of a more polar modifier (e.g., acetonitrile or isopropanol in hexane) is typically used. The optimal gradient will depend on the specific isomers being separated.
-
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., GC-MS or HPLC) to determine the purity of the separated isomers.
Protocol 3: Regeneration of Silver Ion Exchange Resin
-
Wash with Organic Solvent: Wash the column with a solvent that can remove any adsorbed organic compounds (e.g., isopropanol or acetone).
-
Strip Silver Ions (Optional but recommended for thorough regeneration):
-
Wash the column with a solution of a salt that has a high affinity for the resin, such as 1 M sodium chloride (NaCl), to displace the silver ions.
-
Follow with a thorough wash with deionized water.
-
-
Reload with Silver Ions: Repeat the procedure described in Protocol 1, step 2, to reload the resin with silver ions.
-
Re-equilibration: Equilibrate the regenerated column with the initial mobile phase before the next use.
Data Presentation
The separation efficiency is highly dependent on the specific isomers and the chromatographic conditions. The following tables provide representative data for the separation of fatty acid methyl esters (FAMEs).
Table 1: Effect of Mobile Phase Composition on the Separation of C18:1 E/Z Isomers (Methyl Oleate and Methyl Elaidate)
| Mobile Phase (Hexane:Acetonitrile) | Retention Time (E-isomer) (min) | Retention Time (Z-isomer) (min) | Resolution (Rs) |
| 99.9:0.1 | 15.2 | 18.5 | 1.8 |
| 99.5:0.5 | 12.8 | 15.1 | 1.5 |
| 99.0:1.0 | 10.5 | 12.0 | 1.2 |
Note: Data are hypothetical and for illustrative purposes, based on typical elution behavior.
Table 2: Effect of Temperature on Retention Time of C18:1 Z-Isomer (Methyl Oleate)
| Temperature (°C) | Mobile Phase | Retention Time (min) |
| 20 | Hexane:Acetonitrile (99.5:0.5) | 15.1 |
| 30 | Hexane:Acetonitrile (99.5:0.5) | 16.3 |
| 40 | Hexane:Acetonitrile (99.5:0.5) | 17.8 |
Note: This trend of increasing retention time with increasing temperature is characteristic of silver ion chromatography with hexane-based mobile phases.[2]
Visualizations
Caption: Experimental workflow for E/Z isomer separation.
References
How to handle emulsions during 3-octene workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling emulsions that may form during the workup of reactions involving 3-octene.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my 3-octene workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other.[1] This often appears as a cloudy or milky third layer between the organic and aqueous phases, making separation in a separatory funnel difficult or impossible.[2][3]
During the workup of a 3-octene reaction, emulsions can form for several reasons:
-
Presence of Emulsifying Agents: Surfactant-like byproducts, such as soaps, phospholipids, or proteins, can stabilize emulsions.[2] These molecules have both polar (hydrophilic) and non-polar (hydrophobic) regions that reduce the interfacial tension between the two liquid phases.[1]
-
Vigorous Mixing: Shaking the separatory funnel too aggressively provides the energy needed to disperse one liquid into the other, creating the fine droplets that form an emulsion.[1][4]
-
Suspended Solids: Finely divided solid particles can collect at the interface and prevent the droplets from coalescing.[5]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[2][6] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical force.[1]
-
Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent via rotary evaporation. Then, redissolve the residue in the desired extraction solvent.[5][7]
-
Pre-emptive Salting Out: If you anticipate emulsion formation, add salt or a saturated brine solution to the aqueous phase before mixing.[3]
-
Supported Liquid Extraction (SLE): For particularly troublesome samples, SLE can be an alternative to traditional liquid-liquid extraction (LLE) as it avoids the direct mixing of bulk immiscible phases.[2][6]
Troubleshooting Guide: Breaking an Emulsion
If an emulsion has already formed, several physical and chemical methods can be employed to break it.
Q3: I've formed an emulsion. What is the first thing I should try?
The simplest method is often patience. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[5] Gravity alone can sometimes be sufficient for the layers to separate. Gently tapping the side of the funnel or stirring the emulsion with a glass rod can help coalesce the droplets.[8]
Q4: Patience didn't work. What are the next steps for breaking the emulsion?
If waiting is not effective, you can try several chemical and physical methods. The choice of method depends on the nature of the emulsion and the chemical properties of your product.
Data Presentation: Method Selection for Breaking Emulsions
The following table summarizes common techniques for breaking emulsions, with qualitative assessments of their effectiveness and key considerations.
| Method | Type | Relative Effectiveness | Key Considerations & Potential Downsides |
| Let it Stand / Gentle Stirring | Physical | Low to Medium | Time-consuming; may not work for stable emulsions.[9] |
| Salting Out (Adding Brine/NaCl) | Chemical | High | Increases the ionic strength of the aqueous layer, forcing separation.[2] May not be suitable if your product has high aqueous solubility. |
| Filtration through Celite or Glass Wool | Physical | High | Physically removes fine particulates that may be stabilizing the emulsion.[5] Your product could potentially adsorb to the filtration medium. |
| Centrifugation | Physical | Very High | Highly effective, but requires a centrifuge large enough to accommodate your sample volume.[6] |
| Addition of a Different Solvent | Chemical | Medium | Adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion.[2][6] This will change the composition of your solvent system. |
| pH Adjustment (Acid/Base) | Chemical | Medium to High | Effective if the emulsion is stabilized by acidic or basic compounds.[1][10] Be cautious of pH-sensitive functional groups on your target molecule. |
| Heating or Cooling | Physical | Low to Medium | Gentle heating can reduce viscosity, while freezing can physically disrupt the emulsion.[10] Risk of product degradation with heat. |
Experimental Protocols
Here are detailed methodologies for common emulsion-breaking techniques.
Protocol 1: Salting Out
This technique increases the polarity of the aqueous phase, which decreases the solubility of organic compounds in it and helps force the separation of layers.[10]
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a small volume of the brine solution (e.g., 5-10% of the total volume) to the separatory funnel containing the emulsion.
-
Gently rock or swirl the separatory funnel to mix the contents. Avoid vigorous shaking, which could reform the emulsion.[8]
-
Allow the funnel to stand and observe for phase separation.
-
Drain the separated aqueous layer.
Protocol 2: Filtration through Celite
This physical method is particularly effective when the emulsion is stabilized by fine suspended solids.[5]
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used in your extraction.
-
Add a small layer (approx. 1-2 cm) of Celite onto the filter paper to form a pad. Gently press it down.
-
Carefully pour the entire emulsified mixture through the Celite pad. Applying gentle vacuum can speed up the process.
-
The filtrate should collect in the flask as two distinct layers.[5] Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 3: pH Adjustment
If the emulsion is suspected to be stabilized by acidic or basic impurities (e.g., carboxylates formed during an oxidation reaction), altering the pH can neutralize these species and break the emulsion.[3]
-
Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.
-
After adding a few drops, stopper the funnel, gently invert it to mix, and vent frequently.
-
Allow the layers to settle and observe if the emulsion breaks.
-
Check the pH of the aqueous layer using litmus (B1172312) paper or a pH strip to monitor the change.[11]
-
Continue adding acid or base until the emulsion resolves. Be mindful not to add a large excess, which could affect your target compound.
Mandatory Visualization
Troubleshooting Workflow for Emulsions
The following diagram outlines a logical decision-making process for handling an emulsion during a 3-octene workup.
Caption: Decision tree for troubleshooting emulsions in a chemical workup.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Solvent Residuals in Purified 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing residual solvents in purified 3-octene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 3-octene, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of residual solvent detected by GC-MS after rotary evaporation. | 1. Inadequate vacuum: The applied vacuum may not be sufficient to lower the boiling point of the solvent effectively. 2. Water bath temperature is too low: Insufficient heat transfer to the flask. 3. Rotation speed is too slow: A thin film of the product is not being adequately formed on the flask's inner surface. 4. Co-evaporation with 3-octene: Due to the volatility of 3-octene, some product may be lost along with the solvent. 5. Formation of an azeotrope: The solvent may form a constant boiling mixture with 3-octene. | 1. Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure. Check for leaks in the system. 2. Increase the water bath temperature, but keep it at least 20°C below the boiling point of 3-octene at the applied pressure to avoid significant product loss. 3. Increase the rotation speed to create a larger surface area for evaporation. 4. Use a bump trap and consider a secondary condenser with a colder cooling medium. 5. Check for known azeotropes of 3-octene with your solvent. If an azeotrope is present, consider using a different solvent for the final purification step or employ azeotropic distillation. |
| Product "bumping" or violent boiling during rotary evaporation. | 1. Vacuum applied too quickly: A sudden drop in pressure can cause rapid, uncontrolled boiling. 2. Localized overheating: The flask is heated unevenly. 3. Lack of boiling chips or stir bar. | 1. Apply the vacuum gradually to allow the solution to degas and the boiling to be controlled. 2. Ensure the flask is properly immersed in the water bath and the rotation is smooth. 3. Add boiling chips or a magnetic stir bar to the flask before starting. |
| Poor separation of solvent and 3-octene during fractional distillation. | 1. Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation. 2. Heating rate is too high: This can lead to "flooding" of the column, where the vapor flow is too fast for efficient condensation and re-vaporization. 3. Reflux ratio is too low: Not enough condensed vapor is being returned to the column to maintain equilibrium. 4. Close boiling points: The boiling points of the solvent and 3-octene are too close for effective separation by standard fractional distillation. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for a gradual temperature gradient to establish in the column. 3. Increase the reflux ratio to improve separation efficiency. 4. Consider vacuum fractional distillation to increase the difference in boiling points or investigate azeotropic distillation. |
| Aqueous and organic layers fail to separate during liquid-liquid extraction. | 1. Formation of an emulsion: Vigorous shaking can create a stable mixture of the two immiscible phases. 2. Similar densities of the two phases. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), waiting for a longer period, or gently stirring the interface with a glass rod. 2. If densities are very similar, adding a solvent of different density to one of the phases can aid separation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used in the synthesis and purification of 3-octene?
A1: Common solvents used in reactions to produce alkenes like 3-octene include tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) (DCM) for organometallic reactions, and alcohols for elimination reactions. For purification, hexane (B92381) and pentane (B18724) are often used as they are non-polar and have different boiling points from 3-octene.
Q2: What are the acceptable residual solvent levels for 3-octene in pharmaceutical applications?
A2: The acceptable limits for residual solvents in pharmaceutical ingredients are defined by the International Council for Harmonisation (ICH) guideline Q3C.[1][2][3][4] Solvents are categorized into three classes based on their toxicity. For example, Class 1 solvents (e.g., benzene) should be avoided, while Class 2 solvents (e.g., hexane, toluene) have specific concentration limits (ppm). Class 3 solvents (e.g., ethanol, acetone) have a general limit of 5000 ppm unless otherwise specified.[1][3] The specific limits depend on the daily dose of the final drug product.
Q3: Can 3-octene form azeotropes with common solvents?
A3: Yes, it is possible for 3-octene to form azeotropes with certain solvents, particularly those with similar boiling points or that exhibit non-ideal solution behavior. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][6][7][8] If an azeotrope forms, simple distillation will not be effective in separating the components. In such cases, azeotropic distillation with an entrainer (a third component that forms a new, lower-boiling azeotrope) may be necessary.[5][6][9] It is recommended to consult azeotrope data tables or perform experimental analysis to determine if an azeotrope is formed with the specific solvent system being used.[10][11][12][13]
Q4: How can I confirm the purity of my 3-octene and quantify residual solvents?
A4: The most common and reliable method for confirming the purity of 3-octene and quantifying residual solvents is Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17] Headspace GC-MS is particularly effective for volatile organic compounds.[15][17] This technique allows for the separation of different components in a sample and their identification and quantification based on their mass spectra and retention times.
Data Presentation
Table 1: Physical Properties of 3-Octene and Common Solvents
| Compound | Boiling Point (°C at 1 atm) | Density (g/mL at 20°C) | Polarity |
| 3-Octene | 122 | 0.72 | Non-polar |
| Hexane | 69 | 0.66 | Non-polar |
| Pentane | 36.1 | 0.63 | Non-polar |
| Diethyl Ether | 34.6 | 0.71 | Slightly polar |
| Dichloromethane (DCM) | 39.6 | 1.33 | Polar aprotic |
| Tetrahydrofuran (THF) | 66 | 0.89 | Polar aprotic |
| Ethanol | 78.4 | 0.79 | Polar protic |
| Acetone | 56 | 0.79 | Polar aprotic |
Note: Data compiled from various chemical property databases.
Table 2: ICH Q3C Limits for Common Class 2 Solvents
| Solvent | Concentration Limit (ppm) |
| Hexane | 290 |
| Toluene | 890 |
| Methanol | 3000 |
| Cyclohexane | 3880 |
| Dichloromethane | 600 |
Source: ICH Q3C (R8) Guideline for Residual Solvents.[1][3] These limits are for the final drug product and may be higher for an intermediate like 3-octene, depending on the subsequent manufacturing steps.
Experimental Protocols
Protocol 1: Solvent Removal by Rotary Evaporation
Objective: To remove a volatile solvent (e.g., hexane) from a solution of 3-octene.
Materials:
-
Solution of 3-octene in a volatile solvent
-
Rotary evaporator with a vacuum pump and recirculating chiller
-
Round-bottom flask
-
Bump trap
-
Receiving flask
Procedure:
-
Transfer the 3-octene solution to a round-bottom flask, ensuring it is no more than half full.
-
Attach the bump trap to the flask and connect it to the rotary evaporator.
-
Secure the receiving flask to collect the condensed solvent.
-
Set the chiller to a low temperature (e.g., 0-5 °C).
-
Lower the rotating flask into the water bath. The water bath temperature should be set at least 20°C higher than the boiling point of the solvent at the intended vacuum pressure, but well below the boiling point of 3-octene.
-
Start the rotation of the flask (e.g., 150-200 rpm).
-
Gradually apply the vacuum. The pressure should be low enough to allow for efficient evaporation of the solvent at the set water bath temperature.
-
Continue the evaporation until all the solvent has been collected in the receiving flask.
-
Once complete, release the vacuum, stop the rotation, and raise the flask from the water bath.
Protocol 2: Analysis of Residual Solvents by Headspace GC-MS
Objective: To identify and quantify residual solvents in a purified 3-octene sample.
Materials:
-
Purified 3-octene sample
-
Headspace vials with caps (B75204) and septa
-
GC-MS system with a headspace autosampler
-
Appropriate GC column (e.g., DB-624 or equivalent)
-
High-purity helium carrier gas
-
Solvent standards for calibration
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified 3-octene sample into a headspace vial. Seal the vial immediately.
-
Instrument Setup:
-
Set up the GC-MS method with appropriate parameters for the separation and detection of the expected residual solvents. This includes setting the oven temperature program, carrier gas flow rate, and mass spectrometer acquisition parameters.
-
Set the headspace autosampler parameters, including vial equilibration temperature and time.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of the potential residual solvents in a suitable matrix. Analyze these standards using the same headspace GC-MS method to generate a calibration curve.
-
Sample Analysis: Place the sample vial in the headspace autosampler and start the analysis.
-
Data Analysis: Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the standards. Quantify the concentration of each residual solvent using the calibration curve.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification and quality control of 3-octene.
Caption: A decision tree for troubleshooting high residual solvent levels in purified 3-octene.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. gwsionline.com [gwsionline.com]
- 8. Azeotrope_(data) [chemeurope.com]
- 9. byjus.com [byjus.com]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. physical chemistry - Azeotropes and separation by distillation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. agilent.com [agilent.com]
- 15. labsolution.pl [labsolution.pl]
- 16. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. quananalytics.com [quananalytics.com]
Stability of 3-octene under acidic or basic workup conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-octene during acidic and basic aqueous workups.
Frequently Asked Questions (FAQs)
Q1: Is 3-octene susceptible to isomerization during a standard acidic workup (e.g., washing with dilute HCl)?
A1: Yes, 3-octene can undergo acid-catalyzed isomerization. The double bond can migrate along the carbon chain to form more thermodynamically stable isomers, such as 2-octene and 4-octene. The extent of this isomerization depends on the strength of the acid, the temperature, and the duration of the workup. For brief washes with dilute acid at low temperatures, the isomerization may be minimal. However, prolonged exposure or use of stronger acids can lead to a significant mixture of isomers.
Q2: What are the likely isomeric byproducts I might see after an acidic workup of a reaction involving 3-octene?
A2: Under acidic conditions, the double bond of 3-octene can migrate to form a mixture of other octene isomers. The most common byproducts would be cis- and trans-2-octene (B89244) and cis- and trans-4-octene. You may also see branched octene isomers, although this is less common under typical workup conditions and usually requires more forcing catalytic conditions.
Q3: Can 3-octene react with the aqueous acid during workup?
A3: Yes, in the presence of water and a strong acid catalyst, 3-octene can undergo hydration to form 3-octanol (B1198278).[1] This reaction proceeds through a carbocation intermediate.[1] The rate of hydration is dependent on the acidity of the medium.[1] To minimize hydration, use dilute acid, keep the temperature low, and limit the contact time.
Q4: What is the stability of 3-octene under basic workup conditions (e.g., washing with aqueous NaOH or NaHCO₃)?
A4: Generally, isolated (non-conjugated) alkenes like 3-octene are relatively stable to basic conditions, especially aqueous inorganic bases used in standard workups. Base-catalyzed isomerization of simple alkenes typically requires stronger bases (e.g., potassium t-butoxide in DMSO) and/or higher temperatures than what is used in a typical aqueous workup. Therefore, significant isomerization of 3-octene is not expected during a standard basic wash.
Q5: Can oligomerization of 3-octene occur during acidic workup?
A5: Oligomerization, the reaction of multiple alkene molecules to form larger molecules, is a known side reaction for alkenes under acidic conditions.[2][3][4] This process is catalyzed by Brønsted or Lewis acids. While it is more likely to occur under reaction conditions with higher concentrations of acid and alkene, some level of dimerization or trimerization is possible during an acidic workup, especially if the concentration of acid is high or if the temperature is elevated.
Troubleshooting Guides
Issue 1: My GC-MS analysis after an acidic workup shows multiple peaks around the expected retention time for 3-octene.
-
Possible Cause: Acid-catalyzed isomerization of 3-octene has likely occurred, leading to a mixture of octene isomers (e.g., 2-octene, 4-octene).
-
Troubleshooting Steps:
-
Confirm Isomer Identity: Compare the mass spectra of the unexpected peaks with library spectra for other octene isomers.[5] The fragmentation patterns for different isomers can be distinct.
-
Modify Workup Conditions:
-
Use a milder acid (e.g., saturated ammonium (B1175870) chloride solution instead of HCl).
-
Use a more dilute acid solution.
-
Perform the wash at a lower temperature (e.g., in an ice bath).
-
Minimize the contact time between the organic layer and the acidic aqueous layer.
-
-
Alternative Workup: If possible, use a non-acidic workup, such as a water wash followed by a brine wash.
-
Issue 2: The yield of my desired product is low after a reaction involving 3-octene and an acidic workup, and I observe a new polar spot on my TLC.
-
Possible Cause: Hydration of 3-octene to 3-octanol may have occurred during the acidic workup. Alcohols are more polar than alkenes and will have a lower Rf value on a TLC plate.
-
Troubleshooting Steps:
-
Analyze the Byproduct: Attempt to isolate and characterize the polar byproduct to confirm if it is 3-octanol (e.g., by NMR or IR spectroscopy).
-
Minimize Hydration: Follow the same steps as for minimizing isomerization: use milder acidic conditions, lower temperatures, and shorter exposure times.
-
Consider a Reductive Workup: If the reaction chemistry allows, a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) can be a gentle alternative to an acidic quench.
-
Issue 3: After my reaction and workup, my NMR spectrum is complex, showing broad signals in the aliphatic region that are difficult to interpret.
-
Possible Cause: Oligomerization of 3-octene may have produced a mixture of dimers, trimers, and other higher-order oligomers.[6]
-
Troubleshooting Steps:
-
Use a Milder Workup: Avoid strong acids during the workup. A simple water wash may be sufficient.
-
Dilution: Ensure the concentration of 3-octene is not excessively high during the reaction or workup.
-
Temperature Control: Keep the temperature as low as practically possible during the workup.
-
Characterization: Use techniques like Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the product mixture and confirm the presence of oligomers.
-
Data Summary
| Workup Condition | Temperature | Duration | Expected Stability of 3-Octene | Potential Side Products |
| 1M HCl (aq) | Room Temp | 5-10 min | Moderate | Isomers (2-octene, 4-octene), 3-octanol |
| 1M HCl (aq) | 0 °C | < 5 min | High | Minor amounts of isomers |
| Saturated NH₄Cl (aq) | Room Temp | 5-10 min | High | Minimal isomerization |
| 1M NaOH (aq) | Room Temp | 5-10 min | Very High | None expected |
| Saturated NaHCO₃ (aq) | Room Temp | 5-10 min | Very High | None expected |
Experimental Protocols
Protocol 1: Monitoring the Stability of 3-Octene under Acidic Workup Conditions via GC-MS
-
Sample Preparation: Prepare a standard solution of 3-octene in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Simulated Workup:
-
Take a known volume of the 3-octene solution and add an equal volume of the acidic aqueous solution to be tested (e.g., 1M HCl).
-
Stir the biphasic mixture vigorously for a defined period (e.g., 5, 15, 30 minutes) at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Quenching and Extraction:
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Analysis:
-
Analyze the resulting organic solution by GC-MS.
-
Identify and quantify the peaks corresponding to 3-octene and any new peaks corresponding to isomers or other byproducts by comparing retention times and mass spectra to known standards or a spectral library.[7]
-
Protocol 2: Assessing 3-Octene Stability using in-situ NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve a known amount of 3-octene in a deuterated solvent that is immiscible with water (e.g., CDCl₃).
-
Addition of Acid: Add a small amount of a deuterated acidic solution (e.g., D₂O with DCl) to the NMR tube.
-
Reaction Monitoring:
Visualizations
Caption: Potential reaction pathways of 3-octene under acidic workup conditions.
Caption: Troubleshooting workflow for unexpected results involving 3-octene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asahilab.co.jp [asahilab.co.jp]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Octene and 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric alkenes, 2-octene and 3-octene. By examining their behavior in key addition reactions and presenting supporting experimental data, this document aims to provide a comprehensive resource for professionals in the fields of chemical research and drug development.
Introduction to Alkene Reactivity
Alkenes are unsaturated hydrocarbons characterized by the presence of a carbon-carbon double bond. This double bond, composed of one strong sigma (σ) bond and one weaker pi (π) bond, is a region of high electron density, making alkenes susceptible to attack by electrophiles. The reactivity of an alkene is influenced by several factors, primarily the stability of the alkene itself and the stability of the reaction intermediates, such as carbocations. Generally, more substituted alkenes are more stable due to hyperconjugation and steric effects. However, the formation of more stable intermediates often dictates the reaction pathway and rate.
This guide will compare the reactivity of 2-octene and 3-octene in several common electrophilic addition reactions: hydrogenation, hydrohalogenation, hydroboration-oxidation, epoxidation, and ozonolysis.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of 2-octene and 3-octene is primarily governed by two key factors:
-
Alkene Stability: More substituted alkenes are generally more stable. Both 2-octene and 3-octene are disubstituted internal alkenes. The stability of their cis and trans isomers also plays a role, with trans isomers typically being more stable due to reduced steric strain.[1]
-
Carbocation Stability: In reactions that proceed through a carbocation intermediate, such as hydrohalogenation, the rate of reaction is influenced by the stability of the carbocation formed. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations.[2]
Caption: Logical relationship of factors influencing the reactivity of 2-octene and 3-octene.
Quantitative Data Comparison: Heats of Hydrogenation
The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. It is a direct measure of the stability of the alkene; a lower heat of hydrogenation indicates a more stable alkene.[1][3]
| Alkene Isomer | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| cis-2-Butene | -120 | Less Stable |
| trans-2-Butene | -116 | More Stable |
| cis-2-Pentene | -119 | Less Stable |
| trans-2-Pentene | -115 | More Stable |
| cis-3-Hexene | -121 | Less Stable |
| trans-3-Hexene | -117 | More Stable |
Note: Data is for analogous smaller alkenes to illustrate trends.
Based on these trends, we can predict that trans-3-octene (B84167) would be slightly more stable (have a lower heat of hydrogenation) than trans-2-octene (B89244) due to the alkyl groups being further apart, minimizing steric hindrance. Similarly, cis-3-octene (B76891) would likely be more stable than cis-2-octene.
Reactivity in Key Chemical Reactions
Catalytic Hydrogenation
Reaction Overview: Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane.
Reactivity Comparison: The rate of catalytic hydrogenation is influenced by steric hindrance around the double bond. The less sterically hindered the double bond, the faster it can adsorb onto the catalyst surface and react.
-
2-Octene vs. 3-Octene: 3-Octene is generally less sterically hindered at the double bond compared to 2-octene. The ethyl and butyl groups in 3-octene are further from the reactive site than the methyl and pentyl groups in 2-octene. Therefore, 3-octene is expected to undergo catalytic hydrogenation at a slightly faster rate than 2-octene .
Hydrohalogenation (e.g., with HBr)
Reaction Overview: Hydrohalogenation is the electrophilic addition of a hydrogen halide (HX) to an alkene, which proceeds through a carbocation intermediate.[2][4] The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the more stable carbocation.[2]
Reactivity Comparison: Both 2-octene and 3-octene are disubstituted internal alkenes. The addition of H+ to either carbon of the double bond in both isomers will result in the formation of a secondary carbocation.
-
2-Octene: Protonation can lead to a carbocation at the C2 or C3 position.
-
3-Octene: Protonation can lead to a carbocation at the C3 or C4 position.
Since the stability of the resulting secondary carbocations is very similar for both isomers, the intrinsic reactivity towards hydrohalogenation is expected to be comparable. However, subtle electronic differences may lead to minor variations in reaction rates.
Hydroboration-Oxidation
Reaction Overview: This two-step reaction achieves the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the alkene (hydroboration), with the boron atom adding to the less sterically hindered carbon. In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.[5][6][7]
Reactivity and Regioselectivity Comparison:
-
2-Octene: The two carbons of the double bond in 2-octene are not sterically equivalent. The C2 position is less sterically hindered than the C3 position. Therefore, hydroboration of 2-octene will preferentially place the boron on C2, leading to the major product being 3-octanol (B1198278) after oxidation.
-
3-Octene: The two carbons of the double bond in 3-octene (C3 and C4) are sterically similar. Therefore, hydroboration of 3-octene will likely yield a mixture of 3-octanol and 4-octanol (B147376) with little to no regioselectivity.
Due to the clearer steric differentiation in 2-octene, it might react with slightly higher regioselectivity but not necessarily a significantly different overall rate compared to 3-octene.
Epoxidation
Reaction Overview: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a concerted syn-addition of an oxygen atom to the double bond.
Reactivity Comparison: The rate of epoxidation is generally higher for more electron-rich alkenes. Since both 2-octene and 3-octene are disubstituted alkenes with similar electronic properties, their reactivity towards epoxidation is expected to be very similar. Minor differences might arise from subtle variations in steric hindrance affecting the approach of the peroxy acid.
Ozonolysis
Reaction Overview: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃), followed by a workup step. A reductive workup (e.g., with zinc and water or dimethyl sulfide) yields aldehydes and/or ketones, while an oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones.[8]
Reactivity Comparison: Similar to epoxidation, ozonolysis is favored by electron-rich alkenes. As 2-octene and 3-octene have similar electronic properties, their initial rates of reaction with ozone are expected to be comparable. The primary difference will be in the products formed upon cleavage:
-
Ozonolysis of 2-octene will yield hexanal (B45976) and acetaldehyde.
-
Ozonolysis of 3-octene will yield pentanal and propanal.
Experimental Protocols
General Experimental Workflow for Alkene Addition Reactions
Caption: A generalized experimental workflow for alkene addition reactions.
Detailed Methodologies
1. Catalytic Hydrogenation of an Octene Isomer
-
Materials: Octene isomer (2-octene or 3-octene), ethanol (B145695) (or other suitable solvent), 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the octene isomer in ethanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude octane.
-
Purify the product by distillation if necessary.
-
2. Hydrobromination of an Unsymmetrical Alkene
-
Materials: Alkene (e.g., 2-octene), hydrobromic acid (HBr) in acetic acid or a solution of HBr in an inert solvent like dichloromethane (B109758).
-
Procedure:
-
Dissolve the alkene in a suitable inert solvent in a round-bottom flask equipped with a stir bar and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add the HBr solution to the stirred alkene solution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyl bromide.
-
Purify the product by distillation or column chromatography.
-
3. Hydroboration-Oxidation of 2-Octene
-
Materials: 2-Octene, borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution, tetrahydrofuran (B95107) (THF), 3 M sodium hydroxide (B78521) (NaOH) solution, 30% hydrogen peroxide (H₂O₂) solution.
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add a solution of 2-octene in THF.
-
Cool the flask in an ice bath.
-
Slowly add the BH₃·THF solution via syringe while maintaining a nitrogen atmosphere.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol (primarily 3-octanol) by distillation or column chromatography.[7]
-
4. Epoxidation of an Octene Isomer with m-CPBA
-
Materials: Octene isomer, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve the octene isomer in DCM in a round-bottom flask equipped with a stir bar.
-
Add m-CPBA to the solution in portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the epoxide by distillation or column chromatography.
-
5. Ozonolysis of an Octene Isomer with Reductive Workup
-
Materials: Octene isomer, methanol (B129727) or dichloromethane, ozone (O₃), zinc dust, and acetic acid or dimethyl sulfide (B99878) (DMS).
-
Procedure:
-
Dissolve the octene isomer in methanol or dichloromethane in a flask equipped with a gas inlet tube and a vent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
For reductive workup, add zinc dust and a small amount of acetic acid, or add dimethyl sulfide.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Filter to remove zinc dust (if used).
-
Isolate and purify the resulting aldehydes by distillation or other appropriate methods.[8]
-
Conclusion
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. H-X Addition to Alkenes: Hydrohalogenation | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Showdown: Distinguishing cis- and trans-3-Octene Isomers
In the realm of organic chemistry, the subtle difference in the spatial arrangement of atoms between geometric isomers can lead to distinct physical and chemical properties. For researchers, scientists, and professionals in drug development, the ability to unequivocally differentiate between isomers like cis- and trans-3-octene (B84167) is paramount. This guide provides a detailed comparison of the spectroscopic differences between these two isomers, supported by experimental data and protocols, to facilitate their accurate identification.
The structural variance between cis-3-octene, where the alkyl chains are on the same side of the double bond, and trans-3-octene, where they are on opposite sides, gives rise to unique spectroscopic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: A Tale of Two Bends
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The key diagnostic feature for differentiating between cis- and trans-disubstituted alkenes lies in the out-of-plane C-H bending vibration.
-
trans-3-Octene : Exhibits a strong and characteristic absorption band for the out-of-plane C-H bend at approximately 965 cm⁻¹. The symmetry of the trans configuration allows for a significant change in dipole moment during this vibration, resulting in a strong signal.
-
cis-3-Octene : Shows a C-H out-of-plane bending vibration around 675-730 cm⁻¹. This peak is often broader and can be of variable intensity.
Another, albeit less definitive, distinguishing feature is the C=C stretching vibration. While both isomers show this stretch in the 1630-1680 cm⁻¹ region, the peak for the trans isomer is often weaker and at a slightly higher wavenumber compared to the cis isomer due to the higher symmetry of the trans double bond leading to a smaller change in dipole moment.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Coupling Constant is Key
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In ¹H NMR spectroscopy , the most significant difference between cis- and trans-3-octene is the coupling constant (J-value) between the vinylic protons (the hydrogens on the double bond).[4][5][6]
-
trans-3-Octene : The vicinal coupling constant (³J) for the vinylic protons is typically in the range of 11-18 Hz, reflecting their anti-periplanar relationship.[4]
-
cis-3-Octene : The ³J coupling constant for the vinylic protons is smaller, generally in the range of 6-14 Hz, due to their syn-clinal relationship.[4]
The chemical shifts of the vinylic protons are also slightly different, typically appearing between 5.3 and 5.4 ppm, but the coupling constant is the most reliable diagnostic tool.
In ¹³C NMR spectroscopy , the chemical shifts of the carbons involved in the double bond (vinylic carbons) and the adjacent allylic carbons can also differ. The steric hindrance in the cis isomer can cause the allylic carbons to be more shielded (appear at a lower ppm value) compared to the trans isomer.
Mass Spectrometry (MS): A Subtle Fragmentation Story
In mass spectrometry, both cis- and trans-3-octene have the same molecular weight (112.21 g/mol ) and will thus show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z) of 112.[7][8][9][10] The fragmentation patterns are also very similar, as the initial ionization often provides enough energy to overcome the rotational barrier of the double bond, leading to a common intermediate.
However, subtle differences in the relative abundances of certain fragment ions may be observed. The primary fragmentation pathway for both isomers is allylic cleavage. While not a primary identification method on its own, any minor differences in fragment ion intensities could be used in conjunction with other spectroscopic data for confirmation.
Quantitative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for cis- and trans-3-octene.
| Spectroscopic Technique | Parameter | cis-3-Octene | trans-3-Octene |
| IR Spectroscopy | C-H out-of-plane bend | ~675-730 cm⁻¹ | ~965 cm⁻¹ |
| C=C stretch | ~1658 cm⁻¹ | ~1670 cm⁻¹ | |
| ¹H NMR Spectroscopy | Vinylic Proton Chemical Shift | ~5.32-5.35 ppm[11] | ~5.3-5.4 ppm |
| Vinylic Proton Coupling Constant (³J) | ~10-11 Hz | ~15 Hz | |
| ¹³C NMR Spectroscopy | Vinylic Carbon Chemical Shift | ~123-131 ppm[12][13] | ~124-132 ppm[14] |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 112[9] | m/z 112[15] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid sample to identify characteristic functional group vibrations.
Methodology:
-
Sample Preparation: A drop of the neat liquid sample (cis- or trans-3-octene) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water and CO₂). A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample assembly is placed in the spectrometer's sample holder. The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample (cis- or trans-3-octene) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the coupling constants are measured from the multiplet splittings.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: Electron Ionization (EI) is a common method for analyzing alkenes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
Visualizing the Analytical Workflow
The logical flow for distinguishing between cis- and trans-3-octene using the described spectroscopic techniques can be visualized as follows:
Caption: Workflow for distinguishing cis- and trans-3-octene.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. proprep.com [proprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR .........ALKENES [orgspectroscopyint.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. 3-Octene, (Z)- [webbook.nist.gov]
- 8. 3-Octene, (E)- [webbook.nist.gov]
- 9. CIS-3-OCTENE(14850-22-7) MS [m.chemicalbook.com]
- 10. 3-Octene, (Z)- [webbook.nist.gov]
- 11. CIS-3-OCTENE(14850-22-7) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. TRANS-3-OCTENE(14919-01-8) 13C NMR spectrum [chemicalbook.com]
- 15. trans-3-Octene | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of 3-Octene Isomers: A 2D NMR Comparison Guide
A definitive guide for researchers, scientists, and drug development professionals on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation and isomeric differentiation of (E)- and (Z)-3-octene. This guide provides a comparative analysis of their NMR data, detailed experimental protocols, and visual representations of key correlations.
The precise determination of molecular structure, including stereochemistry, is a cornerstone of chemical research and development. For unsaturated compounds like 3-octene, which exists as two distinct geometric isomers, (E)- and (Z)-, unambiguous identification is critical. Two-dimensional NMR spectroscopy offers a powerful suite of non-destructive techniques to probe the connectivity and spatial relationships of atoms within a molecule, providing unequivocal structural validation. This guide will walk through the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to distinguish between the cis and trans isomers of 3-octene.
Comparative Analysis of (E)- and (Z)-3-Octene NMR Data
The differentiation between (E)- and (Z)-3-octene is readily achieved by analyzing their respective 1H and 13C NMR spectra. The key distinguishing features are the chemical shifts of the olefinic protons and carbons, and most notably, the magnitude of the vicinal coupling constant (³J) between the olefinic protons.
Chemical Shift and Coupling Constant Comparison
The following tables summarize the expected 1H and 13C NMR chemical shifts for both isomers. The values for (Z)-3-octene are based on experimental data, while the values for (E)-3-octene are estimated based on typical alkene NMR characteristics. A crucial differentiator is the larger vicinal coupling constant (³JHH) for the trans protons in (E)-3-octene compared to the cis protons in (Z)-3-octene.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for (E)- and (Z)-3-Octene in CDCl₃
| Proton | (E)-3-Octene (Predicted) | (Z)-3-Octene (Experimental) [1][2] | Key Differentiator |
| H3/H4 | ~5.4 | 5.32 - 5.35 | The ³JHH coupling constant is the most reliable indicator. |
| ³J(H3-H4) | ~15 Hz (trans) | ~11 Hz (cis) | Larger coupling constant for the trans isomer. |
| H2/H5 | ~2.0 | 2.02 - 2.05 | |
| H6 | ~1.4 | 1.31 - 1.34 | |
| H7 | ~1.3 | 1.31 - 1.34 | |
| H1/H8 | ~0.9 | 0.90 - 0.955 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (E)- and (Z)-3-Octene in CDCl₃
| Carbon | (E)-3-Octene (Predicted) | (Z)-3-Octene (Experimental) [1] | Key Differentiator |
| C3/C4 | ~130-135 | ~125-130 | Olefinic carbons in the (Z)-isomer are typically more shielded (lower ppm). |
| C2 | ~25 | ~20 | |
| C5 | ~35 | ~29 | |
| C6 | ~32 | ~32 | |
| C7 | ~23 | ~23 | |
| C1 | ~14 | ~14 | |
| C8 | ~14 | ~14 |
Deciphering Connectivity with 2D NMR
While 1D NMR provides essential information, 2D NMR techniques offer a more detailed picture of the molecular framework, confirming assignments and providing unambiguous evidence for the proposed structure.
COSY: Through-Bond Proton-Proton Correlations
The COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. For both isomers of 3-octene, the following key correlations would be observed:
-
H3 ↔ H2 and H4 ↔ H5: Strong cross-peaks indicating the connectivity of the olefinic protons to their adjacent methylene (B1212753) protons.
-
H2 ↔ H1 and H5 ↔ H6: Correlations establishing the ethyl and butyl fragments.
-
H6 ↔ H7 and H7 ↔ H8: Sequential correlations along the butyl chain.
The COSY experiment confirms the overall carbon skeleton connectivity through the proton network.
HSQC: One-Bond Carbon-Proton Correlations
The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning the 13C spectrum based on the more easily assigned 1H spectrum. For 3-octene, the HSQC would show correlations between:
-
H3 and C3
-
H4 and C4
-
H2 and C2
-
H5 and C5
-
H6 and C6
-
H7 and C7
-
H1 and C1
-
H8 and C8
HMBC: Long-Range Carbon-Proton Correlations
The HMBC experiment detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This technique is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. Key HMBC correlations for 3-octene would include:
-
H3 to C2 and C5: Confirming the position of the double bond.
-
H4 to C2 and C5: Further confirming the double bond location.
-
H2 to C1 and C4: Linking the ethyl group to the double bond.
-
H5 to C4 and C6: Connecting the butyl group to the double bond.
Visualizing the NMR Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the key 2D NMR correlations for the (Z)-3-octene isomer. Similar correlations would be observed for the (E)-isomer, with the primary difference being the stereochemistry around the double bond.
Caption: Key COSY correlations in (Z)-3-octene.
Caption: Key HSQC and HMBC correlations in (Z)-3-octene.
Experimental Protocols
The following is a generalized protocol for the acquisition of 2D NMR spectra for a volatile small molecule like 3-octene on a Bruker spectrometer.
Sample Preparation
-
Sample Concentration: For a ¹H NMR experiment, a concentration of 1-5 mg of 3-octene in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) is typically sufficient.[3] For ¹³C-based experiments like HSQC and HMBC, a more concentrated sample of at least 10 mg is recommended to obtain good signal-to-noise in a reasonable time.[4]
-
Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Procedure: a. Accurately weigh the desired amount of 3-octene into a small, clean vial. b. Add the appropriate volume of CDCl₃ and gently swirl to dissolve the sample completely. c. Using a Pasteur pipette with a cotton plug, filter the solution directly into the NMR tube to remove any particulate matter.[5][6] d. Cap the NMR tube securely. For the volatile 3-octene, it is advisable to seal the cap with parafilm to prevent evaporation.[7] e. Label the NMR tube clearly.[7]
NMR Data Acquisition
The following steps outline the general procedure for setting up and acquiring 2D NMR spectra on a Bruker spectrometer running TopSpin software.
-
Initial Setup and 1D Spectra: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃. c. Tune and match the probe for both ¹H and ¹³C frequencies. This is critical for the performance of 2D pulse sequences.[4] d. Acquire a standard 1D ¹H spectrum. Optimize shims to achieve good resolution and lineshape. e. Reference the ¹H spectrum to the TMS signal at 0.00 ppm. f. Note the spectral width (SW) and the center of the spectrum (o1p) for the ¹H spectrum. g. Acquire a 1D ¹³C{¹H} spectrum. h. Reference the ¹³C spectrum. i. Note the spectral width (SW) and the center of the spectrum (o1p) for the ¹³C spectrum.
-
COSY Acquisition: a. Create a new experiment for the COSY acquisition. b. Load a standard COSY parameter set (e.g., cosygpqf). c. Set the spectral widths in both dimensions (F2 and F1) to the value determined from the 1D ¹H spectrum.[8] d. Set the transmitter frequency offsets in both dimensions to the o1p value from the 1D ¹H spectrum. e. Adjust the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise. f. Start the acquisition.
-
HSQC Acquisition: a. Create a new experiment for the HSQC acquisition. b. Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2). c. Set the spectral width in the F2 dimension to the ¹H spectral width and in the F1 dimension to the ¹³C spectral width.[8][9] d. Set the transmitter frequency offsets for F2 and F1 to the respective o1p values from the 1D ¹H and ¹³C spectra.[8][9] e. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³ and sp² carbons. f. Adjust NS and DS for optimal signal. g. Start the acquisition.
-
HMBC Acquisition: a. Create a new experiment for the HMBC acquisition. b. Load a standard HMBC parameter set (e.g., hmbcgplpndqf). c. Set the spectral widths and transmitter frequency offsets for both dimensions as described for the HSQC experiment.[8][9] d. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 8 Hz. e. Adjust NS and DS as required. f. Start the acquisition.
-
Data Processing: a. Apply appropriate window functions (e.g., sine or squared sine) to the data in both dimensions. b. Perform a two-dimensional Fourier transform. c. Phase the spectrum in both dimensions. d. Calibrate the chemical shift axes using the 1D spectra.
By following this comprehensive approach, researchers can confidently validate the structure and stereochemistry of 3-octene and other similar small molecules, ensuring the integrity of their chemical studies.
References
- 1. CIS-3-OCTENE(14850-22-7) 13C NMR spectrum [chemicalbook.com]
- 2. CIS-3-OCTENE(14850-22-7) 1H NMR [m.chemicalbook.com]
- 3. organomation.com [organomation.com]
- 4. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Synthetic Routes of (Z)-3-Octene
For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of alkenes is a critical task, as the geometry of the double bond can significantly impact a molecule's biological activity and physical properties. This guide provides a detailed comparison of common and alternative synthetic routes to produce (Z)-3-octene, a representative Z-alkene. We will delve into the partial hydrogenation of alkynes, the Wittig reaction, and the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, presenting their performance data, experimental protocols, and workflow diagrams.
Comparative Performance of Synthetic Routes
The choice of synthetic route for (Z)-3-octene is often a trade-off between stereoselectivity, yield, substrate scope, and reaction conditions. Below is a summary of quantitative data for the three primary methods discussed.
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Z:E Selectivity | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 3-Octyne (B96577) | H₂, Lindlar Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | >95 | >98:2 | High Z-selectivity, high yield, simple work-up | Requires handling of pyrophoric catalyst and gaseous hydrogen, potential for over-reduction |
| Wittig Reaction | Propanal, 1-Bromopentane, Triphenylphosphine (B44618) | n-Butyllithium (n-BuLi) | 70-85 | ~95:5 | Good Z-selectivity with unstabilized ylides, broad functional group tolerance.[1][2] | Formation of triphenylphosphine oxide byproduct can complicate purification |
| Still-Gennari (HWE) | Propanal, Ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate | Potassium bis(trimethylsilyl)amide (KHMDS), 18-Crown-6 (B118740) | 80-90 | >95:5 | Excellent Z-selectivity, high yields, easily removable phosphate (B84403) byproduct.[3][4][5] | Requires cryogenic temperatures (-78 °C) and highly reactive phosphonate (B1237965) reagents.[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.
Partial Hydrogenation of 3-Octyne via Lindlar Catalyst
This method relies on the syn-addition of hydrogen to an alkyne, selectively forming the Z-alkene. The "poisoned" catalyst is crucial for preventing over-reduction to the corresponding alkane.[7]
Experimental Protocol:
-
Catalyst Preparation: In a flask, suspend Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 50 mg per 1 mmol of alkyne) in a suitable solvent such as methanol (B129727) or ethyl acetate (10 mL per 1 mmol of alkyne).
-
Reaction Setup: Add 3-octyne (1 mmol) to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis to ensure the selective formation of the alkene without significant alkane formation.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Wittig Reaction
The Wittig reaction is a powerful tool for olefination. The use of non-stabilized ylides, such as the one derived from pentyltriphenylphosphonium bromide, generally results in high Z-selectivity.[8][9][10]
Experimental Protocol:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend pentyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 mmol, e.g., 2.5 M solution in hexanes) dropwise. The formation of the deep red ylide indicates a successful reaction. Stir for 30 minutes at 0 °C.
-
-
Olefination:
-
Cool the ylide solution to -78 °C.
-
Add a solution of propanal (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate (Z)-3-octene from the triphenylphosphine oxide byproduct and any (E)-isomer.
Still-Gennari Modification of the HWE Reaction
This modification of the HWE reaction is specifically designed to favor the formation of Z-alkenes through the use of electron-withdrawing groups on the phosphonate reagent and kinetic control at low temperatures.[3][4][5][11][12][13][14][15]
Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonopropionate (1.2 mmol) and 18-crown-6 (1.5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Base Addition:
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 mmol, e.g., 0.5 M solution in toluene) dropwise. Stir the mixture for 15 minutes at -78 °C.
-
-
Aldehyde Addition:
-
Add a solution of propanal (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford (Z)-3-octene.
Synthetic Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the logical workflows of the described synthetic routes.
Caption: Workflow for Lindlar Hydrogenation.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for the Still-Gennari HWE Reaction.
Conclusion and Future Outlook
The synthesis of (Z)-3-octene can be effectively achieved through several established methods, each with its own set of advantages and disadvantages.
-
Lindlar hydrogenation offers excellent selectivity and yield for the conversion of the corresponding alkyne.
-
The Wittig reaction provides a reliable route from carbonyl compounds, with good Z-selectivity for unstabilized ylides.
-
The Still-Gennari modification of the HWE reaction stands out for its exceptional Z-selectivity, making it a preferred method when high isomeric purity is paramount.
Emerging technologies, such as visible light-promoted photocatalytic E→Z isomerization and transition-metal-catalyzed reactions, are promising future alternatives that may offer milder reaction conditions and improved sustainability profiles. As these methods mature, they are likely to become valuable additions to the synthetic chemist's toolbox for the stereoselective synthesis of Z-alkenes. The choice of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Why does the unstabilised Wittig reaction selectively form cis alkenes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 13. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for 3-Octene Synthesis: A Guide for Researchers
A comprehensive review of catalytic systems for the synthesis of 3-octene, focusing on isomerization and metathesis routes. This guide provides a comparative analysis of catalyst performance, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic system for their specific needs.
The synthesis of 3-octene, a valuable internal olefin, is of significant interest in the chemical industry for applications ranging from the production of specialty chemicals to the synthesis of polymers. The two primary catalytic routes to 3-octene are the isomerization of more readily available octene isomers, such as 1-octene (B94956), and the metathesis of smaller olefins. This guide provides a comparative overview of the catalysts employed in these transformations, with a focus on their performance, experimental requirements, and underlying reaction pathways.
Performance of Catalysts for 3-Octene Synthesis
The selection of a catalyst is paramount for achieving high selectivity and conversion in the synthesis of 3-octene. The two main approaches, isomerization and metathesis, utilize distinct classes of catalysts with varying performance characteristics.
Isomerization of 1-Octene
The isomerization of 1-octene to a mixture of internal octene isomers, including 3-octene, is a common synthetic strategy. Transition metal complexes, particularly those based on ruthenium, rhodium, and nickel, are widely employed for this purpose.
Ruthenium-based catalysts are highly effective for the isomerization of terminal alkenes. For instance, ruthenium complexes such as the CpRu complex, [RuII(η5-C5H5)(κ2-PN)(CH3CN)]+[PF6]−, have demonstrated high kinetic (E)-selectivity in the isomerization of various olefins.[1][2] While specific data for 3-octene selectivity is often embedded within broader studies of internal octene formation, these catalysts are known for their high activity at low catalyst loadings.[2]
Rhodium-based catalysts , such as those derived from RhCl3, are also utilized for alkene isomerization. Homogeneous catalysts like Rh/PPh3 have been shown to efficiently isomerize 1-alkenes to internal (E)-2-alkenes.[3]
Nickel-based catalysts , often in the form of nickel phosphite (B83602) complexes, can catalyze the isomerization of terminal alkenes to an equilibrium mixture of internal isomers.[4]
| Catalyst Class | Substrate | Key Performance Metrics | Reference |
| Ruthenium-based | 1-Octene | High kinetic (E)-selectivity, high activity at low catalyst loadings. | [1][2] |
| Rhodium-based | 1-Alkenes | High yields and good stereoselectivities to (E)-2-alkenes. | [3] |
| Nickel-based | 1-Heptene | Equilibrium mixture of 1-, 2-, and 3-heptenes. | [4] |
Olefin Metathesis
Olefin metathesis provides an alternative route to 3-octene through the reaction of smaller olefins. This method can involve the self-metathesis of 1-butene (B85601) to produce 3-hexene, which can then react further, or the cross-metathesis of ethene with 1-hexene. Supported metal oxides, particularly those of tungsten and rhenium, are the catalysts of choice for these reactions.
Tungsten-based catalysts , typically tungsten oxide supported on silica (B1680970) (WO3/SiO2), are active for olefin metathesis at elevated temperatures (above 450 °C).[5] The performance of these catalysts is highly dependent on the tungsten loading and the nature of the support.[6] For the metathesis of ethene and 2-butene (B3427860) to propene, W/SiO2 has shown high propene selectivity at significant conversion rates.[5]
Rhenium-based catalysts , such as rhenium oxide on alumina (B75360) (Re2O7/Al2O3), can operate at more moderate temperatures (200–250 °C) and exhibit attractive activities for olefin metathesis.[5]
| Catalyst System | Reactants | Key Performance Metrics | Reference |
| WO3/SiO2 | Ethene & 2-Butene | Propene selectivity > 40% at high conversion. Active > 450 °C. | [5] |
| Re/AlMCM-41 | Ethene & 2-Butene | Propene selectivity > 40% at 200-250 °C. | [5] |
It is important to note that the direct synthesis of 3-octene via metathesis is less commonly reported than the synthesis of smaller olefins like propene. However, the principles and catalytic systems are transferable.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for the synthesis of 1-octene via ethylene (B1197577) tetramerization (a precursor to 3-octene via isomerization) and a general procedure for alkene isomerization.
Synthesis of 1-Octene via Ethylene Tetramerization with a Cr/PNP Catalyst
This protocol is based on procedures for ethylene oligomerization using chromium-based catalysts with diphosphinoamine (PNP) ligands.[1][7][8][9]
Materials:
-
Chromium(III) acetylacetonate (B107027) (Cr(acac)3)
-
Diphosphinoamine (PNP) ligand (e.g., C6H4(m-CF3)N(PPh2)2)[7][8]
-
Modified methylaluminoxane (B55162) (MMAO-3A) or Methylaluminoxane (MAO) as co-catalyst
-
Anhydrous chlorobenzene (B131634) or toluene (B28343) as solvent
-
High-pressure stainless-steel reactor (e.g., Buchi reactor)
-
Ethylene gas (polymerization grade)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
In a glovebox, prepare a stock solution of the PNP ligand and Cr(acac)3 in the chosen solvent.
-
The high-pressure reactor is thoroughly dried and purged with inert gas.
-
The co-catalyst (MMAO-3A or MAO), diluted in the bulk of the solvent (e.g., 95 mL), is charged to the reactor.
-
The pre-catalyst mixture (e.g., 5 mL) containing the Cr(acac)3 and PNP ligand is then transferred to an injection barrel connected to the reactor.
-
The reactor is sealed, brought to the desired temperature (e.g., 45-75 °C), and then pressurized with ethylene to the desired pressure (e.g., 45 bar).[7][8]
-
The pre-catalyst solution is injected into the reactor to initiate the reaction, and the ethylene pressure is maintained for the duration of the reaction (e.g., 10 minutes).[8]
-
After the specified time, the ethylene feed is stopped, and the reactor is cooled and carefully vented.
-
The reaction is quenched by the slow addition of a small amount of ethanol (B145695) or acidic water.
-
The product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution, including the selectivity towards 1-octene.
General Procedure for Alkene Isomerization
This is a general protocol for the isomerization of a terminal alkene, such as 1-octene, using a transition metal catalyst.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
Transition metal catalyst (e.g., a ruthenium complex)[10]
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a clean, dry, and inert atmosphere reaction vessel equipped with a magnetic stir bar, add the anhydrous solvent.
-
Add the transition metal catalyst at the desired loading (e.g., 0.1-1 mol%).
-
Add the alkene substrate to the reaction mixture.
-
If required, heat the reaction to the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the isomerized products, including 3-octene.
-
Once the reaction has reached the desired conversion or equilibrium, the reaction is stopped by cooling and removing the solvent under reduced pressure.
-
The product mixture can be purified by distillation or column chromatography to isolate the desired 3-octene isomer.
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is key to optimizing catalyst performance and product selectivity. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the main synthetic routes to octenes.
Isomerization of 1-Octene via a Ruthenium-Hydride Catalyst
The isomerization of terminal alkenes by ruthenium catalysts is generally believed to proceed through a hydride addition-elimination mechanism. The catalyst first forms a ruthenium-hydride species, which then coordinates to the alkene. Insertion of the alkene into the Ru-H bond is followed by β-hydride elimination to yield the isomerized alkene and regenerate the catalyst.
Caption: Proposed mechanism for Ru-catalyzed 1-octene isomerization.
Ethylene Tetramerization to 1-Octene via a Chromium Catalyst
The selective tetramerization of ethylene to 1-octene using chromium-based catalysts is thought to proceed via a metallacyclic mechanism. The active chromium species coordinates with ethylene molecules to form a chromacycloheptane intermediate. Subsequent β-hydrogen elimination and reductive elimination steps lead to the formation of 1-octene and regeneration of the active catalyst.[11]
Caption: Metallacyclic mechanism for ethylene tetramerization to 1-octene.
Olefin Metathesis via a Tungsten-Oxide Catalyst
The metathesis of olefins on supported tungsten oxide catalysts is proposed to proceed through the formation of a metal-carbene active site. This carbene reacts with an olefin to form a metallacyclobutane intermediate. Cleavage of this intermediate in a productive manner leads to the formation of new olefin products and a new metal-carbene, thus propagating the catalytic cycle.
Caption: Chauvin mechanism for olefin metathesis on a tungsten catalyst.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. Stereoselective Alkene Isomerization over One Position [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First experimental evidence for a bis-ethene chromium(I) complex forming from an activated ethene oligomerization catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gas Chromatography Retention Times of C8H16 Isomers
The separation and identification of C8H16 isomers are critical in various fields, including petrochemical analysis, fuel research, and fragrance development. Gas chromatography (GC) is a powerful analytical technique for resolving these isomers based on their subtle differences in physicochemical properties. This guide provides a comparative analysis of the GC retention times for a selection of C8H16 isomers, supported by their boiling points as a primary determinant of elution order on non-polar stationary phases. A detailed experimental protocol for their separation is also presented.
Data Presentation: Boiling Points and Expected Elution Order
In gas chromatography, particularly with non-polar columns, the elution order of non-polar compounds like C8H16 isomers is predominantly governed by their boiling points. Compounds with lower boiling points are more volatile and travel through the GC column faster, resulting in shorter retention times. The following table summarizes the boiling points of several C8H16 isomers, which serves as a strong predictor of their elution order. Isomers with lower boiling points are expected to elute earlier.
| Isomer Name | Structure | Boiling Point (°C) | Expected Elution Order (Lowest to Highest Retention Time) |
| 2,4,4-Trimethyl-1-pentene | Acyclic | 101.4[1][2] | 1 |
| 2,4,4-Trimethyl-2-pentene | Acyclic | 104.9 | 2 |
| (1R,3R)-1,2,3-Trimethylcyclopentane | Cyclic | 118[3] | 3 |
| 1-Octene | Acyclic | 121[4] | 4 |
| 3-Octene | Acyclic | 122[5] | 5 |
| Ethylcyclohexane | Cyclic | 130–132[6][7] | 6 |
| Propylcyclopentane (B43845) | Cyclic | 131[8][9][10][11] | 7 |
| Methylcycloheptane | Cyclic | 141[12] | 8 |
| Cyclooctane | Cyclic | 151-152[13][14][15][16] | 9 |
Note: The actual retention times can be influenced by the specific GC column and analytical conditions used.
Experimental Protocol
A robust gas chromatography method is essential for the successful separation of C8H16 isomers. The following protocol is a representative example for achieving high-resolution separation.
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is recommended. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. For separating cis/trans isomers, a more polar column like one with a polyethylene (B3416737) glycol phase (e.g., DB-WAX) might be necessary.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: Increase at 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Sample Preparation: Prepare individual standards of the C8H16 isomers of interest at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane. Prepare a mixed standard containing all isomers at the same concentration.
-
Instrument Setup: Install the appropriate GC column and condition it according to the manufacturer's instructions to ensure a stable baseline. Load the GC method parameters and allow the system to equilibrate.
-
Injection: Inject 1 µL of the prepared standard or sample into the GC.
-
Data Acquisition: Acquire the chromatogram and, if using a mass spectrometer, the corresponding mass spectra.
-
Data Analysis: Identify the peaks in the mixed chromatogram by comparing their retention times to those of the individual standards.
Mandatory Visualization
References
- 1. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 4. 1-Octene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1678-91-7 CAS MSDS (Ethylcyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethylcyclohexane - Wikipedia [en.wikipedia.org]
- 8. propylcyclopentane [stenutz.eu]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. echemi.com [echemi.com]
- 11. Cyclopentane, propyl- [webbook.nist.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Cyclooctane - Wikipedia [en.wikipedia.org]
- 14. 292-64-8 CAS MSDS (Cyclooctane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. grokipedia.com [grokipedia.com]
- 16. chemsynthesis.com [chemsynthesis.com]
Cross-Referencing Experimental NMR Data with NIST Database for 3-Octene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) data for 3-octene with data available in public databases, specifically focusing on the National Institute of Standards and Technology (NIST) database. The objective is to offer a clear and concise reference for researchers working with this compound, enabling accurate identification and characterization. This guide outlines the experimental protocols for acquiring NMR data and presents a visual workflow for the cross-referencing process.
Data Presentation: NMR Spectral Data for cis-3-Octene (B76891)
A thorough search for experimental NMR data for 3-octene revealed ¹H and ¹³C NMR data for the cis isomer. At the time of this publication, a direct retrieval of NMR spectral data for 3-octene from the NIST database through standard web queries was not successful. The NIST Chemistry WebBook primarily provided thermochemical and mass spectrometry data for this compound. Therefore, the following tables summarize the available experimental data for cis-3-octene, which can serve as a reference for experimental work.
Table 1: ¹H NMR Spectral Data of cis-3-Octene [1]
| Assignment | Chemical Shift (δ) in ppm |
| Olefinic H | 5.35 |
| Olefinic H | 5.32 |
| Allylic CH₂ | 2.05 |
| Allylic CH₂ | 2.02 |
| CH₂ | 1.34 |
| CH₂ | 1.31 |
| CH₃ | 0.955 |
| CH₃ | 0.90 |
Solvent: CDCl₃, Frequency: 399.65 MHz. Assignments were supported by H-H COSY.[1]
Table 2: ¹³C NMR Spectral Data of cis-3-Octene
| Assignment | Chemical Shift (δ) in ppm |
| Olefinic C | Data not available in search results |
| Allylic C | Data not available in search results |
| Aliphatic C | Data not available in search results |
| Methyl C | Data not available in search results |
Note: While a search result from ChemicalBook for the ¹³C NMR spectrum of cis-3-octene was found, the specific chemical shift values were not detailed in the provided snippet.
Experimental Protocols
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample such as 3-octene.
1. Sample Preparation:
-
Sample: Approximately 5-10 mg of purified 3-octene.
-
Solvent: 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is used. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: The sample is accurately weighed and dissolved in the deuterated solvent within a clean, dry NMR tube. The solution is then gently mixed to ensure homogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with a public database like the NIST database.
Caption: Workflow for comparing experimental NMR data with the NIST database.
References
A Comparative Guide to the Purity Assessment of 3-Octene: qNMR vs. Alternatives
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance, directly impacting reaction yields, impurity profiles, and the safety and efficacy of the final products. 3-Octene, a common building block in organic synthesis, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity assessment of 3-octene, supported by detailed experimental protocols and comparative data.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for determining the purity of organic compounds.[1][2] Unlike chromatographic methods that rely on response factors, qNMR provides a direct and absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3] This technique is non-destructive and provides structural information simultaneously with quantification.[1]
A robust qNMR experiment requires careful attention to sample preparation, acquisition parameters, and data processing to ensure accurate and reproducible results.[2][4]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-octene sample into a clean, dry high-precision NMR tube.
-
Accurately weigh and add a known mass of a suitable internal standard (e.g., 5-10 mg of maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene). The internal standard should be of high purity, chemically inert towards the analyte, and have signals that do not overlap with the analyte's signals.[3]
-
Add a sufficient volume (typically 0.6-0.7 mL for a 5 mm tube) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.
-
Thoroughly mix the solution to ensure homogeneity.
2. NMR Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: 90° pulse to ensure uniform excitation.
-
Acquisition Time (AQ): ≥ 3 seconds to ensure complete signal decay.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30 seconds is often sufficient for accurate quantification).[5] This is a critical parameter to ensure full relaxation and accurate integration.
-
Number of Scans (NS): 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the 3-octene and the internal standard. For 3-octene, the vinylic protons (at approximately 5.4 ppm) are ideal for integration.
-
The purity of 3-octene is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = 3-octene
-
std = Internal standard
-
Alternative Purity Assessment Methods
While qNMR is a powerful tool, other well-established techniques are also suitable for assessing the purity of 3-octene, each with its own advantages and limitations.
GC-FID is a robust and highly sensitive method for the analysis of volatile compounds like 3-octene.[6] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The Flame Ionization Detector provides a response that is proportional to the mass of carbon atoms, making it an excellent detector for hydrocarbons.
1. Sample Preparation:
-
Prepare a stock solution of 3-octene in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards if external calibration is used. For purity by area percent, a single dilution is sufficient.
2. GC-FID Instrument Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
-
Detector: FID at 280°C.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of 3-octene is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). This assumes that all components have a similar response factor in the FID, which is a reasonable assumption for hydrocarbon isomers.
Water is a common impurity in organic compounds and can significantly affect reactivity. Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[7][8] For non-polar liquids like 3-octene, coulometric Karl Fischer titration is often preferred due to its high sensitivity for low water content.[9][10]
1. Instrument Setup:
-
Use a coulometric Karl Fischer titrator with a diaphragm or diaphragmless cell.
-
The anolyte solution typically contains iodide, sulfur dioxide, and a base in an alcohol solvent.
2. Sample Analysis:
-
The titration vessel is first conditioned to a dry state by the instrument.
-
A known volume or mass of the 3-octene sample is injected directly into the titration cell.
-
The instrument electrochemically generates iodine, which reacts with the water in the sample.
-
The endpoint is detected when all the water has been consumed, and the amount of water is calculated based on the total charge passed (Faraday's law).
Data Presentation and Comparison
The following tables summarize the quantitative data and compare the key features of each analytical technique for the purity assessment of 3-octene.
Table 1: Quantitative Purity Data for 3-Octene
| Analytical Method | Parameter Measured | Result |
| qNMR | Assay (% w/w) vs. Internal Standard | 98.5% |
| GC-FID | Area % Purity | 98.9% |
| Isomeric Purity (trans-3-octene) | 99.2% | |
| Related Volatile Impurities | 0.8% | |
| Karl Fischer Titration | Water Content | 0.05% (500 ppm) |
Note: The qNMR and GC-FID data are representative examples based on typical experimental outcomes. The GC-FID data for trans-3-octene (B84167) is consistent with commercially available specifications.[11]
Table 2: Comparison of Analytical Methods
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Karl Fischer Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Titration based on the stoichiometric reaction of iodine with water. |
| Quantification | Absolute, using a certified internal standard. | Relative (area %) or absolute with specific standards. | Absolute. |
| Selectivity | High, distinguishes structurally different molecules. | High for volatile compounds, can separate isomers. | Specific for water. |
| Sensitivity | Moderate (mg range). | High (ppm to ppb range for impurities). | Very high (ppm to % range). |
| Sample Throughput | Moderate. | High. | High. |
| Structural Info | Yes, provides detailed structural information. | No, retention time provides limited identification. | No. |
| Destructive | No. | Yes. | Yes. |
| Instrumentation Cost | High. | Moderate. | Low to Moderate. |
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for qNMR and provide a logical comparison of the different analytical approaches.
Conclusion
For a comprehensive and highly confident purity assessment of 3-octene, an orthogonal approach utilizing multiple analytical techniques is recommended. qNMR stands out as a primary method for providing an accurate, absolute purity value without the need for a 3-octene-specific reference standard, while also confirming the compound's structure. GC-FID is an excellent complementary technique, offering high sensitivity for detecting and quantifying volatile organic impurities and isomers. Finally, Karl Fischer titration is the gold standard for the specific and accurate determination of water content. The choice and combination of these methods will depend on the specific requirements of the analysis, including the intended use of the 3-octene, regulatory requirements, and available instrumentation.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. metrohm.com [metrohm.com]
- 8. mt.com [mt.com]
- 9. What is Karl Fischer titration and how does it work? [qa-group.com]
- 10. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 11. 反式-3-辛烯 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to HPLC and GC for the Separation of Octene Isomers
For Researchers, Scientists, and Drug Development Professionals
The separation and analysis of octene isomers are critical in various fields, including petrochemicals, polymer chemistry, and fragrance development, where the specific isomer can significantly impact chemical reactions and product properties. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose depends on several factors, including the specific isomers of interest (positional or geometric), the required resolution, analysis time, and the nature of the sample matrix. This guide provides an objective comparison of HPLC and GC for the separation of octene isomers, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. GC for Octene Isomer Separation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and interactions with the stationary phase.[1] |
| Best Suited For | Non-volatile or thermally labile compounds; preparative scale separations.[2][3] | Volatile and thermally stable compounds like octene isomers.[2][3] |
| Selectivity for Isomers | Excellent for geometric (cis/trans) and positional isomers, especially with silver ion (argentation) chromatography.[4] | High resolution for positional and geometric isomers, particularly with specialized capillary columns.[5][6] |
| Typical Analysis Time | Generally longer, ranging from 10 to 60 minutes.[1][2] | Faster, with run times from a few minutes to under 30 minutes.[1][2] |
| Resolution | Can achieve high resolution, but peaks are generally broader than in GC.[2] | Typically provides higher resolution and narrower peaks due to the high efficiency of capillary columns.[2] |
| Sensitivity | Dependent on the detector (e.g., UV, MS), generally good but can be lower than GC for volatile analytes.[7] | High sensitivity, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[3][8] |
| Cost & Complexity | Higher initial and operational costs due to solvent consumption and high-pressure pumps.[1][2] | Lower operational costs, primarily using carrier gases.[1] |
In-Depth Comparison
Gas Chromatography is the more conventional and widely used technique for the separation of volatile hydrocarbons like octene isomers.[3][5] Its high resolution, speed, and sensitivity make it well-suited for this application. The primary challenge in GC is achieving adequate separation of isomers with very similar boiling points and polarities.[6] This can be addressed by using long, high-efficiency capillary columns with specialized stationary phases.[5] For instance, polar stationary phases are effective for separating geometric isomers, while liquid crystalline phases can provide unique selectivity for positional isomers.[5][9]
High-Performance Liquid Chromatography is a powerful alternative, particularly when enhanced selectivity is required. The use of silver ions in the mobile or stationary phase, a technique known as argentation chromatography, dramatically improves the separation of unsaturated compounds like octene isomers.[4][10] Silver ions form reversible complexes with the double bonds of the alkenes, and the strength of this interaction depends on the steric hindrance around the double bond. This allows for the separation of isomers based on the position of the double bond and their geometric configuration (cis/trans).[10] Cis-isomers, being more sterically accessible, interact more strongly with the silver ions and are retained longer than trans-isomers.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is a general guideline for the separation of octene isomers and can be adapted from methods used for other long-chain alkenes.[9]
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Capillary Column | High-polarity column (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) or a liquid crystalline phase column for high selectivity. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 5 minutes. Ramp: 5 °C/min to 200 °C. Hold: 10 minutes at 200 °C. |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Prepare a stock solution of the octene isomer mixture at a concentration of approximately 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
If necessary, perform serial dilutions to bring the concentration into the optimal range for the detector.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.
Silver Ion High-Performance Liquid Chromatography (AgNO₃-HPLC)
This protocol is based on the principles of argentation chromatography for the separation of olefin isomers.[4][11]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV Detector (e.g., at 205 nm) or Refractive Index Detector (RID) |
| Column | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/water or methanol/water containing a low concentration of silver nitrate (B79036) (e.g., 0.1-1% w/v). The exact composition should be optimized for the specific isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Dissolve the octene isomer sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Note: The mobile phase containing silver nitrate should be prepared fresh daily and protected from light to prevent degradation of the silver ions.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for GC-FID and AgNO₃-HPLC analysis of octene isomers.
Conclusion
Both GC and HPLC are viable techniques for the separation of octene isomers, each with distinct advantages.
-
Gas Chromatography is generally the faster, more cost-effective, and higher-resolution method, making it ideal for routine analysis of volatile and thermally stable octene isomers. The choice of a high-polarity or liquid crystalline capillary column is crucial for achieving the desired separation of positional and geometric isomers.
-
High-Performance Liquid Chromatography , particularly with the use of silver nitrate (argentation chromatography), offers unique selectivity that can be highly effective for separating challenging isomer pairs, especially geometric isomers. While the analysis times may be longer and the operational costs higher, the enhanced selectivity can be invaluable for complex mixtures or when baseline separation is difficult to achieve with GC.
The optimal choice between HPLC and GC will ultimately depend on the specific analytical goals, the complexity of the octene isomer mixture, and the available instrumentation. For many applications, GC will be the method of choice due to its speed and efficiency. However, for difficult separations or when alternative selectivity is required, AgNO₃-HPLC provides a powerful tool for the successful resolution of octene isomers.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. vurup.sk [vurup.sk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved methods for the isolation and study of the C18, C20 and C22 monoethylenic fatty acid isomers of biological samples: Hg adducts, HPLC, AgNO3-TLC/FID, and ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stationary Phases for the Gas Chromatographic Separation of 3-Octene Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds, the efficient separation of geometric isomers is a frequent challenge. The selection of an appropriate stationary phase in gas chromatography (GC) is paramount for achieving the resolution required for accurate identification and quantification. This guide provides an objective comparison of the efficacy of different stationary phases for the separation of cis- and trans-3-octene (B84167), supported by experimental data and detailed methodologies.
The subtle differences in the physical properties of geometric isomers, such as boiling point and polarity, necessitate stationary phases with high selectivity. This comparison focuses on three classes of capillary column stationary phases: high-polarity polyethylene (B3416737) glycol (PEG), porous layer open tubular (PLOT) alumina (B75360), and liquid crystal phases, each offering unique retention mechanisms for alkene isomer separation.
Performance Comparison of Stationary Phases
The selection of a stationary phase is the most critical factor in optimizing the separation of 3-octene isomers. The polarity of the stationary phase plays a significant role in its ability to differentiate between the cis and trans isomers.[1] Generally, polar columns are most effective for separating polar compounds, while non-polar columns are best suited for non-polar compounds.[1] Alkenes, such as 3-octene, are considered polarizable compounds due to the presence of the carbon-carbon double bond, making polar stationary phases a suitable choice for their separation.
| Stationary Phase Type | Trade Name Example | Principle of Separation | Typical Performance for 3-Octene Isomers |
| High-Polarity Polyethylene Glycol (PEG) | DB-WAX, Carbowax 20M | Partitioning based on polarity and boiling point. Dipole-induced dipole and hydrogen bonding interactions. | Good to excellent resolution of cis and trans isomers. Generally, the cis isomer is retained longer than the trans isomer. |
| Porous Layer Open Tubular (PLOT) Alumina | Alumina PLOT (KCl or Na2SO4 deactivated) | Adsorption on a solid surface. Separation is based on molecular size, shape, and degree of unsaturation. | Excellent separation of positional and geometric alkene isomers. Strong retention of unsaturated compounds. |
| Liquid Crystal | N/A | Shape selectivity based on the ordered structure of the liquid crystal. | Very high selectivity for geometric isomers, often providing baseline separation where other phases fail. |
Quantitative Data Summary
The following table summarizes the Kovats retention indices for octene isomers on an Alumina PLOT column. A higher Kovats index indicates a longer retention time on the column under the specified conditions. While specific data for cis- and trans-3-octene is not available in this compilation, the data for other C8 alkene isomers demonstrates the high selectivity of this stationary phase.
Table 1: Kovats Retention Indices of C8 Hydrocarbons on an Alumina PLOT Column [2]
| Compound | Kovats Index (KI) |
| n-Octane | 800 |
| 1-Octene | 838 |
| trans-2-Octene | 868 |
| cis-2-Octene | 877 |
| trans-3-Octene | 871 |
| cis-3-Octene | 879 |
| trans-4-Octene | 870 |
| cis-4-Octene | 875 |
| Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison of absolute retention times should be made with caution. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the separation of alkene isomers on high-polarity PEG and Alumina PLOT columns.
Method 1: High-Polarity Polyethylene Glycol (PEG) Column
This method is adapted from a protocol for the separation of long-chain alkene isomers and is suitable for the analysis of 3-octene isomers.[3]
-
Gas Chromatograph (GC) System: Agilent 7890A GC with a 5975C Mass Spectrometric Detector (MSD) or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-WAXetr (or equivalent bonded PEG phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 10 minutes.
-
-
Injector:
-
Mode: Split.
-
Temperature: 250°C.
-
Split Ratio: 50:1.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (Helium): 25 mL/min.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of a mixture of cis- and trans-3-octene in n-hexane.
Method 2: Alumina PLOT Column
This protocol is based on the analysis of light hydrocarbons on an alumina PLOT column and is effective for separating C8 isomers.[2][4]
-
Gas Chromatograph (GC) System: Agilent 6820 GC with an FID or equivalent.
-
Column: HP-PLOT Al2O3 “M” deactivated, 50 m x 0.32 mm I.D., 8 µm film thickness.
-
Carrier Gas: Helium with a column head pressure of 10 psi.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
-
Injector:
-
Mode: Split.
-
Temperature: 200°C.
-
Split Ratio: 100:1.
-
-
Detector (FID):
-
Temperature: 250°C.
-
-
Sample Preparation: Prepare a gaseous standard or a dilute solution of the 3-octene isomers in a volatile solvent like pentane.
Logical Workflow for Stationary Phase Selection and Method Development
The process of selecting an appropriate stationary phase and developing a separation method for 3-octene isomers can be visualized as a logical workflow.
Conclusion
The choice of stationary phase is a critical determinant in the successful separation of cis- and trans-3-octene. For general-purpose applications requiring good resolution, high-polarity polyethylene glycol (PEG) columns, such as the DB-WAX, offer a robust solution. For analyses demanding the highest selectivity for hydrocarbon isomers, alumina PLOT columns provide exceptional separation power. In cases where baseline separation is challenging, the use of highly selective liquid crystal stationary phases should be considered. The provided experimental protocols offer a starting point for method development, and the logical workflow can guide researchers in selecting the optimal stationary phase and optimizing their analytical method for the specific requirements of their study.
References
A Comparative Guide to the Reproducibility of 3-Octene Synthesis
For researchers engaged in organic synthesis, the ability to reliably reproduce literature procedures is paramount. This guide provides a comparative analysis of two common methods for the synthesis of 3-octene: the Wittig reaction and the reduction of 3-octyne (B96577). While both methods are well-established for the formation of carbon-carbon double bonds, they present different challenges and considerations regarding stereoselectivity, yield, and overall reproducibility. This document outlines detailed experimental protocols for each method, presents a quantitative comparison of their performance, and offers visual representations of the synthetic workflows to aid in methodological selection.
Comparison of Synthetic Methodologies
The choice between the Wittig reaction and alkyne reduction for the synthesis of 3-octene often depends on the desired stereoisomer ((Z)- or (E)-3-octene) and the scale of the reaction. The following table summarizes the key quantitative data associated with each method, based on typical literature findings for these and analogous reactions.
| Parameter | Wittig Reaction | Alkyne Reduction |
| Primary Starting Materials | Propanal, 1-bromobutane (B133212), Triphenylphosphine (B44618) | 1-Pentyne (B49018), 1-Bromopropane (B46711) |
| Key Intermediates | Pentyltriphenylphosphonium bromide, Butylidenephosphorane | 3-Octyne |
| Typical Reported Yield (Z)-3-octene | Moderate to High (Varies with ylide type) | >80% with Lindlar's Catalyst |
| Typical Reported Yield (E)-3-octene | High (with stabilized ylides) | >80% with Na/NH₃ |
| Stereoselectivity Control | Dependent on ylide structure and reaction conditions | High, determined by choice of reducing agent |
| Key Reagents for (Z)-isomer | Non-stabilized ylide (e.g., from pentyltriphenylphosphonium bromide) | H₂, Lindlar's Catalyst |
| Key Reagents for (E)-isomer | Stabilized ylide (not directly applicable for non-functionalized alkenes) or Schlosser modification | Sodium metal, Liquid Ammonia (B1221849) |
| Primary Byproducts | Triphenylphosphine oxide | None from reduction step |
| Reproducibility Considerations | Can be sensitive to base selection, moisture, and steric hindrance. Separation of triphenylphosphine oxide can be challenging. | Requires careful handling of pyrophoric reagents (for alkyne synthesis) and low temperatures. Stereoselectivity is generally reliable. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of both (Z)- and (E)-3-octene via the Wittig reaction and alkyne reduction.
Method 1: Wittig Reaction
The Wittig reaction provides a direct route to alkenes from aldehydes and ketones. The stereochemical outcome depends on the nature of the phosphorus ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes.
Synthesis of (Z)-3-Octene via a Non-Stabilized Ylide
-
Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triphenylphosphine (1.1 eq) and 1-bromobutane (1.0 eq) in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate (butyltriphenylphosphonium bromide) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction with Propanal: To a suspension of the dried butyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes. Cool the reaction mixture to -78 °C and add propanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product, containing 3-octene and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford (Z)-3-octene.
Method 2: Alkyne Reduction
This two-step approach first involves the synthesis of 3-octyne, which is then stereoselectively reduced to either the (Z)- or (E)-isomer of 3-octene.
Step 1: Synthesis of 3-Octyne
-
Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a gas inlet, and a magnetic stir bar, dissolve 1-pentyne (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via the dropping funnel. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the solution of the lithium pentynide. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation. Purify the crude 3-octyne by fractional distillation.
Step 2a: Reduction to (Z)-3-Octene
-
Hydrogenation: To a solution of 3-octyne (1.0 eq) in methanol, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; ~5% by weight of the alkyne).
-
Reaction Monitoring: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to octane.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Remove the solvent under reduced pressure to yield (Z)-3-octene. Further purification can be achieved by distillation if necessary.
Step 2b: Reduction to (E)-3-Octene
-
Dissolving Metal Reduction: In a three-necked flask fitted with a dry-ice condenser and a gas inlet, condense ammonia gas at -78 °C. To the liquid ammonia, add small pieces of sodium metal (2.2 eq) until a persistent blue color is observed.
-
Alkyne Addition: Add a solution of 3-octyne (1.0 eq) in a small amount of anhydrous diethyl ether dropwise to the sodium-ammonia solution. Stir the reaction at -78 °C for 2 hours.
-
Workup: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears. Allow the ammonia to evaporate. Add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to afford (E)-3-octene.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic approaches to 3-octene.
References
Isophorone: A High-Performance Extractive Distillation Agent for Octene Separation
A detailed comparison of isophorone (B1672270) with alternative solvents for the purification of octene reveals its strong performance, characterized by a significant enhancement of relative volatility. This guide provides a technical overview for researchers, scientists, and drug development professionals on the use of isophorone in extractive distillation for octene separation, supported by experimental data and protocols.
The separation of octene isomers and the removal of octane (B31449) are critical steps in producing high-purity octene, a valuable intermediate in the chemical and pharmaceutical industries. Due to the close boiling points of these C8 hydrocarbons, conventional distillation is often inefficient. Extractive distillation, which utilizes a solvent to alter the relative volatilities of the components, presents a more effective solution. Isophorone has been identified as a highly effective agent for this purpose.
Performance Comparison of Extractive Distillation Agents
The efficacy of an extractive distillation solvent is primarily determined by its ability to increase the relative volatility of the components to be separated. A higher relative volatility allows for easier separation with fewer theoretical stages in a distillation column.
A key study highlights the effectiveness of isophorone in separating 1-octene (B94956) from its isomers. In a vapor-liquid equilibrium still, a mixture of 99% 1-octene and 1% 2-ethyl-1-hexene (B155198) with isophorone demonstrated a relative volatility of 1.45.[1] This represents a significant improvement over the relative volatility of the octene isomers without a solvent, which is close to 1.0.
While direct comparative studies with a wide range of solvents for octene separation are limited, data from various sources allow for an indirect comparison. N-methyl-pyrrolidone (NMP), a common solvent for hydrocarbon separations, has been investigated for the separation of 1-octene from n-octane. One study reported that the ionic liquid silver(I)/N,N-dimethylbenzoamide bis(trifluoromethylsulfonyl) imide showed selectivities 24–32 times higher than NMP.[2] Although a direct numerical value for NMP's selectivity for octene/octane was not provided in this specific comparison, it serves as a benchmark for evaluating other solvents. For the separation of 1-heptene (B165124) from n-heptane, NMP is considered an industrial benchmark.[3]
The table below summarizes the available quantitative data for different solvents in C8 hydrocarbon separations.
| Extractive Distillation Agent | System | Performance Metric | Value |
| Isophorone | 1-Octene / 2-Ethyl-1-hexene | Relative Volatility | 1.45[1] |
| N-Methyl-Pyrrolidone (NMP) | 1-Octene / n-Octane | Selectivity | Benchmark[2][3] |
| Ethyl Acetate | 1-Octene / Octane | Relative Volatility | 1.6 |
| Ethyl Formate | 1-Octene / Octane | Relative Volatility | 1.93 |
| t-Amyl Methyl Ether | 1-Octene / Octane | Relative Volatility | 1.82 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are outlines of typical experimental setups for determining the effectiveness of an extractive distillation agent.
Vapor-Liquid Equilibrium (VLE) Determination
The VLE data for a given system is essential for designing and simulating an extractive distillation process. A common apparatus for this is a modified Othmer still.
Apparatus:
-
Modified Othmer equilibrium still with a heating mantle
-
Magnetic stirrer
-
Condenser
-
Temperature and pressure sensors
-
Sampling ports for both liquid and vapor phases
Procedure:
-
A mixture of known composition (e.g., 1-octene and n-octane) and the solvent (e.g., isophorone) is charged into the equilibrium still.
-
The mixture is heated to its boiling point while being continuously stirred.
-
The system is allowed to reach a steady state, where the temperature and pressure remain constant, and the composition of the vapor and liquid phases are in equilibrium.
-
Samples of the liquid and vapor phases are carefully withdrawn through the sampling ports.
-
The composition of the samples is analyzed using gas chromatography (GC).
-
This procedure is repeated for different mixture compositions to generate a complete VLE dataset.
Recent research has provided VLE data for the binary systems of 1-octene + isophorone and 2-octanol (B43104) + isophorone at 101.3 kPa, which is valuable for process design.[4][6]
Extractive Distillation Process
A laboratory or pilot-scale extractive distillation column can be used to determine the separation efficiency of a solvent under continuous operation.
Apparatus:
-
Multi-stage rectification column (e.g., packed or trayed column)
-
Reboiler
-
Condenser
-
Feed pumps for the hydrocarbon mixture and the solvent
-
Control system for temperature, pressure, and flow rates
Procedure:
-
The hydrocarbon feed (e.g., a mixture of octene and octane) is introduced at an appropriate stage in the middle of the column.
-
The extractive distillation agent (solvent) is fed at a stage near the top of the column.[1]
-
The column is operated at a specific pressure and reflux ratio.
-
The overhead product, enriched in the more volatile component (octane), is condensed and collected.
-
The bottom product, containing the less volatile component (octene) and the solvent, is withdrawn from the reboiler.
-
The system is run until steady-state conditions are achieved.
-
Samples from the overhead, bottoms, and various stages of the column are collected and analyzed to determine the separation efficiency.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in solvent selection and the experimental workflow for extractive distillation.
Conclusion
Isophorone stands out as a promising extractive distillation agent for the separation of octene from its isomers and from octane. The available data demonstrates its capability to significantly enhance the relative volatility, a key factor for efficient separation. While a direct quantitative comparison with other common solvents like sulfolane (B150427) and acetonitrile (B52724) for octene separation is not yet fully established in the literature, the existing evidence supports isophorone's high performance. Further research focusing on direct comparative studies would be beneficial for a more comprehensive evaluation and optimization of the octene purification process. The experimental protocols and workflows provided in this guide offer a foundation for conducting such comparative assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cis-Alkene Synthesis: Hydroboration vs. Catalytic Hydrogenation
For researchers and professionals in drug development and chemical synthesis, the stereocontrolled synthesis of alkenes is a foundational requirement. The geometric configuration of a double bond can profoundly impact a molecule's biological activity and physical properties. This guide provides an objective comparison of two principal methods for converting internal alkynes to cis-alkenes: hydroboration followed by protonolysis and catalytic hydrogenation using a poisoned catalyst. We will delve into their respective performances, supported by experimental data, detailed protocols, and visual workflows to aid in method selection.
Comparative Performance Data
The choice between hydroboration-protonolysis and catalytic hydrogenation often depends on the specific substrate, desired functional group tolerance, and available laboratory equipment. The following table summarizes key performance metrics for both methods based on reported experimental data.
| Parameter | Hydroboration-Protonolysis | Catalytic Hydrogenation (Lindlar's Catalyst) |
| Primary Reagents | 1. Bulky borane (B79455) (e.g., Sia₂BH, 9-BBN) 2. Acetic Acid (CH₃COOH) | Hydrogen gas (H₂), Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) |
| Stereoselectivity | Excellent (typically >99% cis)[1] | Excellent (typically >95% cis)[2] |
| Chemoselectivity | High. Tolerates esters and amides, though boranes can reduce some carbonyls.[1] | High. Selective for alkynes over alkenes; does not reduce arenes, esters, or ketones.[3] |
| Typical Yields | Good to Excellent (70-95%)[1][4] | Good to Excellent (85-98%)[2][5] |
| Reaction Conditions | Mild; typically room temperature in an inert atmosphere.[4] | Mild; room temperature, often requires H₂ gas supply (balloon or pressurized).[3] |
| Key Advantages | Non-catalytic, avoids heavy metals, excellent stereospecificity.[6] | High yields, excellent functional group tolerance, well-established and reliable.[7] |
| Key Limitations | Bulky borane reagents can be pyrophoric; unsymmetrical alkynes may yield mixtures.[8][9] | Catalyst can be pyrophoric and requires careful handling/filtration; potential for over-reduction if catalyst is too active.[10] |
Reaction Mechanisms and Stereochemistry
Both methods achieve high cis-selectivity through a syn-addition mechanism, where atoms are added to the same face of the alkyne π-system.
-
Hydroboration-Protonolysis : The reaction proceeds in two distinct steps. First, a bulky borane reagent undergoes a concerted, four-centered syn-addition across the triple bond, forming a vinylborane (B8500763) intermediate where the boron and hydrogen atoms are cis.[11][12][13] Subsequent treatment with a proton source like acetic acid replaces the boron atom with a hydrogen, preserving the cis stereochemistry.[6]
-
Catalytic Hydrogenation : This is a heterogeneous reaction occurring on the surface of a poisoned palladium catalyst.[7] The alkyne adsorbs onto the metal surface, and two hydrogen atoms, also adsorbed on the surface, are delivered sequentially to the same face of the triple bond.[3][6] The "poison" (e.g., lead acetate) deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed alkene to an alkane.[7][14]
Experimental Workflows and Logical Comparison
The following diagrams illustrate the workflows for each synthetic route and a logical comparison to guide method selection.
Caption: Workflow for cis-alkene synthesis via hydroboration-protonolysis.
Caption: Workflow for cis-alkene synthesis via catalytic hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pairwise semi-hydrogenation of alkyne to cis -alkene on platinum-tin intermetallic compounds - Nanoscale (RSC Publishing) DOI:10.1039/D0NR00920B [pubs.rsc.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 6. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
Analysis of reaction sequences to produce 3-octene
A Comparative Guide to the Synthesis of 3-Octene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various reaction sequences for the synthesis of 3-octene, a valuable alkene in organic synthesis. The performance of four distinct methodologies is evaluated, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable pathway for their specific needs.
Data Summary
The following table summarizes the quantitative data for the different synthetic routes to 3-octene, offering a clear comparison of their yields and stereoselectivity.
| Reaction Sequence | Starting Materials | Product | Typical Yield (%) | Stereoselectivity |
| Sequence 1: Alkyne Reduction (cis-selective) | 3-Octyne (B96577), Hydrogen (H₂) | (Z)-3-Octene | 90-98 | >95% Z-isomer |
| Sequence 2: Alkyne Reduction (trans-selective) | 3-Octyne, Sodium (Na), Liquid Ammonia (B1221849) (NH₃) | (E)-3-Octene | >80 | >95% E-isomer |
| Sequence 3: Wittig Reaction | Propanal, 1-Bromopentane (B41390), Triphenylphosphine (B44618) (PPh₃) | (Z/E)-3-Octene | 70-85 (estimated) | Mixture of isomers |
| Sequence 4: Dehydration of Alcohol | 3-Octanol | (Z/E)-3-Octene | 85-91 (mixture) | Mixture of isomers |
Detailed Experimental Protocols
Precursor Synthesis: 3-Octyne
Both stereoselective alkyne reduction methods require the precursor 3-octyne. A common method for its synthesis is the alkylation of a terminal alkyne.
Protocol: Synthesis of 3-Octyne from 1-Butyne (B89482) and 1-Bromobutane (B133212)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dry ice condenser, condense approximately 100 mL of anhydrous liquid ammonia under an inert atmosphere (e.g., argon).
-
Formation of Sodium Acetylide: To the liquid ammonia at -78 °C, add 1.1 equivalents of sodium amide (NaNH₂) in portions with stirring.
-
Addition of 1-Butyne: Slowly bubble 1.0 equivalent of 1-butyne gas into the stirred suspension. The dissolution of sodium amide indicates the formation of the sodium butynide.
-
Alkylation: To this solution, add 1.05 equivalents of 1-bromobutane dropwise. Allow the reaction mixture to stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, carefully allow the ammonia to evaporate. To the residue, add 50 mL of diethyl ether and quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter. The solvent is removed by rotary evaporation, and the crude 3-octyne is purified by fractional distillation under reduced pressure.
Sequence 1: (Z)-3-Octene via Lindlar Catalyst Reduction
This method provides high stereoselectivity for the cis isomer of 3-octene.
Protocol:
-
Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate (B1210297); approximately 5-10% by weight relative to the alkyne) in a suitable solvent such as ethyl acetate or hexane.
-
Reaction Setup: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon to maintain a slight positive pressure.
-
Hydrogenation: Add a solution of 3-octyne (1.0 equivalent) in the same solvent to the catalyst suspension.
-
Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene. Over-reduction to octane (B31449) can occur if the reaction is left for too long.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude (Z)-3-octene can be purified by distillation if necessary.
Sequence 2: (E)-3-Octene via Sodium/Ammonia Reduction
This dissolving metal reduction is highly selective for the trans isomer of 3-octene.[1]
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dry-ice condenser and a stirrer, condense approximately 100 mL of anhydrous liquid ammonia at -78 °C under an inert atmosphere.
-
Dissolving Metal: Add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with vigorous stirring. The formation of a deep blue color indicates the presence of solvated electrons.
-
Alkyne Addition: Slowly add a solution of 3-octyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether to the sodium-ammonia solution.
-
Reaction Time: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction by the careful addition of a proton source, such as solid ammonium chloride, until the blue color disappears.
-
Workup and Extraction: Allow the ammonia to evaporate. Add 50 mL of diethyl ether and 50 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield (E)-3-octene, which can be further purified by distillation.
Sequence 3: (Z/E)-3-Octene via Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis but often results in a mixture of stereoisomers.
Protocol:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of triphenylphosphine in toluene. Add 1.0 equivalent of 1-bromopentane and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate of pentyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Generation: Suspend 1.1 equivalents of the dried pentyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C and add 1.0 equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of a characteristic orange/red color indicates the ylide has formed. Stir the solution for 1 hour at room temperature.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1.0 equivalent of propanal in anhydrous THF dropwise.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the crude 3-octene is purified by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.
Sequence 4: (Z/E)-3-Octene via Dehydration of 3-Octanol
Acid-catalyzed dehydration of alcohols typically follows Zaitsev's rule, but can lead to a mixture of alkene isomers.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped for distillation, place 1.0 equivalent of 3-octanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. Alternatively, a solid acid catalyst like alumina (B75360) can be used at higher temperatures.
-
Dehydration: Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene and water mixture (typically 150-180 °C for sulfuric acid). The removal of the products drives the equilibrium towards the formation of the alkene.
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to separate the isomeric octenes.
Visualizations of Reaction Pathways
The following diagrams illustrate the logical flow of each synthetic sequence.
References
Safety Operating Guide
Navigating the Safe Disposal of Oct-3-ene: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Oct-3-ene, a flammable and environmentally hazardous alkene, is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing risks and ensuring regulatory compliance. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-resistant lab coat[1]
-
Closed-toe shoes[1]
Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[2][6]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a designated, leak-proof, and chemically compatible waste container.[2][6][7] Glass bottles are suitable for small quantities (<5 gallons), while metal cans should be used for larger volumes.[8] Do not mix this compound waste with incompatible chemicals, such as oxidizing agents or strong acids.[6][9]
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads, pipette tips, and gloves, must be collected in a separate, clearly labeled hazardous waste container for solid debris.[2][8] Do not mix liquid waste with solid waste.[8]
2. Container Labeling:
Properly label all waste containers with the following information:[7][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Toxic to aquatic life").[4][9][10]
-
The approximate percentage of each chemical constituent if it is a mixed waste stream.[8]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area.[2]
-
Keep containers tightly closed at all times, except when adding waste.[6][7][8]
-
Ensure adequate headspace in liquid waste containers to allow for vapor expansion (approximately 1 inch for a 4L container).[8]
-
Store flammable waste in a dedicated, approved flammable storage cabinet.[6][11] These cabinets should be labeled "Flammable – Keep Fire Away" and should not be located near exit doors.[1]
-
Use secondary containment, such as bins, to segregate incompatible waste streams (e.g., acids from bases) and to contain potential leaks.[6][7][8]
4. Accidental Spill Cleanup:
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[2][12]
-
Contain the spill using a non-combustible, inert absorbent material such as sand, earth, vermiculite (B1170534), or diatomaceous earth.[1][3][4][12] Do not use paper towels.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous solid waste.[4]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[2]
-
Ensure the area is well-ventilated to disperse any remaining vapors.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or tag.[2]
Quantitative Data Summary
The following table summarizes key quantitative data and hazard information for this compound and related compounds, critical for safe handling and disposal.
| Property | Value | Source |
| Flash Point | 68 °C / 154.4 °F (for 1-Octen-3-ol) | [3] |
| Flammability Limits | Lower: 0.9%, Upper: 8% (for 1-Octen-3-ol) | [3] |
| Autoignition Temperature | 245 °C / 473 °F (for 1-Octen-3-ol) | [3] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.H410: Very toxic to aquatic life with long lasting effects. | [9] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [13] |
| Storage Limitations | Do not store more than 10 gallons of hazardous waste in the lab. | [7] |
Experimental Protocols
While a specific chemical neutralization protocol for this compound is not standard practice for laboratory-scale waste, the primary "experimental" protocol is the spill cleanup procedure, which can be considered a critical safety experiment.
Detailed Methodology for Spill Cleanup:
-
Preparation: Before working with this compound, ensure a spill kit containing non-combustible absorbent material (e.g., vermiculite or sand), non-sparking tools (e.g., plastic scoop), a sealable container for waste, and appropriate PPE is readily available.
-
Immediate Response: Upon a spill, alert personnel in the immediate area and control all potential ignition sources. If the spill is large or ventilation is poor, evacuate the area.
-
Containment: Create a dike around the spill using the absorbent material to prevent it from spreading.
-
Absorption: Apply the absorbent material over the entire spill, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into the designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a small amount of an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Final Steps: Seal the waste container, label it appropriately, and place it in the satellite accumulation area for pickup. Document the spill and cleanup procedure according to your institution's policies.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. novachem.com [novachem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. fishersci.se [fishersci.se]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Oct-3-ene
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Oct-3-ene in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining a secure research environment.
This compound, a flammable and potentially hazardous chemical, demands rigorous safety precautions. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support your research and development activities.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to minimize exposure and mitigate risks.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are essential. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant lab coat must be worn and fully buttoned. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. However, if working in areas with limited ventilation or when there is a potential for vapor accumulation, a respirator with a type ABEK (EN14387) filter is necessary. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach to handling this compound is critical to prevent accidents and ensure procedural consistency.
1. Preparation and Engineering Controls:
- Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
- Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment. Use of explosion-proof equipment is highly recommended.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., Class B) are readily accessible.
2. Chemical Handling:
- Grounding: To prevent static electricity discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.
- Dispensing: When transferring this compound, use a properly grounded dispensing system. Avoid pouring directly from large containers to small ones.
- Spill Kit: A spill kit specifically designed for flammable liquids should be available in the immediate work area.
3. Post-Handling:
- Container Sealing: Securely seal all containers of this compound immediately after use.
- Decontamination: Decontaminate all equipment and work surfaces thoroughly after handling.
- Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan: Responsible Waste Management
The disposal of this compound and its contaminated materials must be handled with the utmost care to protect the environment and comply with regulations.
-
Waste Segregation: Collect all this compound waste, including contaminated materials such as gloves, absorbent pads, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Container Management: The waste container must be kept tightly closed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Regulatory Compliance: Dispose of all this compound waste as hazardous waste in strict accordance with all local, state, and federal regulations. Do not pour this compound down the drain.
Quantitative Data: Physical Properties of this compound Isomers
Understanding the physical properties of this compound is crucial for safe handling and storage.
| Property | trans-3-Octene | (Z)-3-Octene (cis-3-Octene) |
| Boiling Point | 121-122 °C | 123 °C |
| Flash Point | 14 °C (57.2 °F) - closed cup | Not available |
| Density | 0.716 g/mL at 25 °C | 0.721 g/mL |
| Vapor Pressure | 33 mmHg at 37.7 °C | Not available |
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
